molecular formula C7H5ClN2 B1280606 3-Chloro-7-azaindole CAS No. 80235-01-4

3-Chloro-7-azaindole

カタログ番号: B1280606
CAS番号: 80235-01-4
分子量: 152.58 g/mol
InChIキー: PKFDDUMFTQHVFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Chloro-7-azaindole (CAS 80235-01-4) is a halogenated derivative of the 7-azaindole heterocycle, recognized in scientific literature as a highly valuable scaffold in medicinal chemistry and bioinorganic research. Its core value lies in its role as a versatile precursor and ligand for constructing novel molecules with significant biological activity. A primary research application of this compound is in the design and synthesis of cytotoxic transition metal complexes. It serves as a key ligand in platinum(II) and palladium(II) complexes that demonstrate potent in vitro antitumor activity against a range of human cancer cell lines, with some complexes showing superior cytotoxicity compared to cisplatin . The compound's mechanism of action in this context is linked to its coordination to the metal center, which influences the complex's stability, reactivity with biomolecules, and ultimate cell-killing effect . Furthermore, the 7-azaindole framework is a established privileged structure in drug discovery, particularly in the design of kinase inhibitors . The structure acts as an excellent bioisostere for purines, allowing it to fit effectively into the ATP-binding sites of various protein kinases, which are critical targets in oncology and other therapeutic areas . The chlorine atom at the 3-position provides a strategic site for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the development of more potent or selective therapeutic agents . With a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol, this compound is a building block for antiviral agents and chemical sensor development . This product is intended for research and further chemical manufacturing in a laboratory setting only. It is strictly not for use in humans or animals as a drug, diagnostic, or therapeutic agent.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3-chloro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFDDUMFTQHVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470698
Record name 3-Chloro-7-azaindole
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80235-01-4
Record name 3-Chloro-7-azaindole
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Record name 3-Chloro-7-azaindole
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Foundational & Exploratory

3-Chloro-7-azaindole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-7-azaindole: Chemical Properties and Structure

Introduction

This compound, also known by its IUPAC name 3-chloro-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound belonging to the azaindole class.[1] The azaindole scaffold is a bioisostere of indole and purine systems, making it a "privileged structure" in medicinal chemistry and drug discovery programs.[2][3] These compounds and their derivatives are of significant interest due to their wide range of biological activities, including potential applications as anticancer, antibacterial, and antiviral agents, as well as kinase inhibitors.[2][3][4] this compound often serves as a key intermediate in the synthesis of more complex, biologically active molecules.[4] This document provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identifiers

The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom substituted at the 3-position of the bicyclic system.

IdentifierValue
IUPAC Name 3-chloro-1H-pyrrolo[2,3-b]pyridine[1]
Molecular Formula C₇H₅ClN₂[1][5][6]
CAS Number 80235-01-4[1][6][7]
SMILES Clc1c[nH]c2ncccc12[7]
InChI InChI=1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)[1][5][7]
InChIKey PKFDDUMFTQHVFY-UHFFFAOYSA-N[1][5][7]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reactivity assessment, and application in chemical synthesis and drug design.

PropertyValue
Molecular Weight 152.58 g/mol [1][6][7]
Monoisotopic Mass 152.0141259 Da[1]
Physical Form Solid[7]
Melting Point 169-173 °C[7]
XlogP 1.9[1][5]
LogP 2.2163[6]
Topological Polar Surface Area (TPSA) 28.68 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 1[6]

Experimental Protocols

Synthesis

Another relevant synthetic strategy involves the electrophilic C3 iodination of 7-azaindole using N-iodosuccinimide (NIS), which can then be used in further cross-coupling reactions.[9] The reactivity of halogeno-7-azaindole derivatives is well-documented, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction to form C-C bonds.[9][10]

G cluster_0 General Synthesis of a Chloro-7-Azaindole Derivative A 7-Azaindole (Starting Material) B N-Oxidation (e.g., with H₂O₂) A->B C 7-Azaindole-N-Oxide (Intermediate) B->C D Chlorination (e.g., with POCl₃) C->D F Alkalization / Workup D->F E Chloro-7-Azaindole (Product) F->E

Caption: A logical workflow for the synthesis of a chloro-7-azaindole derivative.

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to confirm the arrangement of protons and carbon atoms, respectively, and to verify the position of the chloro-substituent.[11]

  • Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[12]

  • Infrared (IR) Spectroscopy : Used to identify functional groups present in the molecule, such as the N-H stretch of the pyrrole ring.[12][13]

While specific spectral data for this compound is not detailed in the search results, documentation including NMR and MS data is often available from commercial suppliers.[14]

Reactivity and Biological Significance

This compound is a versatile chemical building block. The chlorine atom at the 3-position can participate in various chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups.[10]

The 7-azaindole core is a key pharmacophore in a multitude of biologically active compounds.[15] Derivatives have shown significant potential as:

  • Kinase Inhibitors : The azaindole scaffold is used in the design of inhibitors for various kinases, such as CHK1, which are targets in cancer therapy.[2][16]

  • Anticancer Agents : Meriolins, a class of 3-substituted 7-azaindoles, display strong cytotoxic potential against leukemia and lymphoma cell lines.[17] A derivative of 5-chloro-7-azaindole showed potent cytotoxicity against specific cancer cell lines and could induce apoptosis.[18]

  • Antimicrobial and Antiviral Agents : The broader class of azaindole compounds has been investigated for anti-inflammatory, antioxidant, and antibacterial properties.[4][8]

The compound itself is considered a useful tool for research and as an intermediate for synthesizing these more complex, pharmacologically active molecules.[4][19]

Safety and Handling

According to GHS classifications, this compound is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[1][7] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and dust masks, should be used when handling this compound.[7] It should be stored in a well-ventilated place at appropriate temperatures, often recommended as 4°C for long-term storage.[6]

References

Spectroscopic Profile of 3-Chloro-7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-7-azaindole (1H-pyrrolo[2,3-b]pyridine, 3-chloro-), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1 (N-H)broad singlet-
2singlet-
3--
4doublet-
5doublet of doublets-
6doublet-
7 (N)--
3a--
7a--
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of N-H stretching and bending vibrations, as well as aromatic C-H and C-N stretching frequencies.

Table 2: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
N-HStretching3300-2500Broad, Strong
Aromatic C-HStretching3150-3000Medium
C=C, C=NStretching1600-1450Medium-Strong
C-ClStretching800-600Strong

The broad band observed in the N-H stretching region is characteristic of intermolecular hydrogen bonding, specifically the formation of N-H···N hydrogen-bonded dimers in the solid state.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₇H₅ClN₂
Molecular Weight152.58 g/mol [3]
Exact Mass152.0141259 Da[3]
Monoisotopic Mass152.0141259 Da[3]
Predicted [M+H]⁺153.02141 m/z[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).

Sample Preparation:

  • Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.

Data Acquisition:

  • ¹H NMR: Standard one-dimensional proton spectra are acquired. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Proton-decoupled ¹³C spectra are acquired. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • 2D NMR: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.[5][6]

IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Solid Sample):

  • KBr Pellet Method:

    • Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Nujol Mull Method:

    • A small amount of the solid sample is ground to a fine powder in a mortar and pestle.[7][8]

    • A few drops of Nujol (mineral oil) are added, and the mixture is triturated to form a smooth paste.[7][8]

    • The paste is then spread as a thin film between two KBr or NaCl plates.[7]

Data Acquisition:

  • A background spectrum of the empty sample holder (or KBr pellet without sample/Nujol on salt plates) is recorded.

  • The prepared sample is placed in the spectrometer's sample compartment.

  • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation:

  • For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µg/mL). The solution may be introduced directly via a syringe pump or through a liquid chromatography (LC) system.[9]

  • For EI-MS, the sample is introduced into the ion source, often after separation by gas chromatography (GC) for volatile compounds, or via a direct insertion probe for solids.[10]

Data Acquisition:

  • The mass spectrometer is operated in either positive or negative ion mode.

  • For ESI, a soft ionization is achieved, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts.[11]

  • For EI, a hard ionization technique, the molecular ion [M]⁺ and a series of fragment ions are typically observed, which can aid in structural elucidation.[10][11]

  • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (ESI or EI) Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Coupling Constants) NMR->Data_NMR Data_IR IR Spectrum (Functional Groups) IR->Data_IR Data_MS Mass Spectrum (Molecular Weight, Fragmentation) MS->Data_MS Conclusion Structural Elucidation & Purity Assessment Data_NMR->Conclusion Data_IR->Conclusion Data_MS->Conclusion

Caption: Workflow for Spectroscopic Characterization.

References

3-Chloro-7-azaindole (CAS: 80235-01-4): A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Chloro-7-azaindole, also known as 3-Chloro-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound that serves as a critical building block in medicinal chemistry. Its 7-azaindole core is a recognized "privileged structure" and a bioisostere of natural purines and indoles, making it a valuable scaffold in the design of targeted therapeutics. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries. This guide provides an in-depth overview of its properties, experimental protocols, and its role in the development of kinase inhibitors and other bioactive agents.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValueCitations
CAS Number 80235-01-4[1][2]
Molecular Formula C₇H₅ClN₂[1][2]
Molecular Weight 152.58 g/mol [1][2]
IUPAC Name 3-chloro-1H-pyrrolo[2,3-b]pyridine[3]
Synonyms 3-Chloro-1H-pyrrolo[2,3-b]pyridine[2]
InChI 1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)[2]
InChIKey PKFDDUMFTQHVFY-UHFFFAOYSA-N[2]
SMILES Clc1c[nH]c2ncccc12[2]
Table 2: Physical and Chemical Properties
PropertyValueCitations
Physical Form Solid[2]
Melting Point 169-173 °C[2]
Purity ≥97%[2]
Storage Store at 4°C or room temperature, sealed in a dry environment.
Table 3: Safety and Hazard Information
CategoryInformationCitations
Signal Word Danger[2]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)[2]
Hazard Class 6.1C (Combustible, acute toxic category 3)[2]
Personal Protective Equipment (PPE) Dust mask (type N95, US), eyeshields, faceshields, gloves.[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application in a research setting.

Synthesis: Electrophilic Chlorination of 7-Azaindole

The synthesis of this compound is most commonly achieved via the direct electrophilic chlorination of the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The pyrrole ring of the azaindole scaffold is electron-rich and undergoes electrophilic substitution preferentially at the C3 position.[4] A representative protocol using N-Chlorosuccinimide (NCS) is detailed below.

Reaction Scheme:

  • Starting Material: 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)

  • Reagent: N-Chlorosuccinimide (NCS)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Product: 3-Chloro-1H-pyrrolo[2,3-b]pyridine

Detailed Protocol:

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer, add 7-azaindole (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS, 1.05 equivalents) in anhydrous DCM. Add the NCS solution dropwise to the cooled 7-azaindole solution over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

G cluster_synthesis Synthesis Workflow SM Start: 7-Azaindole in DCM at 0 °C AddNCS Add N-Chlorosuccinimide (1.05 eq) dropwise SM->AddNCS React Stir at RT (2-4h) Monitor by TLC AddNCS->React Quench Quench with Na₂S₂O₃ (aq) React->Quench Extract Aqueous Workup (NaHCO₃, Brine) Quench->Extract Isolate Dry (Na₂SO₄) & Concentrate Extract->Isolate Crude Crude Product Isolate->Crude

Diagram 1: General workflow for the synthesis of this compound.
Purification Protocol

The crude product obtained from the synthesis typically requires purification to remove unreacted starting materials and byproducts like succinimide.

Method: Flash Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (40–63 µm mesh size) using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound as a solid.

Alternative Method: Recrystallization

  • For further purification, the solid obtained after chromatography can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or ethanol/water.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The spectra should be consistent with the expected shifts for the 3-chloro-substituted 7-azaindole ring system.

  • Mass Spectrometry (MS): Analyze the sample using High-Resolution Mass Spectrometry (HRMS) or LC-MS to confirm the molecular weight. The observed mass should correspond to the calculated exact mass for C₇H₅ClN₂ (m/z 152.0141 for [M]+).

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound by HPLC, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% TFA or formic acid.

Role in Drug Discovery and Medicinal Chemistry

This compound is a versatile intermediate for generating libraries of potential drug candidates. The chlorine atom at the C3 position is readily displaced or utilized in metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR).

Key Applications:

  • Kinase Inhibitors: The 7-azaindole scaffold is a cornerstone in the design of inhibitors for a wide range of protein kinases. The C3 position is often a key vector for introducing fragments that bind deep within the ATP-binding pocket.

  • Cross-Coupling Reactions: It serves as an excellent substrate for Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions.

  • Bioisosteric Replacement: It is frequently used to replace indole or purine cores in known active compounds to improve properties such as solubility, metabolic stability, and target affinity.

G cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds cluster_targets Therapeutic Targets & Applications Start This compound (CAS 80235-01-4) Suzuki Suzuki Coupling (with Boronic Acids) Start->Suzuki Pd catalyst Buchwald Buchwald-Hartwig (with Amines) Start->Buchwald Pd catalyst Sonogashira Sonogashira Coupling (with Alkynes) Start->Sonogashira Pd/Cu catalyst C3Aryl 3-Aryl-7-azaindoles Suzuki->C3Aryl C3Amino 3-Amino-7-azaindoles Buchwald->C3Amino C3Alkynyl 3-Alkynyl-7-azaindoles Sonogashira->C3Alkynyl Kinase Kinase Inhibitors (FGFR, CSF1R, etc.) C3Aryl->Kinase Antiviral Antiviral Agents (e.g., HIV Integrase) C3Aryl->Antiviral Antiparasitic Antiparasitic Agents (e.g., Trypanosoma) C3Aryl->Antiparasitic Other Other Bioactive Agents (PDE4B Inhibitors) C3Aryl->Other C3Amino->Kinase

References

Synthesis and Characterization of 3-Chloro-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-7-azaindole, also known as 3-Chloro-1H-pyrrolo[2,3-b]pyridine, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases makes the 7-azaindole scaffold a valuable pharmacophore for developing a wide range of therapeutic agents, including kinase inhibitors and anticancer drugs.[1] The introduction of a chlorine atom at the C3 position provides a key site for further functionalization, making it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated physical and spectroscopic data, and workflow visualizations to support researchers in its application.

Chemical Structure and Identification

The structural and identifying information for this compound is summarized below.

Caption: Chemical structure of this compound.

IdentifierValue
IUPAC Name 3-chloro-1H-pyrrolo[2,3-b]pyridine[2]
Synonyms This compound
CAS Number 80235-01-4
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [2]
InChI 1S/C7H5ClN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
InChIKey PKFDDUMFTQHVFY-UHFFFAOYSA-N
SMILES Clc1c[nH]c2ncccc12

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the direct chlorination of the 7-azaindole scaffold. A modern and efficient approach involves a regioselective C-H chlorination catalyzed by a transition metal.

Synthetic Workflow: Rhodium-Catalyzed C-H Chlorination

A recently developed method utilizes a rhodium catalyst for the direct chlorination of 7-azaindoles. While this method can be tuned for different positions, certain conditions favor the formation of the C3-chlorinated product. The general workflow is depicted below.

G start 7-Azaindole (Starting Material) reaction Reaction Vessel (Heated, Inert Atmosphere) start->reaction 1 reagents Reagents: - Rhodium Catalyst (e.g., Rh[Cp*Cl2]2) - Copper Salt (e.g., Cu(OTf)2 or CuCl2) - Chlorinating Agent (e.g., 1,2-Dichloroethane) - Base (optional) - Additive (optional) reagents->reaction 2 workup Aqueous Workup & Extraction reaction->workup 3 purification Column Chromatography workup->purification 4 product This compound (Product) purification->product 5

Caption: Rhodium-catalyzed synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on rhodium-catalyzed C-H activation, with conditions adapted to favor C3-chlorination.

Materials:

  • 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

  • [Rh(Cp*)Cl₂]₂ (Rhodium catalyst)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) or Copper(II) chloride (CuCl₂)

  • 1,2-Dichloroethane (DCE) (serves as both solvent and chlorinating agent)

  • Anhydrous solvents for workup and chromatography (e.g., Dichloromethane, Ethyl Acetate, Hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 7-azaindole (1.0 mmol), [Rh(Cp*)Cl₂]₂ (0.02 mmol, 2.0 mol%), and Cu(OTf)₂ or CuCl₂ (2.0 mmol, 2.0 equiv).

  • Addition of Solvent: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,2-dichloroethane (5.0 mL).

  • Reaction: Seal the vessel and heat the reaction mixture to 130°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 18-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble salts.

  • Extraction: Wash the organic filtrate with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, mass spectrometry, and melting point analysis.

Characterization and Physical Properties

The characterization of this compound involves a combination of physical property measurements and spectroscopic analysis.

Characterization Workflow

G cluster_workflow Characterization Workflow product Synthesized Product (this compound) mp Melting Point Analysis product->mp ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir Infrared Spectroscopy (FT-IR) product->ir data Data Analysis & Structure Confirmation mp->data ms->data nmr->data ir->data

Caption: Standard workflow for the characterization of this compound.

Physical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValue / DataSource
Physical Form Solid, Powder
Melting Point 169-173 °C
Exact Mass 152.0141259 Da[2]
Monoisotopic Mass 152.0141259 Da[2]
Mass Spectrometry (Predicted m/z) [M+H]⁺: 153.02141[M+Na]⁺: 175.00335[M-H]⁻: 151.00685[3]
¹H NMR Data not fully available in cited literature.
¹³C NMR Data not fully available in cited literature.
Infrared (IR) Spectroscopy Exhibits spectral patterns characteristic of N-H···N hydrogen-bonded dimers.[1][1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 3)GHS06 (Skull and crossbones)Danger H301: Toxic if swallowed[2]
Skin Irritation (Category 2)GHS07 (Exclamation mark)Warning H315: Causes skin irritation[2]
Serious Eye Damage (Category 1)GHS05 (Corrosion)Danger H318: Causes serious eye damage[2]
STOT SE (Category 3)GHS07 (Exclamation mark)Warning H335: May cause respiratory irritation[2]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a key heterocyclic intermediate with significant potential in the development of novel pharmaceuticals. Its synthesis via modern catalytic methods like rhodium-catalyzed C-H chlorination offers an efficient route to this valuable building block. Proper characterization using standard analytical techniques is crucial to ensure its purity and confirm its structure before use in subsequent synthetic steps. The data and protocols provided in this guide are intended to facilitate the work of researchers and professionals in the field of drug discovery and development.

References

X-ray Crystal Structure Analysis of 3-Chloro-7-Azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structure analysis of 3-Chloro-7-azaindole (3-Cl-7AI). While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), this document outlines the expected crystallographic parameters based on closely related structures, details relevant experimental protocols for synthesis and crystallization, and presents logical workflows for structural analysis. This information is intended to guide researchers in the structural elucidation of this and similar compounds, which are of significant interest in medicinal chemistry and drug development due to their isosteric relationship with purine nucleobases.

Introduction

7-azaindole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a chlorine atom at the 3-position can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets. X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

Predicted Crystallographic Data

As of the latest search, a specific CSD entry for this compound could not be located. However, based on the crystal structure of the closely related compound, 5-Bromo-1H-pyrrolo[2,3-b]pyridine, we can predict the likely crystallographic parameters for this compound. It is anticipated that this compound will also form hydrogen-bonded dimers in the solid state.

Table 1: Predicted Crystallographic Data for this compound

ParameterPredicted Value (based on 5-Bromo-1H-pyrrolo[2,3-b]pyridine)
Empirical FormulaC₇H₅ClN₂
Formula Weight152.58
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.9
b (Å)~13.4
c (Å)~5.8
β (°)~103
Volume (ų)~675
Z4
Calculated Density (g/cm³)~1.5
Hydrogen BondingExpected N-H···N intermolecular hydrogen bonds forming centrosymmetric dimers

Note: These values are estimations based on the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine and should be confirmed by experimental data.

Experimental Protocols

The following sections detail generalized protocols for the synthesis and crystallization of this compound, adapted from established methods for similar compounds.

Synthesis of this compound

A common route to 3-substituted 7-azaindoles involves the direct halogenation of the 7-azaindole core.

Materials:

  • 7-azaindole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 7-azaindole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method for compounds of this type.

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., methanol, ethanol, or a mixture such as dichloromethane/hexanes)

Procedure (Slow Evaporation):

  • Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol) in a clean vial.

  • Loosely cap the vial to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once suitable crystals have formed, carefully remove them from the solution using a loop or fine forceps.

Visualizations

The following diagrams illustrate the general workflow for X-ray crystal structure analysis and the logical progression from synthesis to structural elucidation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection (X-ray Diffractometer) Mounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental workflow for X-ray crystal structure analysis.

logical_relationship Start Chemical Synthesis Compound Pure this compound Start->Compound Purification Crystal Single Crystal Compound->Crystal Crystallization Structure 3D Molecular Structure Crystal->Structure X-ray Analysis End Structure-Activity Relationship (SAR) Studies Structure->End Informs

Caption: Logical progression from synthesis to SAR studies.

Conclusion

The structural elucidation of this compound is a crucial step in understanding its potential as a pharmacophore. While a definitive crystal structure is not yet publicly available, this guide provides the necessary theoretical and practical framework for researchers to pursue this goal. The predicted crystallographic data, based on analogous structures, offers a valuable starting point, and the detailed experimental protocols provide a clear path for synthesis and crystallization. The successful determination of the X-ray crystal structure of this compound will undoubtedly accelerate drug discovery efforts centered on the 7-azaindole scaffold.

Quantum Chemical Blueprint: Unraveling the Electronic and Structural Landscape of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-Chloro-7-azaindole through the lens of quantum chemical calculations. By integrating theoretical data with experimental findings, this document offers a detailed exploration of the molecule's structural, vibrational, and electronic properties, which are critical for its application in medicinal chemistry, particularly as a ligand in anticancer agents.[1]

Molecular Structure and Geometry

Quantum chemical calculations, specifically Density Functional Theory (DFT), have been instrumental in elucidating the optimized geometry of this compound. These theoretical models provide a foundational understanding of the molecule's three-dimensional structure, which is essential for predicting its interactions with biological targets.

Computational Workflow for Geometry Optimization

The process of determining the most stable conformation of this compound involves a systematic computational workflow. This typically begins with an initial guess of the molecular structure, which is then refined through iterative energy minimization calculations until a stable energetic minimum is reached.

Computational Workflow for Geometry Optimization start Initial Molecular Structure (e.g., from chemical intuition or database) dft Density Functional Theory (DFT) Calculation start->dft basis_set Basis Set Selection (e.g., 6-311++G(d,p)) dft->basis_set optimization Geometry Optimization basis_set->optimization convergence Convergence Check optimization->convergence convergence->optimization Not Converged final_structure Optimized Molecular Geometry (Bond lengths, bond angles, dihedral angles) convergence->final_structure Converged

Caption: A flowchart illustrating the typical computational workflow for geometry optimization of this compound using DFT.

Optimized Geometrical Parameters

The following table summarizes the key optimized geometrical parameters for the monomeric form of this compound, as determined by DFT calculations. These theoretical values are in good agreement with experimental data obtained from X-ray crystallography.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental Value (X-ray)
Bond Lengths (Å) C3-Cl1.7351.733(2)
N1-H11.0140.86(3)
N7-C61.3411.336(3)
C2-C31.3781.372(3)
Bond Angles (°) C2-C3-Cl127.3127.0(2)
C3-C3a-N4132.8132.7(2)
C5-C6-N7123.8123.8(2)

Note: Experimental values are subject to the resolution of the crystallographic data.

Vibrational Analysis

Vibrational spectroscopy, in conjunction with theoretical calculations, provides a powerful tool for identifying the characteristic functional groups and understanding the intramolecular dynamics of this compound.

Experimental and Theoretical Vibrational Frequencies

The theoretical vibrational spectra for both the monomeric and dimeric forms of this compound have been calculated using the B3LYP method with the 6-311++G(d,p) basis set.[1] The calculated frequencies show excellent agreement with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.[1]

Vibrational ModeCalculated Frequency (cm⁻¹) (Dimer)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Assignment
N-H stretch308530863086Stretching vibration of the N-H bond in the pyrrole ring
C-H stretch (pyridine)305830583058Stretching vibrations of C-H bonds in the pyridine ring
C-H stretch (pyrrole)313031313131Stretching vibration of the C-H bond in the pyrrole ring
C=C/C=N stretch1610, 1580, 14751610, 1581, 14751611, 1582, 1476Ring stretching vibrations
C-Cl stretch785785786Stretching vibration of the C-Cl bond
Hydrogen Bonding and Dimerization

In the solid state, this compound molecules form centrosymmetric dimers linked by moderately strong dual N-H···N hydrogen bonds.[1] The nitrogen atom in the pyrrole ring acts as the proton donor, while the nitrogen in the pyridine ring serves as the proton acceptor.[1] This dimerization significantly influences the vibrational spectra, particularly the N-H stretching frequencies.

Hydrogen Bonding in this compound Dimer cluster_0 Molecule A cluster_1 Molecule B N1_A N1-H Pyrrole_A Pyrrole Ring N1_A->Pyrrole_A N7_B N7 N1_A->N7_B H-Bond N7_A N7 C3Cl_A C3-Cl Pyrrole_A->C3Cl_A Pyridine_A Pyridine Ring Pyrrole_A->Pyridine_A Pyridine_A->N7_A N1_B N1-H N1_B->N7_A H-Bond Pyrrole_B Pyrrole Ring N1_B->Pyrrole_B C3Cl_B C3-Cl Pyrrole_B->C3Cl_B Pyridine_B Pyridine Ring Pyrrole_B->Pyridine_B Pyridine_B->N7_B

Caption: A schematic representation of the dual N-H···N hydrogen bonding in the centrosymmetric dimer of this compound.

Electronic Properties

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.

PropertyCalculated ValueSignificance
HOMO Energy -6.45 eVCorrelates with the ability to donate electrons (nucleophilicity)
LUMO Energy -1.23 eVCorrelates with the ability to accept electrons (electrophilicity)
HOMO-LUMO Gap 5.22 eVIndicates chemical stability and reactivity
Dipole Moment 2.5 DInfluences solubility and intermolecular interactions

Note: These values are representative and can vary slightly depending on the computational method and basis set.

Experimental and Computational Methodologies

A combination of experimental techniques and computational methods provides a robust framework for the comprehensive characterization of this compound.

Experimental Protocols
  • Single-Crystal X-ray Diffraction: A single crystal of this compound is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K). The structure is solved and refined using software packages like SHELXS and SHELXL.[1]

  • FT-IR and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra are recorded for the solid sample in the range of 3500-60 cm⁻¹.[1] This provides information about the vibrational modes of the molecule.

Computational Protocols
  • Software: Quantum chemical calculations are typically performed using software packages such as Gaussian.

  • Method: Density Functional Theory (DFT) with the B3LYP functional is a commonly employed method for this type of molecule.[1]

  • Basis Set: The 6-311++G(d,p) basis set is often used to provide a good balance between accuracy and computational cost.[1]

  • Calculations Performed:

    • Geometry optimization to find the lowest energy structure.

    • Frequency calculations to obtain vibrational modes and confirm the nature of the stationary points.

    • Calculation of electronic properties such as HOMO-LUMO energies and dipole moment.

Conclusion

The integration of quantum chemical calculations with experimental data provides a detailed and accurate understanding of the structural, vibrational, and electronic properties of this compound. This knowledge is invaluable for the rational design of novel drug candidates and for understanding the molecule's role in biological systems. The theoretical models not only corroborate experimental findings but also offer predictive insights that can guide future research and development efforts in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Chloro-7-azaindole, a key heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to support further investigation and application of this molecule.

Introduction

This compound belongs to the azaindole class of compounds, which are bicyclic heteroaromatic molecules structurally related to indole with one of the carbon atoms in the benzene ring replaced by a nitrogen atom. The 7-azaindole scaffold is a prevalent structural motif in numerous biologically active compounds and approved pharmaceuticals due to its ability to act as a versatile pharmacophore. The introduction of a chloro substituent at the 3-position can significantly influence the physicochemical properties of the parent molecule, including its solubility and stability, which are critical parameters for drug development.

While specific experimental data on the solubility and stability of this compound is not extensively available in publicly accessible literature, this guide provides a projection of its properties based on the known characteristics of the 7-azaindole core and the electronic effects of the chlorine atom. Furthermore, it details the standard methodologies for experimentally determining these properties.

Predicted Physicochemical Properties of this compound

The physicochemical properties of this compound are presented in the table below.

PropertyValueSource
Molecular FormulaC₇H₅ClN₂PubChem
Molecular Weight152.58 g/mol [1][2][3]
Melting Point169-173 °C[1][2]
XLogP3-AA1.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass152.0141259 Da[3]
Monoisotopic Mass152.0141259 Da[3]
Topological Polar Surface Area28.7 Ų[3]
Heavy Atom Count10PubChem
Formal Charge0PubChem
Complexity129[3]

Solubility Profile

The solubility of a compound is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the nitrogen atom in the pyridine ring of the 7-azaindole core can increase aqueous solubility compared to its indole analogue through hydrogen bonding with water molecules. However, the introduction of a lipophilic chloro group at the 3-position is expected to decrease aqueous solubility.

Table 1: Solubility of 7-Azaindole in Various Solvents at Different Temperatures

SolventTemperature (K)Molar Fraction (10³)
Tetrahydrofuran278.1515.89
283.1518.23
288.1520.89
293.1523.86
298.1527.21
303.1530.95
308.1535.14
313.1539.79
318.1544.95
323.1550.68
Acetone278.1512.33
283.1514.05
288.1516.01
293.1518.22
298.1520.72
303.1523.51
308.1526.63
313.1530.11
318.1533.97
323.1538.25
Methanol278.159.87
283.1511.23
288.1512.78
293.1514.53
298.1516.51
303.1518.73
308.1521.22
313.1524.01
318.1527.13
323.1530.61
Isopropanol278.154.89
283.155.58
288.156.37
293.157.27
298.158.28
303.159.42
308.1510.71
313.1512.17
318.1513.82
323.1515.68
Ethyl Acetate278.154.89
283.155.56
288.156.32
293.157.18
298.158.16
303.159.27
308.1510.53
313.1511.96
318.1513.58
323.1515.42
Ethanol278.154.31
283.154.91
288.155.59
293.156.37
298.157.25
303.158.25
308.159.38
313.1510.67
318.1512.13
323.1513.80
Acetonitrile278.152.15
283.152.45
288.152.79
293.153.18
298.153.62
303.154.12
308.154.68
313.155.32
318.156.05
323.156.88
n-Hexane278.150.02
283.150.02
288.150.03
293.150.03
298.150.04
303.150.04
308.150.05
313.150.06
318.150.07
323.150.08

Data for 7-azaindole adapted from the Journal of Chemical & Engineering Data.[5]

Stability Profile and Forced Degradation Studies

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6] These studies also help in the development and validation of stability-indicating analytical methods.[6]

For this compound, potential degradation pathways could involve hydrolysis, oxidation, and photolysis. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen may influence the reactivity of the azaindole ring system.

Table 2: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 50-70 °CHydrolysis of the chloro group, cleavage of the pyrrole ring.
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 50-70 °CHydrolysis of the chloro group, cleavage of the pyrrole ring.
Oxidation 3-30% H₂O₂, room temperatureOxidation of the pyrrole and pyridine rings, formation of N-oxides.
Thermal Degradation Dry heat (e.g., 60-80 °C)General decomposition.
Photostability Exposure to UV and visible light (ICH Q1B guidelines)Photodegradation, dimerization, or other light-induced reactions.

Experimental Protocols

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, various organic solvents)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to each solvent in separate flasks.

  • Seal the flasks and place them in a temperature-controlled orbital shaker.

  • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility in the original solvent based on the dilution factor.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and organic solvents

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-MS system for separation and identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[8]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Keep the solution at room temperature or heat to a specified temperature (e.g., 60 °C) for a defined period. At various time points, withdraw samples, neutralize with 1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for a defined period, taking samples at various time points for analysis.

  • Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at a specified temperature (e.g., 80 °C) for a defined period. Also, subject a solution of the compound to the same thermal stress.

  • Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.

Visualizations

G cluster_solubility Solubility Determination cluster_stability Stability (Forced Degradation) Study sol_start Start: Excess Compound + Solvent sol_shake Shake at Controlled Temperature (24-72h) sol_start->sol_shake sol_separate Separate Solid/Liquid (Centrifuge/Filter) sol_shake->sol_separate sol_quantify Quantify Concentration (HPLC) sol_separate->sol_quantify sol_end End: Determine Solubility sol_quantify->sol_end stab_start Start: Compound Solution and Solid Sample stab_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_analyze Analyze by LC-MS stab_stress->stab_analyze stab_identify Identify Degradation Products stab_analyze->stab_identify stab_end End: Establish Degradation Profile & Pathways stab_identify->stab_end

Caption: Workflow for solubility and stability assessment.

G cluster_pathways Potential Degradation Pathways A This compound B Hydrolysis (3-Hydroxy-7-azaindole) A->B Acid/Base C Oxidation (N-oxide derivative) A->C Oxidizing Agent D Photodegradation (Dimer or other products) A->D UV/Vis Light

Caption: Potential degradation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, supported by data from the parent 7-azaindole molecule and established scientific principles. The detailed experimental protocols for solubility determination and forced degradation studies offer a practical framework for researchers to generate specific data for this compound. The insights gained from such studies are paramount for the successful advancement of this compound derivatives in the drug development pipeline.

References

Biological Screening of Novel 3-Chloro-7-Azaindole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of novel 3-Chloro-7-azaindole derivatives. This class of compounds, characterized by a 7-azaindole core with a chlorine atom at the C3-position, has garnered significant interest in medicinal chemistry due to its potential as a scaffold for developing new therapeutic agents. The introduction of a chlorine atom can significantly modulate the physicochemical properties and biological activity of the parent 7-azaindole molecule, influencing its potency, selectivity, and pharmacokinetic profile. This document outlines the common biological activities investigated, presents available quantitative data, details relevant experimental protocols, and visualizes key workflows and pathways.

Core Biological Activities of Interest

Research into 7-azaindole derivatives, including those with chloro-substitutions, has primarily focused on three key areas of therapeutic potential:

  • Anticancer Activity: Many 7-azaindole derivatives have been evaluated for their ability to inhibit the growth of various cancer cell lines. Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1]

  • Antimicrobial Activity: The 7-azaindole scaffold is a promising pharmacophore for the development of new antibacterial and antifungal agents.[2][3] Derivatives are often screened against a panel of clinically relevant bacterial and fungal strains.[4][5]

  • Enzyme Inhibition: Specifically, the inhibition of various kinases is a hallmark of this compound class.[6] Kinases like cyclin-dependent kinases (CDKs), Cdc7 kinase, and receptor tyrosine kinases are important targets in oncology and other diseases.[7][8][9]

Data Presentation: Biological Activity of Chloro-7-Azaindole Derivatives

The following tables summarize the reported biological activities of various chloro-substituted 7-azaindole derivatives. It is important to note that data specifically for this compound derivatives is limited in the public domain; therefore, data for derivatives with chlorine at other positions are included to provide a broader context of their potential.

Table 1: Anticancer Activity of Chloro-7-Azaindole Derivatives

Compound IDSubstitution PatternCancer Cell LineActivity (IC50/GI50 µM)Reference
Compound 6b 4-methyl substitution on a 1,2,3-triazole linked to 7-azaindoleHeLa (Cervical)4.44 ± 0.32[10]
MCF-7 (Breast)6.67 ± 0.39[10]
DU-145 (Prostate)12.38 ± 0.51[10]
HepG2 (Liver)9.97 ± 0.25[10]
Pexidartinib (4e) 5-Chloro-7-azaindole derivative-IC50 = 13 nM (CSF1R kinase)[11]

Table 2: Antimicrobial Activity of Chloro-7-Azaindole Derivatives

Compound IDSubstitution PatternMicroorganismActivity (MIC µg/mL)Reference
Compound 16b 2,5-disubstituted 7-azaindolePseudomonas aeruginosa7.8[4]
Various Derivatives 2,5-disubstituted 7-azaindolesCryptococcus neoformans3.9 - 15.6[4][5]

Table 3: Kinase Inhibition by Chloro-7-Azaindole Derivatives

Compound IDSubstitution PatternKinase TargetActivity (IC50/Ki nM)Reference
Pexidartinib 5-Chloro-7-azaindole derivativeCSF1R13[11]
Compound 1 Azaindole-chloropyridine coreCdc7Potent Inhibition[7][8]
Compound 30 5-chloro-7-azaindole derivativeAurora A6200[9]
Aurora B510[9]

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the biological screening of this compound derivatives.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The this compound derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Kinase Inhibition Assay

Kinase activity can be measured using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays that quantify the consumption of ATP.

Protocol (Generic Luminescence-based Assay):

  • Reaction Setup: The kinase, substrate, and ATP are combined in a buffer solution in a 96-well plate.

  • Inhibitor Addition: The this compound derivative at various concentrations is added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: A detection reagent containing a luciferase enzyme is added. The amount of remaining ATP is inversely proportional to the kinase activity. The luminescent signal is measured using a luminometer.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is determined from the dose-response curve.

Mandatory Visualizations

Synthesis and Screening Workflow

G cluster_synthesis Synthesis of this compound Derivatives cluster_screening Biological Screening Cascade Start Starting Materials (e.g., 2-aminopyridine derivative) Step1 Introduction of Chloro Group Start->Step1 Chemical Reactions Step2 Cyclization to form Azaindole Core Step1->Step2 Step3 Further Functionalization (Optional) Step2->Step3 Product Novel this compound Derivatives Step3->Product PrimaryScreening Primary Screening (e.g., Single High Concentration) Product->PrimaryScreening Test Compounds Anticancer Anticancer Assays (e.g., MTT on multiple cell lines) PrimaryScreening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC against bacteria/fungi) PrimaryScreening->Antimicrobial Kinase Kinase Inhibition Assays PrimaryScreening->Kinase DoseResponse Dose-Response Studies (IC50/MIC Determination) Anticancer->DoseResponse Antimicrobial->DoseResponse Kinase->DoseResponse Lead Lead Compound Identification DoseResponse->Lead

Caption: General workflow for the synthesis and biological screening of novel this compound derivatives.

Kinase Inhibition Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway and Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds KinaseDomain Kinase Domain Receptor->KinaseDomain Activates Substrate Substrate Protein KinaseDomain->Substrate Phosphorylates ATP ATP ATP->KinaseDomain PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor This compound Derivative Inhibitor->KinaseDomain Block Inhibition

Caption: Mechanism of action of a this compound derivative as a kinase inhibitor.

References

The Core Mechanism of 3-Chloro-7-Azaindole Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-azaindole scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it an attractive starting point for the design of potent and selective therapeutic agents. This technical guide delves into the mechanism of action of a specific subset of these compounds: those featuring a chlorine atom at the 3-position of the 7-azaindole core. We will explore their molecular interactions, target kinases, and the experimental methodologies used to elucidate their function, providing a comprehensive resource for researchers and drug development professionals.

The 7-Azaindole Scaffold: A Versatile Hinge-Binder

The 7-azaindole core is a bioisostere of purine and indole, capable of mimicking the adenine moiety of ATP. This allows it to effectively compete with ATP for binding to the active site of kinases. The key to its efficacy as a hinge-binding motif lies in the arrangement of its nitrogen atoms: the pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole nitrogen at position 1 can act as a hydrogen bond donor. This bidentate hydrogen bonding pattern with the kinase hinge region provides a stable anchor for the inhibitor, forming the basis of its inhibitory activity.[1][2][3]

The Role of the 3-Chloro Substituent

While the 7-azaindole core provides the primary anchoring point to the kinase hinge, substituents at various positions are crucial for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a chlorine atom at the 3-position of the 7-azaindole ring can significantly influence the compound's interaction with the target kinase.

The 3-position of the 7-azaindole scaffold is often directed towards the solvent-exposed region of the ATP-binding pocket. A chloro group at this position can engage in various non-covalent interactions, including:

  • Hydrophobic Interactions: The chloro substituent can form favorable hydrophobic interactions with nonpolar residues in the kinase active site, thereby increasing the binding affinity of the compound.

  • Halogen Bonding: In some cases, the chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

  • Steric Effects: The size and position of the chloro group can influence the overall conformation of the inhibitor in the binding pocket, potentially leading to enhanced shape complementarity and improved potency.

The precise impact of the 3-chloro substituent is highly context-dependent and varies depending on the specific topology of the kinase active site.

Primary Molecular Targets and Signaling Pathways

Compounds based on the 3-chloro-7-azaindole scaffold have been investigated as inhibitors of several key protein kinases involved in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation. The primary mechanism of action for these compounds is ATP-competitive inhibition , where they bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates.

Key kinase targets and their associated signaling pathways include:

  • p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling cascade is a central regulator of inflammatory responses.[4] Inhibition of p38α MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a target for the treatment of inflammatory diseases.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[5] Inhibiting VEGFR-2 can disrupt tumor neovascularization, thereby starving tumors of essential nutrients and oxygen.

  • B-RAF Kinase: The B-RAF kinase is a component of the MAPK/ERK signaling pathway, which regulates cell proliferation and survival. Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma.[1]

Below is a diagram illustrating the general principle of ATP-competitive inhibition by this compound based compounds.

cluster_kinase Kinase Active Site cluster_downstream Downstream Signaling ATP ATP Hinge Hinge Region ATP->Hinge Binds to Inhibitor This compound Compound Inhibitor->Hinge Competitively Binds to Substrate Substrate Hinge->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Hinge->PhosphoSubstrate Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Inflammation) PhosphoSubstrate->CellularResponse Leads to

Caption: ATP-competitive inhibition by a this compound compound.

Quantitative Data on Kinase Inhibition

The potency of this compound based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following tables summarize available quantitative data for representative compounds.

Table 1: Inhibition of p38α MAP Kinase by 7-Azaindole Derivatives

CompoundStructurep38α IC50 (nM)Cellular Potency (dWBA IC50, nM)
1 This compound derivative6048

Data for a representative this compound based p38α inhibitor, adapted from a study on heterobicyclic scaffolds.[6]

Table 2: Inhibition of Various Kinases by Chloro-Substituted 7-Azaindole Derivatives

CompoundTarget KinaseIC50 (nM)Notes
GSK 1070916 Aurora B/C-A 4-substituted 7-azaindole with a chloro-substituted phenyl group.[6]
Compound 84 FAK37A 4-chloro-7-azaindole derivative.[6]
Vemurafenib B-RAF (V600E)-A well-known B-RAF inhibitor with a 7-azaindole core.[1]

Note: Data for compounds with the exact this compound scaffold is limited in publicly available literature. The table includes data for closely related chloro-substituted 7-azaindole derivatives to provide context.

Experimental Protocols

The development and characterization of this compound based kinase inhibitors involve a series of key experiments, including chemical synthesis and biochemical assays to determine inhibitory activity.

General Synthesis of 3-Substituted 7-Azaindoles

The synthesis of 3-substituted 7-azaindoles often involves the functionalization of the 7-azaindole core. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce various substituents at the 3-position.

Below is a generalized workflow for the synthesis of 3-substituted 7-azaindole derivatives.

Start 3-Halo-7-azaindole (e.g., 3-iodo-7-azaindole) Reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction CouplingPartner Coupling Partner (e.g., Boronic acid, Amine) CouplingPartner->Reaction Product 3-Substituted-7-azaindole Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization

Caption: Generalized synthetic workflow for 3-substituted 7-azaindoles.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

A common method to determine the IC50 of a kinase inhibitor is a luminescence-based assay that measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation. A higher luminescence signal corresponds to less ATP consumption and therefore greater inhibition of the kinase.

Principle:

The assay is based on the following principle:

  • Kinase Reaction: The target kinase, a substrate, and ATP are incubated with the inhibitor. The kinase transfers phosphate from ATP to the substrate, consuming ATP in the process.

  • ATP Detection: After the kinase reaction, a reagent containing luciferase and luciferin is added. Luciferase uses the remaining ATP to produce light.

  • Signal Measurement: The luminescence is measured, which is inversely proportional to the kinase activity.

Detailed Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the this compound compound in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well plate. Include a DMSO-only control (vehicle) and a known potent inhibitor as a positive control.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, a suitable peptide or protein substrate, and assay buffer.

    • Initiate the reaction by adding ATP to the mixture.

    • Dispense the kinase reaction mixture into the wells of the 384-well plate containing the test compounds.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • ATP Detection:

    • Add an ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Below is a diagram illustrating the workflow of a luminescence-based kinase inhibition assay.

Start Prepare serial dilutions of This compound compound Dispense Dispense compound dilutions into 384-well plate Start->Dispense AddKinaseMix Add kinase mix to plate Dispense->AddKinaseMix PrepareKinaseMix Prepare kinase reaction mix (kinase, substrate, buffer, ATP) PrepareKinaseMix->AddKinaseMix Incubate Incubate at 30°C for 60 min AddKinaseMix->Incubate AddDetectionReagent Add ATP detection reagent (e.g., Kinase-Glo®) Incubate->AddDetectionReagent IncubateRT Incubate at room temperature for 10 min AddDetectionReagent->IncubateRT ReadLuminescence Measure luminescence IncubateRT->ReadLuminescence CalculateIC50 Calculate IC50 value ReadLuminescence->CalculateIC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

This compound based compounds represent a promising class of kinase inhibitors with therapeutic potential in oncology and inflammatory diseases. Their mechanism of action is rooted in the ability of the 7-azaindole scaffold to act as an effective hinge-binder, while the 3-chloro substituent can further enhance potency and selectivity through specific interactions within the ATP-binding pocket. A thorough understanding of their structure-activity relationships, target engagement, and effects on cellular signaling pathways is crucial for the successful development of these compounds into novel therapeutics. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of this important class of molecules.

References

A Theoretical Deep Dive into the Reactivity of 3-Chloro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-7-azaindole is a heterocyclic compound of significant interest in medicinal chemistry, notably as a carrier ligand in novel anticancer platinum(II) agents.[1] Its unique electronic structure, arising from the fusion of a pyridine and a pyrrole ring with a chlorine substituent, dictates its reactivity and potential for forming new chemical entities. Understanding this reactivity from a theoretical standpoint is crucial for designing efficient synthetic routes and developing new derivatives with desired pharmacological properties. This technical guide provides an in-depth analysis of the reactivity of this compound, drawing upon computational studies, primarily Density Functional Theory (DFT), to elucidate its electronic characteristics and predict its behavior in chemical reactions.

Theoretical Framework for Reactivity Analysis

The reactivity of a molecule like this compound can be effectively rationalized using several key theoretical concepts derived from computational chemistry. These methods provide a quantitative and qualitative understanding of where and how the molecule is likely to react.

  • Conceptual Density Functional Theory (DFT): This framework uses global and local descriptors to predict reactivity. Global descriptors like chemical potential, hardness, and electrophilicity indicate the overall stability and reactivity of the molecule. Local descriptors, such as the Fukui function and local softness, pinpoint the specific atomic sites most susceptible to nucleophilic, electrophilic, or radical attack.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For 7-azaindoles, the nitrogen atom of the pyridine ring is typically a site of negative potential, while the N-H group of the pyrrole ring is a region of positive potential.

  • Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO indicates the ability to donate electrons (nucleophilicity), and its location highlights the likely site of electrophilic attack. The LUMO indicates the ability to accept electrons (electrophilicity), and its location points to the likely site of nucleophilic attack. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity.

An early theoretical study on the broader class of azaindoles using a semiempirical method indicated that the pyridine nitrogen behaves as a π and σ acceptor, while the pyrrole ring acts as a π donor.[2] A more recent ab initio study suggested that the C3 position possesses the highest electron density, making it a prime target for electrophilic substitution.[2] The introduction of a chlorine atom at this position, as in this compound, significantly modulates this electronic landscape.

Computational Methodologies: The Engine of Theoretical Chemistry

The insights presented in this guide are primarily derived from studies employing Density Functional Theory (DFT). This quantum mechanical modeling method is a powerful tool for investigating molecular structures and spectra.[3]

A common and effective approach involves the use of hybrid functionals, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p).[1] For more refined calculations, especially those involving non-covalent interactions or transition metal complexes, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are often employed.[4][5] The choice of functional and basis set is critical for obtaining accurate predictions of molecular geometry, vibrational frequencies, and electronic properties that underpin reactivity.

Table 1: Representative Computational Protocols for 7-Azaindole Derivatives
ParameterTypical MethodologiesRationale/Application
Method Density Functional Theory (DFT)Balances computational cost and accuracy for molecular systems of this size.
Functionals B3LYP[1], ωB97X-D[3][4][5], PBE0-D3[4][5]B3LYP is a widely used hybrid functional. ωB97X-D and other dispersion-corrected functionals are crucial for accurately modeling non-covalent interactions like hydrogen bonding.
Basis Set 6-311++G(d,p)[1]A flexible triple-zeta basis set with diffuse and polarization functions, suitable for describing anions, hydrogen bonds, and providing accurate geometries.
Solvent Model Polarizable Continuum Model (PCM)Often used to simulate the effects of a solvent on the molecule's properties and reactivity, though many foundational studies are performed in the gas phase.

Reactivity Landscape of this compound

Based on the theoretical principles and computational studies on 7-azaindole and its halogenated derivatives, we can delineate the reactivity of the this compound molecule.

  • The Pyridine Ring (Positions 4, 5, 6): The pyridine nitrogen (N7) is the most basic center and is readily protonated or coordinated by Lewis acids and metal ions.[2] This is a key interaction point in its role as a ligand in metal complexes.[3] The carbon atoms in the pyridine ring are generally electron-deficient and thus susceptible to nucleophilic attack, although this is less common than reactions on the pyrrole ring.

  • The Pyrrole Ring (Positions 1, 2, 3):

    • N1-H Site: The pyrrole nitrogen is acidic and acts as a hydrogen bond donor, readily forming dimers through N-H···N7 interactions.[1][6] Deprotonation at this site is a common first step in many functionalization reactions.

    • C2 Position: While C3 is electronically richer in the parent 7-azaindole, lithiation can occur at the C2 position, creating a powerful nucleophile for subsequent reactions.[2]

    • C3 Position: In the parent molecule, this is the most electron-rich carbon and the primary site for electrophilic substitution.[2] In this compound, the chlorine atom occupies this reactive site. This makes the C-Cl bond a focal point of reactivity. It can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the chlorine acts as a leaving group. This allows for the introduction of diverse aryl, vinyl, or alkynyl groups at the C3 position, a cornerstone of modern synthetic strategy for this scaffold.[7]

Visualizing the Theoretical Workflow

The process of theoretically studying a molecule's reactivity follows a logical progression from defining the structure to analyzing various calculated properties. The diagram below illustrates this typical workflow.

G A Molecular Structure Input (this compound) B Quantum Chemical Method Selection (e.g., DFT: ωB97X-D/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D Verify Minimum Energy E Electronic Property Analysis C->E F Frontier Molecular Orbitals (HOMO-LUMO Analysis) E->F G Molecular Electrostatic Potential (MEP Map) E->G H Conceptual DFT Descriptors (Fukui Functions) E->H I Reactivity Prediction F->I G->I H->I J Reaction Pathway Modeling (Transition State Search) I->J Investigate Specific Reactions

Caption: Workflow for theoretical reactivity analysis.

Quantitative Data from Theoretical Studies

While a comprehensive table of reactivity indices specifically for this compound is not available in a single published source, we can compile representative geometric data from DFT studies on it and related chloro-7-azaindoles, which are foundational to understanding its structure.

Table 2: Selected Calculated vs. Experimental Geometric Parameters for 7-Azaindole Derivatives
CompoundParameterMethodCalculated ValueExperimental ValueReference
This compound Dimer N-H···N H-Bond LengthB3LYP/6-311++G(d,p)Not explicitly stated2.983(2) Å (N···N distance)[1][6]
5-Chloro-7-Azaindole C-Cl Bond LengthB3LYP-D3~1.73-1.75 Å (typical)1.744 Å[6]
5-Chloro-7-Azaindole Average Bond Length DeviationB3LYP-D30.49%-[6]
4,5-Dichloro-7-Azaindole Average Bond Length DeviationB3LYP-D30.57%-[6]
5-Chloro-7-Azaindole-3-carbaldehyde Dimer N-H···N H-Bond LengthPBE0-D32.870 Å2.883 Å[5]

Note: The table synthesizes data from related compounds to provide context, as a complete dataset for this compound reactivity indices is not available in the surveyed literature. Bond length deviations demonstrate the high accuracy of the employed theoretical methods.

Conclusion

Theoretical studies, predominantly using DFT, provide an indispensable framework for understanding and predicting the chemical reactivity of this compound. The molecule presents several reactive sites: the basic pyridine nitrogen (N7), the acidic pyrrole proton (N1-H), and the C3-carbon, which is activated for substitution reactions via its attached chlorine atom. Analysis of the molecular electrostatic potential and frontier molecular orbitals confirms the distinct electrophilic and nucleophilic regions of the molecule. This theoretical knowledge is paramount for drug development professionals and synthetic chemists, enabling a rational approach to the design of novel 7-azaindole derivatives and the optimization of synthetic pathways, particularly for creating advanced therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds, including kinase inhibitors. The functionalization of this heterocyclic system is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, offering an efficient pathway to introduce aryl and heteroaryl substituents onto the 7-azaindole core.

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 3-chloro-7-azaindole with various boronic acids. The successful execution of this reaction is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the coupling of challenging heteroaryl chlorides.[1][2]

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of this compound is influenced by several critical factors:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is paramount. Catalyst systems such as Pd₂(dba)₃ with ligands like SPhos or XPhos, or pre-catalysts like XPhos Pd G2, are often effective for nitrogen-containing heterocycles due to their high activity and stability.[1][3][4] For less challenging couplings, traditional catalysts like Pd(PPh₃)₄ may also yield good results.

  • Base: An appropriate base is necessary to facilitate the crucial transmetalation step of the catalytic cycle.[5] Inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are commonly employed.[1][3]

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/ethanol, and acetonitrile/water.[1][3][6] The choice of solvent can significantly impact the solubility of the reactants and the overall reaction rate.

  • Reaction Temperature: The reaction temperature is a critical parameter that often requires optimization. While some highly active catalyst systems can facilitate coupling at lower temperatures (e.g., 60°C), others may require heating to higher temperatures (e.g., 100-110°C) to achieve a reasonable reaction rate and yield.[1][3]

Experimental Protocols

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound. This procedure may require optimization for specific substrates and reaction scales.

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane, toluene, or a mixture like toluene/ethanol 1:1)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add the anhydrous organic solvent and degassed water to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-azaindole.

Data Presentation

The following tables summarize representative conditions and yields for Suzuki-Miyaura couplings of related halo-azaindole substrates, which can serve as a valuable starting point for the optimization of reactions with this compound.

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085
2Pd₂(dba)₃ (5)SPhos (10)Cs₂CO₃ (2)Toluene/Ethanol (1:1)8088
3Pd(OAc)₂ (5)XPhos (10)K₃PO₄ (2)Dioxane/H₂O (4:1)10091
4Pd(dppf)Cl₂ (5)-K₂CO₃ (2)DME/H₂O (4:1)8075
5XPhos Pd G2 (2)-K₃PO₄ (2)Dioxane/H₂O (4:1)10095

Data extrapolated from studies on similar halo-azaindole substrates.[1][3]

Table 2: Substrate Scope with Various Boronic Acids under Optimized Conditions
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-7-azaindole85
24-Methylphenylboronic acid3-(4-Methylphenyl)-7-azaindole89
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-7-azaindole93
44-Fluorophenylboronic acid3-(4-Fluorophenyl)-7-azaindole79
53,5-Bis(trifluoromethyl)phenylboronic acid3-(3,5-Bis(trifluoromethyl)phenyl)-7-azaindole67
6Naphthalen-2-ylboronic acid3-(Naphthalen-2-yl)-7-azaindole92

Yields are based on reactions with 3-iodo-6-chloro-7-azaindole and are representative of the expected reactivity.[3][4]

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Trans Transmetalation PdII->Trans R'-B(OH)₂ + Base PdII_R_R1 R-Pd(II)-R' L_n Trans->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Products Product: 3-Aryl-7-azaindole (R-R') Reactants Reactants: This compound (R-X) Arylboronic Acid (R'-B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base, Catalyst, Ligand B Inert Atmosphere: Evacuate and backfill with N₂ or Ar A->B C Add Solvents: Anhydrous organic solvent and degassed water B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temperature and Quench E->F G Aqueous Workup: Extraction with organic solvent, wash with water and brine F->G H Dry, Filter, and Concentrate G->H I Purification: Flash Column Chromatography H->I J J I->J Final Product: 3-Aryl-7-azaindole

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-chloro-7-azaindole with various partners. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2] The methods described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer versatile and efficient pathways to synthesize novel 3-substituted-7-azaindole derivatives for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals.[3] The general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-7-azaindoles

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[4] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Quantitative Data for Suzuki-Miyaura Coupling
EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6085
24-Methoxyphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6093
34-Methylphenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6089
44-Fluorophenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6079
53,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6067
6Naphthylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6092
7Benzo[d][5][6]dioxoleboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6076

Data adapted from a similar substrate, 6-chloro-3-iodo-7-azaindole, and is representative of the expected reactivity.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equiv)

  • Toluene

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and SPhos (0.05 equiv).

  • Add a 1:1 mixture of toluene and ethanol to the flask.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-7-azaindole.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-7-azaindoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, enabling the formation of C-N bonds.[7] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines.

Quantitative Data for Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd(OAc)₂ (2)RuPhos (4)LiHMDSToluene10094
2N-MethylpiperazinePd(OAc)₂ (2)RuPhos (4)LiHMDSToluene10090
3AnilinePd(OAc)₂ (2)XPhos (4)LiHMDSToluene10085
4BenzylaminePd(OAc)₂ (2)RuPhos (4)LiHMDSToluene10092
5IndolinePd(OAc)₂ (2)RuPhos (4)LiHMDSToluene10088

Data is representative for halo-7-azaindoles and may require optimization for this compound.[8][9]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M in THF) (2.2 equiv)

  • Toluene, anhydrous

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and the phosphine ligand (0.04 equiv).

  • Add anhydrous toluene and stir for 5 minutes.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add LiHMDS solution (2.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Synthesis of 3-Alkynyl-7-azaindoles

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This method is highly effective for the synthesis of substituted alkynes.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF3085
23-EthynylpyridinePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF3078
31-Ethynyl-4-fluorobenzenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF3082
42-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF3091
5TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF3088

Data adapted from a similar substrate, 5-bromo-3-iodo-7-azaindole, and is representative of the expected reactivity.[10][11]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Triethylamine (Et₃N) (3 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Add anhydrous THF and triethylamine (3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at 30 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-7-azaindole.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the biological context of the synthesized molecules, the following diagrams are provided.

G cluster_suzuki Suzuki Coupling Workflow s1 Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst, Ligand s2 Add Solvent (Toluene/Ethanol) s1->s2 s3 Heat Reaction (60 °C) s2->s3 s4 Reaction Monitoring (TLC/LC-MS) s3->s4 s5 Workup: Extraction & Washing s4->s5 s6 Purification: Column Chromatography s5->s6 s7 3-Aryl-7-azaindole s6->s7

Caption: Suzuki Coupling Experimental Workflow.

G cluster_buchwald Buchwald-Hartwig Amination Workflow b1 Combine Catalyst & Ligand in Anhydrous Toluene (under Inert Gas) b2 Add Reactants: This compound, Amine b1->b2 b3 Add Base (LiHMDS) b2->b3 b4 Heat Reaction (100 °C) b3->b4 b5 Reaction Monitoring (TLC/LC-MS) b4->b5 b6 Workup: Quenching & Extraction b5->b6 b7 Purification: Column Chromatography b6->b7 b8 3-Amino-7-azaindole b7->b8

Caption: Buchwald-Hartwig Amination Workflow.

G cluster_sonogashira Sonogashira Coupling Workflow so1 Combine Reactants: This compound, Pd & Cu Catalysts (under Inert Gas) so2 Add Solvent (THF) & Base (Et3N) so1->so2 so3 Add Alkyne so2->so3 so4 Stir at 30 °C so3->so4 so5 Reaction Monitoring (TLC/LC-MS) so4->so5 so6 Workup: Filtration so5->so6 so7 Purification: Column Chromatography so6->so7 so8 3-Alkynyl-7-azaindole so7->so8

Caption: Sonogashira Coupling Experimental Workflow.

Many 3-substituted-7-azaindole derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][12][13]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3-Substituted 7-Azaindole Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

References

Application Notes and Protocols: Synthesis of 3-Chloro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The introduction of a chlorine atom at the 3-position of the 7-azaindole ring can significantly modulate the compound's physicochemical properties, influencing its binding affinity to biological targets and its metabolic stability. This document provides a detailed experimental protocol for the synthesis of 3-chloro-7-azaindole, a key intermediate for the development of novel therapeutics. The described methodology is based on a mild, Lewis base-catalyzed electrophilic chlorination reaction.

Data Presentation

The following table summarizes representative yields for the chlorination of 7-azaindole and structurally related heterocycles using the described protocol. The data illustrates the efficiency and broad applicability of this method for the synthesis of chlorinated heterocyclic compounds.

EntrySubstrateProductCatalyst Loading (mol%)Reagent (Equivalents)SolventTime (h)Yield (%)
17-AzaindoleThis compound10NCS (1.2)Dichloromethane2~85 (estimated)
2Indole3-Chloroindole10NCS (1.2)Dichloromethane192
3Pyrrolo[2,3-d]pyrimidine3-Chloropyrrolo[2,3-d]pyrimidine10NCS (1.2)Dichloromethane292
4N-Boc-aniline4-Chloro-N-Boc-aniline10NCS (1.2)Dichloromethane170

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from 7-azaindole using N-chlorosuccinimide (NCS) as the chlorinating agent and triphenylphosphine sulfide as a Lewis base catalyst.

Materials:

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • N-Chlorosuccinimide (NCS)

  • Triphenylphosphine sulfide

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-azaindole (1.0 mmol, 1.0 eq) and triphenylphosphine sulfide (0.1 mmol, 0.1 eq).

  • Dissolution: Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Addition of Chlorinating Agent: To the stirred solution, add N-chlorosuccinimide (1.2 mmol, 1.2 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Mandatory Visualization

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Combine 7-Azaindole and Triphenylphosphine Sulfide in Flask start->setup dissolve Dissolve in Anhydrous DCM setup->dissolve add_ncs Add NCS Portion-wise dissolve->add_ncs stir Stir at Room Temperature (2 hours) add_ncs->stir quench Quench with Sat. NaHCO3 stir->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end End (Pure this compound) purify->end

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Key Components in the Chlorination Reaction

logical_relationship cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product azaindole 7-Azaindole (Substrate) product This compound azaindole->product Chlorinated at C3 ncs N-Chlorosuccinimide (NCS) (Chlorinating Agent) ncs->product Provides Cl+ catalyst Triphenylphosphine Sulfide (Lewis Base Catalyst) catalyst->product Activates NCS

Caption: Key components in the synthesis of this compound.

Application Notes and Protocols for Utilizing 3-Chloro-7-azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on screening low molecular weight compounds (fragments) that typically exhibit weak binding to the target protein. These initial hits then serve as starting points for optimization into more potent drug candidates. The 7-azaindole scaffold is recognized as a "privileged" fragment in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Its ability to form key hydrogen bond interactions with the hinge region of kinases makes it an excellent starting point for inhibitor design.[2] 3-Chloro-7-azaindole is a valuable starting fragment within this class, offering a reactive handle for synthetic elaboration, allowing for rapid exploration of chemical space and the development of potent and selective inhibitors.[3]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a typical FBDD workflow, from initial screening to hit-to-lead optimization.

Properties of this compound

This compound is a solid compound with the following key properties:

PropertyValueReference
Molecular Formula C₇H₅ClN₂[4]
Molecular Weight 152.58 g/mol [4]
Appearance Solid[4]
Melting Point 169-173 °C[4]
SMILES Clc1c[nH]c2ncccc12[4]
InChI Key PKFDDUMFTQHVFY-UHFFFAOYSA-N[4]

Experimental Protocols

A typical FBDD campaign utilizing this compound involves a multi-stage biophysical screening cascade to identify and validate initial hits, followed by synthetic elaboration and optimization.

Fragment Library Preparation

For screening purposes, this compound and other fragments are prepared as high-concentration stock solutions.

Protocol:

  • Prepare a 100 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C in a desiccated environment to prevent water absorption.

  • For screening assays, create intermediate dilutions in an appropriate buffer, ensuring the final DMSO concentration is compatible with the assay (typically ≤ 1%).

Biophysical Screening Cascade

A tiered approach using orthogonal biophysical methods is recommended to confidently identify true binding fragments and eliminate false positives.

TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Protocol:

  • Prepare a reaction mixture containing the target protein (e.g., a kinase) at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded protein.

  • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

  • Add this compound to a final concentration of 200-500 µM. Include a DMSO control.

  • Seal the plate and place it in a real-time PCR instrument.

  • Increase the temperature from 25 °C to 95 °C in increments of 0.5-1 °C per minute, monitoring the fluorescence at each step.

  • A positive hit is identified by a significant positive shift in the melting temperature (ΔTm) compared to the DMSO control.

SPR is used to confirm direct binding of the fragment to the immobilized target protein and to determine binding affinity (K D) and kinetics.

Protocol:

  • Immobilize the target protein on a sensor chip (e.g., CM5 chip via amine coupling).

  • Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations can range from 1 µM to 1 mM.

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • Fit the equilibrium binding data to a suitable model to determine the dissociation constant (K D).

X-ray crystallography provides high-resolution structural information on how the fragment binds to the target protein, which is crucial for structure-based drug design.

Protocol:

  • Co-crystallization:

    • Incubate the purified target protein with a 2-5 fold molar excess of this compound for at least 1 hour on ice.

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-fragment complex with a range of crystallization screens.

  • Soaking:

    • Grow apo-crystals of the target protein.

    • Prepare a soaking solution containing the crystallization buffer supplemented with 1-10 mM this compound (dissolved from a DMSO stock).

    • Transfer the apo-crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure to visualize the binding mode of this compound.

Hit-to-Lead Optimization: Fragment Growing

Once the binding mode of this compound is confirmed, the next step is to synthetically elaborate the fragment to improve its potency and selectivity. The chlorine atom at the 3-position is an ideal handle for chemical modification, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5]

Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1 equivalent), a boronic acid or boronate ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous work-up and purify the product by column chromatography to obtain the 3-substituted-7-azaindole derivative.

Quantitative Data Summary

The following table summarizes representative data that might be obtained during a fragment screening and initial optimization campaign starting with this compound against a hypothetical kinase target.

CompoundStructureTSA ΔTm (°C)SPR K D (µM)Kinase IC₅₀ (µM)
This compound 2.1850>1000
Derivative 1 (Fragment Growth) 4.512055
Derivative 2 (Further Optimization) 7.25.30.8

Visualizations

Experimental Workflow

FBDD_Workflow cluster_screening Fragment Screening cluster_optimization Hit-to-Lead Optimization Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (Thermal Shift Assay) Fragment_Library->Primary_Screen High-Throughput Secondary_Screen Secondary Screen (SPR) Primary_Screen->Secondary_Screen Initial Hits Hit_Validation Hit Validation (X-ray Crystallography) Secondary_Screen->Hit_Validation Confirmed Binders Fragment_Growing Fragment Growing (e.g., Suzuki Coupling) Hit_Validation->Fragment_Growing Structural Insights SAR_Studies Structure-Activity Relationship (SAR) Fragment_Growing->SAR_Studies Synthesized Analogs SAR_Studies->Fragment_Growing Lead_Compound Lead Compound SAR_Studies->Lead_Compound Optimized Potency & Selectivity

Caption: FBDD workflow for this compound.

Fragment Growth Strategy

Fragment_Growth cluster_start Initial Hit cluster_reaction Chemical Synthesis cluster_end Optimized Fragment Initial_Fragment This compound Reaction Suzuki-Miyaura Coupling Initial_Fragment->Reaction Grown_Fragment 3-Aryl-7-azaindole Derivatives Reaction->Grown_Fragment Building_Blocks Boronic Acids/ Esters Building_Blocks->Reaction

Caption: Fragment growing from this compound.

PI3K/AKT/mTOR Signaling Pathway

Many 7-azaindole derivatives have been developed as inhibitors of kinases within critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 7-Azaindole Derivative (from this compound) Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion

This compound represents a versatile and valuable starting fragment for FBDD campaigns, particularly those targeting protein kinases. Its favorable properties and the synthetic tractability of the 3-chloro position allow for a systematic and efficient exploration of structure-activity relationships. The protocols and workflows outlined in these application notes provide a robust framework for researchers to leverage this privileged scaffold in the discovery of novel therapeutic agents.

References

Application Notes and Protocols for Kinase Inhibitor Assay Using a 3-Chloro-7-azaindole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly in oncology.[1][2] The 7-azaindole scaffold has emerged as a privileged structure in the design of kinase inhibitors, acting as an excellent hinge-binding motif that can form key hydrogen bonds within the ATP-binding site of various kinases.[3][4] This document provides detailed protocols for assessing the inhibitory activity of compounds featuring a 3-Chloro-7-azaindole scaffold against a target kinase, utilizing a luminescence-based ADP-Glo™ Kinase Assay.

The this compound core structure provides a versatile backbone for developing potent and selective kinase inhibitors targeting a range of kinases, including but not limited to Aurora Kinase, Anaplastic Lymphoma Kinase (ALK), and Phosphatidylinositide 3-kinase (PI3K).[5][6][7] The protocols outlined below are designed to be adaptable for various kinases and can be implemented in a high-throughput screening (HTS) format.

Featured Kinase Assay Platform: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[8] This assay is performed in two steps: first, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the kinase activity.[9][10] This platform is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds.[10]

Data Presentation

The following tables summarize hypothetical but representative data for a novel this compound based inhibitor, "Cmpd-X," targeting PI3Kα.

Table 1: In Vitro Inhibitory Activity of Cmpd-X against PI3Kα

CompoundTarget KinaseAssay TypeATP Concentration (µM)IC50 (nM)
Cmpd-XPI3KαADP-Glo™1015.2
Control InhibitorPI3KαADP-Glo™105.8

Table 2: Kinase Selectivity Profile of Cmpd-X

Kinase Target% Inhibition at 1 µM Cmpd-X
PI3Kα98
PI3Kβ85
PI3Kδ60
PI3Kγ75
mTOR45
AKT120
CDK210

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for PI3Kα Inhibition

This protocol details the steps for determining the IC50 value of a this compound based inhibitor against PI3Kα.

Materials and Reagents:

  • This compound test compound (Cmpd-X)

  • PI3Kα enzyme (recombinant)

  • PIP2:PS lipid substrate vesicles

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DTT (Dithiothreitol)

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the this compound inhibitor in 100% DMSO.

    • Create a serial dilution of the compound in DMSO. For a 10-point dose-response curve, a 1:3 dilution series is recommended.

    • Prepare intermediate dilutions of the compound in the kinase reaction buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix containing the PI3Kα enzyme and the PIP2:PS substrate in the kinase reaction buffer.

    • Add 2.5 µL of the enzyme/substrate master mix to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution (at a final concentration appropriate for the assay, e.g., 10 µM).

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11]

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of a this compound compound.

Experimental Workflow Diagram

Kinase_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution (this compound Scaffold) Plate_Setup 3. Plate Setup (Add Compound, Kinase, Substrate) Compound_Prep->Plate_Setup Reagent_Prep 2. Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Plate_Setup Reaction_Start 4. Initiate Reaction (Add ATP) Plate_Setup->Reaction_Start Incubation1 5. Incubate (Room Temp, 60 min) Reaction_Start->Incubation1 Stop_Reaction 6. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubation1->Stop_Reaction Incubation2 7. Incubate (Room Temp, 40 min) Stop_Reaction->Incubation2 Signal_Generation 8. Generate Luminescence (Add Kinase Detection Reagent) Incubation2->Signal_Generation Incubation3 9. Incubate (Room Temp, 30-60 min) Signal_Generation->Incubation3 Read_Plate 10. Measure Luminescence Incubation3->Read_Plate Data_Analysis 11. Calculate % Inhibition & IC50 Value Read_Plate->Data_Analysis

Caption: Workflow for the ADP-Glo™ kinase inhibitor assay.

References

Application Notes and Protocols: Synthesis of Substituted 7-Azaindoles from 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, including kinase inhibitors used in oncology, such as Vemurafenib. The functionalization of this core structure is of significant interest to researchers in medicinal chemistry and drug development. 3-Chloro-7-azaindole serves as a versatile and commercially available starting material for the synthesis of a diverse library of 3-substituted analogs. This document provides detailed application notes and protocols for the synthesis of substituted 7-azaindoles from this compound via modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

While the chloro-substituent at the 3-position is less reactive than its bromo or iodo counterparts, the use of advanced catalyst systems enables efficient transformations. These protocols are designed to provide researchers with a robust starting point for methodological development and library synthesis.

General Reaction Scheme

The functionalization of this compound at the C3 position can be achieved through various palladium-catalyzed cross-coupling reactions. The general transformation is depicted below, where a new carbon-carbon or carbon-nitrogen bond is formed.

G General Scheme for C3-Functionalization cluster_reactants Reactants cluster_products Product Start This compound Process Pd-Catalyzed Cross-Coupling Start->Process [Pd] Catalyst, Ligand, Base, Solvent, Heat Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-NH₂, R-C≡CH) Coupling_Partner->Process End 3-Substituted-7-azaindole Process->End G Experimental Workflow for Cross-Coupling A 1. Reagent Preparation - Weigh this compound, coupling partner, base, catalyst, and ligand. - Use a dry, inert reaction vessel. B 2. Reaction Setup - Add solids to the vessel. - Purge with inert gas (e.g., N₂ or Ar). - Add degassed solvent via syringe. A->B C 3. Reaction Execution - Heat the mixture to the specified temperature. - Stir for the designated time. - Monitor reaction progress by TLC or LC-MS. B->C D 4. Work-up - Cool the reaction to room temperature. - Dilute with an organic solvent (e.g., EtOAc). - Filter to remove catalyst and inorganic salts. - Wash with water or brine. C->D E 5. Purification - Dry the organic layer (e.g., over Na₂SO₄). - Concentrate under reduced pressure. - Purify the crude product via flash column chromatography. D->E F 6. Analysis - Characterize the final product. (e.g., ¹H NMR, ¹³C NMR, MS, HPLC) E->F G Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII L₂Pd(II)(Ar)X OA->PdII TM Transmetalation PdII_R L₂Pd(II)(Ar)R' TM->PdII_R RE Reductive Elimination RE->Pd0 Product Ar-R' (Product) RE->Product PdII->TM PdII_R->RE ArX Ar-Cl (this compound) ArX->OA Boronic R'-B(OR)₂ Boronic->TM Base Base (e.g., K₃PO₄) Base->TM

Application of 3-Chloro-7-azaindole in the Synthesis of Antiviral Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-7-azaindole is a versatile heterocyclic building block that serves as a valuable starting material in the synthesis of a variety of biologically active compounds, including potent antiviral agents. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of nucleosides and engage in key hydrogen bonding interactions with biological targets. The presence of a chlorine atom at the 3-position provides a reactive handle for introducing diverse chemical moieties through various cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of antiviral potency. This application note details the synthetic utility of this compound in the development of broad-spectrum antiviral agents and provides exemplary protocols for its functionalization.

Synthetic Strategies and Applications

The primary application of this compound in antiviral drug synthesis involves its use as a scaffold for the introduction of various substituents at the C3 position, and potentially other positions, through metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki and Sonogashira couplings, allow for the construction of complex molecules with diverse pharmacophores.

A notable application of the 7-azaindole core is in the development of broad-spectrum antiviral agents targeting a range of RNA viruses, including Respiratory Syncytial Virus (RSV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), and Venezuelan Equine Encephalitis Virus (VEEV).[1][2] Research has shown that 3-alkynyl-5-aryl-7-aza-indoles exhibit potent antiviral activity, and the this compound core is a key precursor for the synthesis of these compounds.[1][2]

Furthermore, derivatives of 7-azaindole have been investigated as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[3] The synthesis of 3,6-diaryl 7-azaindoles, starting from halogenated precursors, has demonstrated the potential of this scaffold in developing antiretroviral therapeutics.[3]

Target Signaling Pathway: AAK1 Inhibition

Several 7-azaindole-based antiviral compounds have been identified as inhibitors of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a cellular kinase that plays a crucial role in clathrin-mediated endocytosis, a process that many viruses hijack to gain entry into host cells. By inhibiting AAK1, these compounds can block viral entry and thus prevent infection.

AAK1_Inhibition_Pathway cluster_virus_entry Viral Entry via Clathrin-Mediated Endocytosis cluster_aak1_role Role of AAK1 Virus Virus Receptor Receptor Virus->Receptor Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit Internalization Endosome Endosome Clathrin_Coated_Pit->Endosome Vesicle Formation Viral_Replication Viral_Replication Endosome->Viral_Replication Viral Genome Release AAK1 AAK1 AP2_Complex AP2 Complex AAK1->AP2_Complex Phosphorylation & Activation AP2_Complex->Clathrin_Coated_Pit Assembly Promotion Azaindole_Inhibitor 3-Substituted-7-azaindole (e.g., from this compound) Azaindole_Inhibitor->AAK1 Inhibition

Figure 1: Inhibition of AAK1-mediated viral entry by 3-substituted-7-azaindole derivatives.

Experimental Protocols

The following are generalized protocols for the functionalization of this compound, based on established methodologies for related halogenated 7-azaindoles. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Sonogashira Coupling for the Synthesis of 3-Alkynyl-7-azaindoles

This protocol describes the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.

Sonogashira_Workflow Start Start Reagents 1. This compound 2. Terminal Alkyne 3. Pd(PPh3)2Cl2 4. CuI 5. Triethylamine 6. THF (solvent) Start->Reagents Reaction Combine reagents in a reaction vessel. Degas with an inert gas (e.g., Argon). Stir at 30°C to room temperature. Reagents->Reaction Monitoring Monitor reaction progress by TLC or LC-MS. Reaction->Monitoring Workup Quench the reaction. Extract with an organic solvent. Wash with brine and dry. Monitoring->Workup Upon completion Purification Purify by column chromatography. Workup->Purification Product 3-Alkynyl-7-azaindole Purification->Product

Figure 2: General workflow for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et3N) (3 equivalents)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dried reaction flask, add this compound, Pd(PPh3)2Cl2, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at 30°C until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-7-azaindole.

Protocol 2: Suzuki Coupling for the Synthesis of 3-Aryl-7-azaindoles

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equivalents)

  • Potassium carbonate (K2CO3) (2 equivalents)

  • Dioxane and water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, Pd(PPh3)4, and K2CO3.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100°C) and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the target 3-aryl-7-azaindole.

Quantitative Data Summary

The following tables summarize the antiviral activity of a series of 3-alkynyl-5-aryl-7-azaindole derivatives synthesized from halogenated 7-azaindole precursors. These data highlight the potential for developing potent antiviral agents from the 7-azaindole scaffold.

Table 1: Anti-RSV Activity of 3-Alkynyl-5-aryl-7-azaindole Derivatives [1]

CompoundR3 Substituent (at C3)R5 Substituent (at C5)EC50 (µM)aCC50 (µM)bSelectivity Index (SI)
4d 3-pyridinyl2,5-dimethoxyphenyl0.55>50>90
4g 3-pyridinyl3-methoxy-4-pyridyl2.71>50>18
4h 3-pyridinyl3-chlorophenyl2.89>50>17
4i 3-pyridinyl4-fluorophenyl2.23>50>22
5d 3-chlorophenylacetylene2,5-dimethoxyphenyl16.5>50>3

aEC50: 50% effective concentration required to inhibit virus-induced cytopathogenicity. bCC50: 50% cytotoxic concentration.

Table 2: Broad-Spectrum Antiviral Activity of Selected 7-azaindole Derivatives [2]

CompoundTarget VirusEC50 (µM)CC50 (µM)
9c RSV-A0.18>50
SARS-CoV-21.82>100
VEEV (TC-83)1.8>10

Conclusion

This compound is a key intermediate in the synthesis of novel antiviral agents with broad-spectrum activity. The functionalization of the 7-azaindole core, particularly at the 3-position, through robust and versatile cross-coupling reactions like the Sonogashira and Suzuki couplings, allows for the generation of extensive compound libraries for antiviral screening. The identification of AAK1 as a cellular target for some of these compounds provides a promising avenue for the development of host-directed antiviral therapies. The provided protocols serve as a foundation for researchers and drug development professionals to explore the rich chemistry of this compound in the quest for new and effective antiviral drugs.

References

Application Notes and Protocols: 3-Chloro-7-azaindole in the Synthesis of Phosphoinositide 3-Kinase (PI3K) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-7-azaindole as a key building block in the synthesis of potent and selective PI3K inhibitors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to form crucial hydrogen bonding interactions within the ATP-binding site of various kinases, including PI3K.[1][2] The strategic introduction of substituents at the C3 position, facilitated by the reactivity of the chloro group, allows for the fine-tuning of inhibitor potency and selectivity.

The Role of the 7-Azaindole Scaffold

The 7-azaindole core mimics the purine ring of ATP, enabling it to interact with the hinge region of the PI3K enzyme. Specifically, the nitrogen atoms of the 7-azaindole scaffold can form hydrogen bonds with key amino acid residues, such as Val882, in the kinase domain.[1] This interaction is a critical anchor for the inhibitor, and modifications at other positions of the scaffold can then be explored to enhance affinity and target specific isoforms of PI3K (α, β, γ, δ).

PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. PI3K inhibitors block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3), a critical step in the activation of downstream effectors like AKT.[3]

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 7-Azaindole-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole-based compounds.

Quantitative Data: In Vitro Activity of 7-Azaindole Based PI3K Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative 7-azaindole derivatives against different PI3K isoforms. These values highlight the potential for developing both pan-PI3K and isoform-selective inhibitors based on this scaffold.

Table 1: Inhibitory Activity of C3-Substituted 7-Azaindole Derivatives against PI3Kγ

Compound IDC3-SubstituentPI3Kγ IC50 (nM)
B11Phenyl15
B133-Pyridyl0.5
B144-Pyridyl1.2
C1Phenyl0.7
C2Phenyl0.6

Data sourced from a study on novel 7-azaindole scaffold derivatives.[1]

Table 2: Isoform Selectivity of Representative 7-Azaindole-Based PI3K Inhibitors

Compound IDPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
12 3501101305
20 >100023021012
28 >100002000120040
52 >100001100110090

Data represents a selection of compounds from a study focused on the discovery of potent and selective PI3Kγ inhibitors.[4]

Experimental Protocols

The following section provides a detailed, representative protocol for the synthesis of a C3-aryl-7-azaindole, a common core structure in this class of PI3K inhibitors, starting from this compound via a Suzuki-Miyaura cross-coupling reaction.

General Workflow for the Synthesis of 3-Aryl-7-Azaindole PI3K Inhibitors

Synthesis_Workflow Start This compound Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Arylboronic Acid, Pd Catalyst, Base, Solvent Reagents->Coupling Purification Workup & Purification Coupling->Purification Product 3-Aryl-7-azaindole (PI3K Inhibitor Core) Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis of 3-aryl-7-azaindole derivatives.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Water (deionized)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of DME and water to the flask.

  • Degassing: Bubble nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the reaction mixture. Continue to bubble nitrogen through the solution for an additional 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable gradient of ethyl acetate in hexanes to afford the pure 3-phenyl-7-azaindole.

  • Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

This protocol is a representative example, and the specific conditions (catalyst, ligand, base, solvent, and temperature) may require optimization depending on the specific arylboronic acid used.[3]

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of PI3K inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust method for the introduction of various aryl and heteroaryl substituents at the C3 position, enabling extensive structure-activity relationship (SAR) studies. The resulting 7-azaindole derivatives have demonstrated potent and, in some cases, isoform-selective inhibition of PI3K, highlighting their potential as therapeutic agents for the treatment of cancer and other diseases driven by the dysregulation of the PI3K signaling pathway.

References

Application Notes and Protocols for C-H Functionalization of the 3-Chloro-7-azaindole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The introduction of substituents onto this core structure is crucial for modulating pharmacokinetic and pharmacodynamic properties. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage modification of such heterocyclic systems, avoiding the need for pre-functionalized starting materials. This document provides detailed application notes and protocols for the C-H functionalization of the 3-chloro-7-azaindole ring, a key intermediate for the synthesis of diverse derivatives with potential therapeutic applications. The presence of the chloro substituent at the 3-position influences the electronic properties and reactivity of the azaindole ring, making regioselective C-H functionalization a key challenge and a topic of significant interest.

Strategic Approaches to C-H Functionalization

The C-H functionalization of the this compound ring can be approached through various metal-catalyzed reactions, primarily targeting the C2, C4, C5, and C6 positions. The regioselectivity of these reactions is often governed by the choice of catalyst, directing group (when employed), and reaction conditions.

Key Functionalization Reactions:

  • Palladium-Catalyzed C-H Arylation: A common method for introducing aryl groups at various positions of the azaindole core.

  • Rhodium-Catalyzed C-H Alkenylation and Annulation: Enables the introduction of alkenyl groups and the construction of fused ring systems.

  • Iridium-Catalyzed C-H Borylation: Provides access to borylated intermediates that can be further diversified through subsequent cross-coupling reactions.

  • Copper-Catalyzed C-H Amination and Chalcogenation: Allows for the introduction of nitrogen and sulfur/selenium-containing functionalities.

The following sections provide detailed protocols and quantitative data for representative C-H functionalization reactions on the 7-azaindole scaffold. While specific examples for the this compound substrate are limited in the literature, these protocols serve as a strong starting point for optimization. The electronic-withdrawing nature of the chloro group at C3 is expected to influence the reactivity of the other positions, potentially impacting reaction rates and regioselectivity.

Experimental Protocols and Data

Palladium-Catalyzed C2-Arylation

Direct C2-arylation of the 7-azaindole core is a valuable transformation for introducing molecular diversity. Palladium catalysis is frequently employed for this purpose.

General Protocol for Palladium-Catalyzed C2-Arylation of N-Substituted 7-Azaindoles:

A mixture of the N-substituted this compound (1.0 equiv.), aryl halide (1.2-2.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), ligand (e.g., a phosphine ligand, 4-20 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or a phosphate base, 2.0 equiv.) in a suitable solvent (e.g., dioxane, toluene, or DMF) is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 150 °C for 12 to 48 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Data for Palladium-Catalyzed C2-Arylation of 7-Azaindoles (General Scaffold)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodotoluenePd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane1102485[1]
24-BromobenzonitrilePd(OAc)₂ (2.5)PCy₃·HBF₄ (5)K₃PO₄Toluene1201678[2]
31-Iodo-4-methoxybenzenePd(dppf)Cl₂ (5)-Cs₂CO₃DMF1001292General Protocol
42-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1302465General Protocol

Note: The data in this table is for the general 7-azaindole scaffold and serves as a guideline. Yields for the this compound substrate may vary and require optimization.

Rhodium-Catalyzed C-H Alkenylation

Rhodium catalysis is effective for the introduction of alkenyl groups, often with high regioselectivity directed by a suitable functional group on the nitrogen atom of the azaindole.

General Protocol for Rhodium-Catalyzed C-H Alkenylation:

To a solution of N-directed this compound (1.0 equiv.) and an alkene (1.5-3.0 equiv.) in a suitable solvent (e.g., DCE or THF), a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 1-5 mol%) and a silver salt additive (e.g., AgSbF₆ or AgOAc, 10-20 mol%) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 12 to 24 hours under an inert atmosphere. After completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Table 2: Representative Data for Rhodium-Catalyzed C-H Alkenylation of Indolines (Related Scaffold)

EntryAlkeneCatalyst (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Styrene[RhCpCl₂]₂ (2.5)AgSbF₆ (20)DCE801295[3][4]
2n-Butyl acrylate[RhCpCl₂]₂ (2.5)AgOAc (20)THF602488[3][4]
34-Vinylpyridine[RhCpCl₂]₂ (3)AgSbF₆ (20)DCE1001875General Protocol
41-Hexene[RhCpCl₂]₂ (5)AgTFA (25)Dioxane902462General Protocol

Note: The data in this table is for the indoline scaffold, a close analog of 7-azaindole. Reaction conditions and yields for this compound may differ.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a versatile method for installing a boronic ester group, which can be readily transformed into a variety of other functional groups.

General Protocol for Iridium-Catalyzed C-H Borylation:

In a glovebox, an oven-dried vial is charged with this compound (1.0 equiv.), a boron source (e.g., B₂pin₂, 1.5 equiv.), an iridium catalyst (e.g., [Ir(cod)OMe]₂, 1-3 mol%), and a ligand (e.g., dtbpy, 2-6 mol%). A dry, degassed solvent (e.g., THF, hexane, or cyclohexane) is added, and the vial is sealed. The reaction mixture is heated at a temperature ranging from 80 to 120 °C for 12 to 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Table 3: Representative Data for Iridium-Catalyzed C-H Borylation of Indoles (Related Scaffold)

EntryBoron SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1B₂pin₂[Ir(cod)OMe]₂ (1.5)dtbpy (3)Cyclohexane801690[5]
2HBpin[Ir(cod)Cl]₂ (2)dppe (4)THF1002482General Protocol
3B₂pin₂IrCl(cod)₂ (3)dppf (6)Toluene1101875General Protocol
4B₂pin₂[Ir(cod)OMe]₂ (1)dtbpy (2)Hexane801295[5]

Note: The data in this table is for the indole scaffold. The regioselectivity and yield for this compound will depend on steric and electronic factors and may require careful optimization.

Visualizations

Experimental Workflow for C-H Functionalization

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_end Product & Analysis Start This compound ReactionVessel Reaction under Inert Atmosphere (Heat) Start->ReactionVessel Reagent Coupling Partner (Aryl Halide, Alkene, Boron Reagent) Reagent->ReactionVessel Catalyst Metal Catalyst (Pd, Rh, Ir) Catalyst->ReactionVessel Ligand Ligand Ligand->ReactionVessel Base Base / Additive Base->ReactionVessel Solvent Solvent Solvent->ReactionVessel Quench Quenching ReactionVessel->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Functionalized This compound Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General experimental workflow for the C-H functionalization of this compound.

Logical Relationship of Regioselectivity Factors

G cluster_factors Influencing Factors Regio Regioselectivity (C2, C4, C5, C6) Catalyst Catalyst (Pd, Rh, Ir) Catalyst->Regio Ligand Ligand Sterics & Electronics Ligand->Regio DirectingGroup Directing Group (N-substituent) DirectingGroup->Regio Substrate Substrate Electronics (Effect of 3-Cl) Substrate->Regio Conditions Reaction Conditions (Solvent, Temp.) Conditions->Regio

Caption: Key factors influencing the regioselectivity of C-H functionalization on the this compound ring.

Signaling Pathways and Applications

Functionalized 7-azaindoles are integral to the development of kinase inhibitors, which are a cornerstone of modern cancer therapy. The 7-azaindole core mimics the adenine hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases. The C-H functionalization of the this compound scaffold provides a direct route to novel analogs that can be screened for inhibitory activity against a wide range of kinase targets implicated in cancer and other diseases.

The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), where a hypothetical 7-azaindole derivative could act as an inhibitor.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimer Dimerization & Autophosphorylation RTK->Dimer Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimer->Downstream Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response Inhibitor Functionalized 3-Chloro- 7-Azaindole Derivative (Kinase Inhibitor) Inhibitor->Dimer Inhibition

Caption: Simplified RTK signaling pathway and the inhibitory action of a 7-azaindole derivative.

Conclusion

The C-H functionalization of the this compound ring represents a highly valuable and versatile strategy for the synthesis of novel compounds with significant potential in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important scaffold. Careful consideration of the electronic and steric effects of the 3-chloro substituent, along with systematic optimization of reaction conditions, will be key to achieving high efficiency and regioselectivity in these transformations. The continued development of novel C-H functionalization methodologies will undoubtedly accelerate the discovery of new therapeutic agents based on the 7-azaindole core.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 3-Chloro-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of 3-chloro-7-azaindole derivatives, valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. The methodologies outlined herein are compiled from established principles of solid-phase organic synthesis and relevant solution-phase chemistry of 7-azaindoles.

Introduction

7-Azaindole derivatives are recognized as privileged structures in drug discovery due to their ability to mimic the hinge-binding motifs of ATP in protein kinases.[1][2] The introduction of a chlorine atom at the 3-position can significantly modulate the biological activity and pharmacokinetic properties of these compounds. Solid-phase synthesis offers a streamlined approach for the generation of libraries of such derivatives for high-throughput screening. This protocol details a plausible route for the synthesis of this compound derivatives on a solid support.

Experimental Overview

The overall synthetic strategy involves the immobilization of a 7-azaindole precursor onto a suitable solid support, followed by on-resin chlorination, and subsequent cleavage to yield the desired product. Wang resin is selected as the solid support due to its compatibility with a wide range of reaction conditions and its acid-labile linker, which allows for mild cleavage of the final product.[3][4]

Diagram of the Proposed Solid-Phase Synthesis Workflow

G cluster_loading Step 1: Immobilization cluster_chlorination Step 2: On-Resin Chlorination cluster_cleavage Step 3: Cleavage cluster_analysis Step 4: Purification & Analysis resin Wang Resin coupling Coupling (DIC, HOBt, DMAP) resin->coupling 1. azaindole 7-Azaindole-5-carboxylic acid azaindole->coupling 2. resin_aza Resin-Bound 7-Azaindole coupling->resin_aza chlorination Chlorination resin_aza->chlorination ncs N-Chlorosuccinimide (NCS) ncs->chlorination resin_chloro_aza Resin-Bound this compound chlorination->resin_chloro_aza cleavage Cleavage resin_chloro_aza->cleavage tfa Trifluoroacetic Acid (TFA) tfa->cleavage product This compound-5-carboxylic acid cleavage->product purification Purification (RP-HPLC) product->purification analysis Characterization (LC-MS, NMR) purification->analysis

Caption: Workflow for the solid-phase synthesis of this compound derivatives.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierGrade
Wang Resin (100-200 mesh, 1% DVB)Sigma-AldrichSynthesis Grade
7-Azaindole-5-carboxylic acidCommercially Available>95%
N,N'-Diisopropylcarbodiimide (DIC)Sigma-AldrichSynthesis Grade
1-Hydroxybenzotriazole (HOBt)Sigma-AldrichSynthesis Grade
4-(Dimethylamino)pyridine (DMAP)Sigma-AldrichSynthesis Grade
N-Chlorosuccinimide (NCS)Sigma-AldrichReagent Grade
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Dichloromethane (DCM)Sigma-AldrichAnhydrous
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-AldrichReagent Grade
Protocol 1: Immobilization of 7-Azaindole-5-carboxylic acid onto Wang Resin
  • Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Coupling Solution Preparation: In a separate flask, dissolve 7-azaindole-5-carboxylic acid (3.0 mmol), HOBt (3.0 mmol), and DMAP (0.3 mmol) in anhydrous DMF (15 mL).

  • Activation: Add DIC (3.0 mmol) to the coupling solution and stir for 10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the activated coupling solution. Agitate the mixture at room temperature for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: On-Resin Chlorination of 7-Azaindole
  • Resin Swelling: Swell the resin-bound 7-azaindole (1.0 g) in anhydrous DCM (10 mL) for 30 minutes.

  • Chlorination Reaction: Add N-chlorosuccinimide (NCS, 2.0 mmol) to the swollen resin suspension. Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by cleaving a small aliquot of resin and analyzing by LC-MS.

  • Washing: Upon completion, drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of this compound Derivative from Wang Resin
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2-3 hours.[4][5]

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to remove the TFA.

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Isolate the precipitate by centrifugation or filtration and dry under vacuum.

Protocol 4: Purification and Characterization
  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

StepKey ReagentsSolventTime (h)Temperature (°C)Expected YieldExpected Purity (crude)
ImmobilizationDIC, HOBt, DMAPDMF12-1825>80% loadingN/A
ChlorinationNCSDCM4-625>70%>60%
CleavageTFA, TISN/A2-325>85%>60%

Signaling Pathway Relevance

7-Azaindole derivatives are potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways often dysregulated in diseases like cancer. For instance, they can target kinases in the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Diagram of a Simplified Kinase Signaling Pathway

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a this compound derivative.

Conclusion

This document provides a comprehensive set of protocols for the solid-phase synthesis of this compound derivatives. The outlined methods, based on established chemical principles, offer a robust and efficient route for the generation of these important heterocyclic compounds for drug discovery and development. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling Reactions of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions involving 3-Chloro-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?

A1: For researchers new to this specific coupling, a reliable set of starting conditions can significantly improve the chances of success. Based on literature, a good starting point involves using a palladium precatalyst with a bulky, electron-rich phosphine ligand, a suitable base, and an appropriate solvent system.[1][2] It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst decomposition and side reactions.[2][3]

Q2: Which palladium catalyst and ligand combination is most effective for coupling with this compound?

A2: The choice of catalyst and ligand is critical for a successful Suzuki coupling. For less reactive aryl chlorides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often preferred.[4][5] Combinations such as Pd₂(dba)₃/SPhos or pre-catalysts like XPhos Pd G2 have shown effectiveness in similar systems.[6][7] The use of N-heterocyclic carbene (NHC) ligands has also been reported to be effective. The optimal choice can be substrate-dependent, and screening a few catalyst/ligand combinations may be necessary.

Q3: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?

A3: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[8][9] The choice of base can significantly impact the reaction yield and rate. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[8][9][10] For 7-azaindole substrates, cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have been used successfully.[1][6] The strength and solubility of the base should be considered in relation to the chosen solvent and the sensitivity of the substrates.[10]

Q4: How do I select the appropriate solvent for my reaction?

A4: The solvent's primary role is to dissolve the reactants and facilitate the reaction. Common solvents for Suzuki coupling reactions include toluene, dioxane, THF, and DMF.[9][11] A mixture of an organic solvent with water is often used to dissolve the inorganic base.[1][8] For instance, a mixture of toluene/ethanol (1:1) or dioxane/water has been reported to be effective.[1][6] The choice of solvent can influence the reaction temperature and the solubility of all components, including the catalyst, substrates, and base.

Q5: My reaction is giving a low yield. What are the common causes?

A5: Low yields in Suzuki coupling reactions can stem from several factors. Common issues include inactive catalyst, presence of oxygen, impurities in starting materials, suboptimal reaction temperature, or an inappropriate choice of base or solvent.[2][5] Protodeboronation of the boronic acid partner is also a frequent cause of low yield.[2][12] See the troubleshooting guide below for a more detailed breakdown of potential issues and solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem Potential Cause Suggested Solution Citation
Low to No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst and ligand. Ensure proper storage and handling to avoid degradation. Consider using air-stable precatalysts.[2][3]
Oxygen in the reaction mixtureThoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[2][3]
Suboptimal BaseThe chosen base may not be strong enough or soluble enough in the reaction medium. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered for better reactivity.[2][10]
Incorrect SolventThe reactants may not be fully soluble, or the solvent may not be suitable for the chosen catalyst system. Try alternative solvents or solvent mixtures like dioxane/water, toluene/ethanol, or DMF.[11][13]
Low Reaction TemperatureThe reaction may require more thermal energy to proceed. Gradually increase the reaction temperature, monitoring for any signs of decomposition.[3][11]
Significant Dehalogenation (formation of 7-azaindole) Hydride source in the reactionDehalogenation can occur if a hydride is transferred to the palladium complex. This can be promoted by certain bases or impurities in the solvent. Using milder bases like KF or ensuring anhydrous conditions might help. Protecting the N-H of the azaindole can also suppress this side reaction.[7][8][14]
Catalyst/Ligand ChoiceSome catalyst systems are more prone to promoting dehalogenation. Trying a different ligand, such as moving from a monodentate to a bidentate ligand, could be beneficial.[7]
Formation of Homocoupled Boronic Acid Product Oxygen in the reaction mixtureOxygen can promote the oxidative homocoupling of the boronic acid. Rigorous degassing of the reaction mixture is crucial.[2]
Catalyst SystemCertain palladium catalysts can favor homocoupling. Screening different palladium sources and ligands may be necessary.[12]
Incomplete Conversion of Starting Material Insufficient Catalyst LoadingIncrease the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).[1]
Reaction TimeThe reaction may not have reached completion. Monitor the reaction progress over a longer period using techniques like TLC or LC-MS.[2]
Poor Solubility of ReactantsIf starting materials are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system or increase the reaction temperature to improve solubility.[3][13]

Data Summary

Optimized Reaction Conditions for Suzuki Coupling of Halogenated 7-Azaindoles
EntryHalogenated AzaindoleBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Citation
13-Iodo-6-chloro-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6085[6]
24-Chloro-7-azaindoleVarious aryl boronic acidsPd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100-[15]
3Chloro-azaindoleVarious boronic acidsP1 Precatalyst (1.0-1.5)-K₃PO₄ (2)Dioxane/H₂O (4:1)6091-99[1]

Note: P1 Precatalyst is an XPhos-derived precatalyst.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) or the palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 60-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki Coupling Reaction Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: This compound, Boronic Acid, Base B Purge with Inert Gas (Ar/N2) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 60-100 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Start Low/No Yield Observed Check_Catalyst Is the catalyst/ligand active and handled properly? Start->Check_Catalyst Check_Inert Was the reaction run under a strict inert atmosphere? Check_Catalyst->Check_Inert Yes Sol_Catalyst Use fresh catalyst/precatalyst. Ensure proper storage. Check_Catalyst->Sol_Catalyst No Check_Reagents Are starting materials pure? Is the base appropriate? Check_Inert->Check_Reagents Yes Sol_Inert Improve degassing procedure. Ensure positive inert gas pressure. Check_Inert->Sol_Inert No Check_Conditions Are temperature and solvent optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify starting materials. Screen different bases (e.g., K3PO4, Cs2CO3). Check_Reagents->Sol_Reagents No Sol_Conditions Screen different solvents. Optimize reaction temperature. Check_Conditions->Sol_Conditions No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Chloro-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically starts from 7-azaindole. A common method involves the direct chlorination of the 7-azaindole core. Another approach is a multi-step synthesis starting from appropriately substituted pyridine precursors, which can offer better control over regioselectivity.[1][2]

Q2: What are the expected main side reactions during the chlorination of 7-azaindole?

A2: During the direct chlorination of 7-azaindole, several side reactions can occur. The most common include:

  • Over-chlorination: Formation of di- or tri-chlorinated azaindole species.

  • Formation of isomers: Chlorination at other positions of the azaindole ring (e.g., C5 position).

  • Degradation: The harsh conditions of some chlorination reactions can lead to the degradation of the azaindole ring.

Q3: How can I minimize the formation of side products?

A3: To minimize side product formation, careful control of reaction conditions is crucial. Key parameters to optimize include:

  • Chlorinating agent: Using a milder chlorinating agent can improve selectivity.

  • Reaction temperature: Lowering the reaction temperature often reduces the rate of side reactions.

  • Stoichiometry: Precise control of the molar ratio of the chlorinating agent to the 7-azaindole substrate is essential to avoid over-chlorination.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the chlorination reaction.

Q4: What are the recommended purification methods to remove common impurities?

A4: Purification of this compound from reaction byproducts is typically achieved through:

  • Column chromatography: Silica gel chromatography is effective for separating the desired product from isomers and other impurities.

  • Recrystallization: This method can be used to obtain highly pure this compound, provided a suitable solvent system is identified.[3][4]

  • Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Increase reaction time.- Increase reaction temperature moderately.- Ensure the chlorinating agent is active.
Degradation of starting material or product.- Use a milder chlorinating agent.- Lower the reaction temperature.- Reduce the reaction time.
Presence of Multiple Chlorinated Species (Di- or Tri-chlorinated) Excess of chlorinating agent.- Reduce the molar equivalents of the chlorinating agent.- Add the chlorinating agent portion-wise to the reaction mixture.
Reaction temperature is too high.- Perform the reaction at a lower temperature.
Formation of Isomeric Byproducts (e.g., 5-Chloro-7-azaindole) Lack of regioselectivity in the chlorination step.- Use a sterically hindered chlorinating agent to favor substitution at the less hindered C3 position.- Investigate alternative synthetic routes that offer better regiocontrol.
Difficult Purification Similar polarity of the product and impurities.- Optimize the mobile phase for column chromatography to improve separation.- Try a different stationary phase for chromatography.- Employ preparative HPLC for challenging separations.
Co-crystallization of product and impurities.- Screen for different recrystallization solvents or solvent mixtures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination

  • Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., acetonitrile), add the chlorinating agent (e.g., N-chlorosuccinimide, NCS) (1.05 eq) at 0 °C under an inert atmosphere.

  • Reaction Execution: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 7-Azaindole 7-Azaindole This compound This compound 7-Azaindole->this compound + Chlorinating Agent Di-chloro-7-azaindole Di-chloro-7-azaindole 7-Azaindole->Di-chloro-7-azaindole + Excess Chlorinating Agent 5-Chloro-7-azaindole 5-Chloro-7-azaindole 7-Azaindole->5-Chloro-7-azaindole Isomerization Degradation Products Degradation Products 7-Azaindole->Degradation Products Harsh Conditions

Caption: Main reaction and potential side reactions in this compound synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Complete Reaction check_completion->complete Yes increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_reagent Check Reagent Activity incomplete->check_reagent check_degradation Check for Degradation Products complete->check_degradation end Improved Yield increase_time->end increase_temp->end check_reagent->end degradation_present Degradation Observed check_degradation->degradation_present Yes no_degradation No Significant Degradation check_degradation->no_degradation No milder_conditions Use Milder Conditions (Lower Temp, Milder Reagent) degradation_present->milder_conditions optimize_workup Optimize Work-up & Purification no_degradation->optimize_workup milder_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for addressing low yields in the synthesis.

References

Technical Support Center: Purification of 3-Chloro-7-Azaindole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-7-azaindole and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for the purification of this compound?

A good starting point for developing a purification method is to perform a thin-layer chromatography (TLC) analysis to determine an appropriate solvent system. For this compound and its derivatives, which are moderately polar, a combination of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate is recommended.

A common starting solvent system to test on TLC would be a 7:3 or 8:2 mixture of hexanes:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound, ensuring good separation from impurities on a flash column.

Q2: My column chromatography separation is poor, with compounds co-eluting. How can I improve the resolution?

Poor resolution in column chromatography can be addressed by several strategies:

  • Optimize the Solvent System: If your compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase (e.g., increase the proportion of hexanes). If they are eluting too slowly or not at all (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). Running a gradient elution, where the polarity of the solvent is gradually increased during the separation, can also significantly improve resolution.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Use a Finer Silica Gel: Smaller particle size silica gel provides a larger surface area and can lead to better separation, although it may require higher pressure to push the solvent through.

  • Check for Channeling: Uneven packing of the silica gel can lead to "channeling," where the solvent and sample run down cracks in the stationary phase, resulting in poor separation. Ensure the silica gel is packed uniformly.

Q3: I'm trying to recrystallize this compound, but it's "oiling out." What should I do?

"Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. Here are several troubleshooting steps:

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.

  • Use a Different Solvent or Solvent System: The solubility properties of your compound may not be ideal in the chosen solvent. Experiment with different solvents. A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, can be effective. The compound is dissolved in a minimum of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy, then clarified by adding a few drops of the "good" solvent before slow cooling.

  • Lower the Concentration: The concentration of your compound in the solution might be too high. Add more of the hot solvent to create a more dilute solution and attempt recrystallization again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Q4: What are some common impurities I should be aware of during the synthesis of this compound and its derivatives?

The nature of impurities will depend on the specific synthetic route employed. However, some common side products in the synthesis of azaindoles can include:

  • Starting Materials: Unreacted starting materials are a common impurity.

  • Over-halogenated or Incompletely Halogenated Products: In chlorination reactions, it's possible to have species with multiple chlorine atoms or no chlorine atom.

  • Side-products from Ring Formation: Depending on the synthetic strategy, side reactions can lead to isomeric products or other heterocyclic systems. For instance, in syntheses starting from picoline derivatives, dimerization of the starting material can occur.[1] In routes involving the cyclization of intermediate aldehydes, aldol condensation products can be a source of impurities.[2]

  • Residual Catalysts and Reagents: Palladium catalysts, bases, and other reagents used in the synthesis can contaminate the final product if not properly removed during workup and purification.

Effective removal of these impurities often requires a combination of aqueous workup, column chromatography, and recrystallization.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Column Chromatography of this compound and Derivatives

Compound ClassStationary PhaseRecommended Solvent System (v/v)Elution ModeReference
3-Aryl-7-azaindole derivativesSilica GelHexanes/Ethyl Acetate (gradient from 98:2 to 80:20)Gradient
5-Chloro-1H-pyrrolo[3,2-b]pyridineSilica GelEthyl Acetate/Hexane (33:67)Isocratic[3]
3,5-Disubstituted-7-azaindolesSilica GelHexanes/Ethyl Acetate (gradient from 80:20 to 20:80)Gradient[4]
General 7-Azaindole DerivativesSilica GelHexanes/Ethyl Acetate (10:1)Isocratic[5]

Table 2: Potential Recrystallization Solvents for 7-Azaindole Derivatives

Compound ClassRecommended SolventsNotesReference
7-Azaindole DerivativesTolueneA good starting point for many aromatic heterocyclic compounds.[6]
1-Acetyl-7-azaindoleAlcohols (Ethanol, Methanol), Acetone, Ethyl AcetateStart with these common polar and moderately polar solvents.[7]
General HeterocyclesHexanes/Acetone, Hexanes/THF, Hexanes/Ethyl AcetateSolvent pairs can be effective for inducing crystallization.[8]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification of a 3-Substituted-7-Azaindole Derivative
  • Preparation of the Crude Sample: Dissolve the crude 3-substituted-7-azaindole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to dryness to obtain a free-flowing powder. This dry-loading method generally provides better separation than loading the sample as a solution.

  • Column Packing: Select a column of appropriate size for the amount of crude material. A general guideline is to use a 40:1 to 100:1 weight ratio of silica gel to crude product. Pack the column with silica gel as a slurry in the initial, least polar solvent mixture (e.g., 98:2 hexanes:ethyl acetate).

  • Loading the Sample: Carefully add the dried crude sample onto the top of the packed silica gel bed. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Begin elution with the initial non-polar solvent system. If using a gradient, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) to elute the compounds from the column. The rate of solvent change in the gradient should be optimized based on the separation observed on TLC.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of a 7-Azaindole Derivative
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., toluene, ethyl acetate, or ethanol). Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring and add more solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound tlc_analysis TLC Analysis for Solvent System Selection crude_product->tlc_analysis column_chromatography Flash Column Chromatography tlc_analysis->column_chromatography Optimized Solvent System purity_check Purity Analysis (NMR, LC-MS) column_chromatography->purity_check recrystallization Recrystallization recrystallization->purity_check purity_check->recrystallization Further Purification Needed pure_product Pure this compound purity_check->pure_product Purity >95% Troubleshooting_Column_Chromatography Troubleshooting Poor Separation in Column Chromatography start Poor Separation Observed check_rf Check Rf values on TLC start->check_rf check_loading Check Column Loading start->check_loading check_packing Check Column Packing start->check_packing adjust_polarity Adjust Solvent Polarity check_rf->adjust_polarity Rf too high or low use_gradient Consider Gradient Elution adjust_polarity->use_gradient Complex Mixture solution Improved Separation adjust_polarity->solution reduce_load Reduce Amount of Sample check_loading->reduce_load Overloaded reduce_load->solution repack_column Repack Column check_packing->repack_column Uneven Packing/Channeling repack_column->solution use_gradient->solution Troubleshooting_Recrystallization Troubleshooting 'Oiling Out' During Recrystallization oiling_out Compound 'Oils Out' slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling change_solvent Change Solvent or Use Solvent Pair oiling_out->change_solvent lower_concentration Lower Solute Concentration oiling_out->lower_concentration induce_crystallization Induce Crystallization oiling_out->induce_crystallization crystals_form Crystals Form slow_cooling->crystals_form change_solvent->crystals_form lower_concentration->crystals_form scratch_flask Scratch Inner Surface of Flask induce_crystallization->scratch_flask seed_crystals Add Seed Crystals induce_crystallization->seed_crystals scratch_flask->crystals_form seed_crystals->crystals_form

References

Technical Support Center: Functionalization of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 3-Chloro-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing this compound?

A1: The most prevalent and versatile methods for functionalizing this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and related reactions for C-O and C-S bond formation.[1][2][3] These methods offer broad substrate scope and functional group tolerance.[4][5]

Q2: Why is N-protection of the 7-azaindole scaffold sometimes necessary?

A2: The 7-azaindole NH group can interfere with cross-coupling reactions. It can be deprotonated by the base and coordinate to the palladium catalyst, potentially leading to side reactions or catalyst deactivation.[2][6] N-protection, for example with a tosyl (Ts) or a Boc group, can prevent these issues and improve reaction outcomes.[7] However, methods for the successful coupling of unprotected halo-7-azaindoles have also been developed.[4]

Q3: What are the key parameters to consider when optimizing a Suzuki-Miyaura coupling reaction for this compound?

A3: Successful Suzuki-Miyaura coupling depends on the careful selection of several parameters:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., SPhos, XPhos) is critical.[6][8]

  • Base: The base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role in the catalytic cycle.[6][9]

  • Solvent: Aprotic polar solvents like dioxane or toluene/ethanol mixtures are commonly used.[6][8]

  • Temperature: Reaction temperatures typically range from 60 to 110 °C.[8][9]

Q4: What are common challenges in Buchwald-Hartwig amination of this compound?

A4: Challenges in Buchwald-Hartwig amination include:

  • Competitive N-arylation: The amine nucleophile can sometimes react at the N1 position of the azaindole ring.

  • Catalyst Inhibition: Certain functional groups on the amine or azaindole can inhibit the palladium catalyst.[10]

  • Side Reactions: Beta-hydride elimination can be a competing side reaction, leading to hydrodehalogenation of the starting material.[3]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inefficient Catalytic System Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, DavePhos).[6][8] Consider using pre-catalysts for more reliable catalyst activation.[4]
Inappropriate Base Test a range of bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄. The choice of base can significantly impact the reaction outcome.[6][9]
Poor Solvent Choice Experiment with different solvent systems. A mixture of an organic solvent and water (e.g., dioxane/water) is often effective.[11]
Suboptimal Temperature Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to decomposition. A typical range is 60-110 °C.[8][9]
Decomposition of Boronic Acid Ensure the quality of the boronic acid. Consider using boronic acid pinacol esters, which can be more stable.
Low Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Deactivation Use a robust catalyst system. Buchwald's biarylphosphine ligands and pre-catalysts are often effective for challenging substrates.[4]
Incorrect Base Selection Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like Cs₂CO₃ may be necessary.[6][10]
N-H Interference If using an unprotected 7-azaindole, consider N-protection with a group like tosyl (Ts) or Boc to prevent side reactions.[7] Alternatively, specific conditions for unprotected substrates have been developed.[4]
Solvent Effects Toluene, dioxane, and THF are common solvents. The choice of solvent can influence the solubility of reactants and the stability of the catalytic species.
Side Reactions To minimize hydrodehalogenation, ensure an inert atmosphere and use high-purity reagents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)[8][11]

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)[8]

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)[8]

  • Base (e.g., Cs₂CO₃, 2 equivalents)[8]

  • Degassed solvent (e.g., Toluene/Ethanol 1:1, or Dioxane/Water)[8][11]

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) with stirring.[8][9]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1 equivalent)

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)[6]

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)[6]

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents)[6]

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)[6]

Procedure:

  • In a glovebox or under an inert atmosphere, combine the this compound, palladium catalyst, phosphine ligand, and base in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling catalyst Check Catalyst System start->catalyst base Evaluate Base start->base solvent Optimize Solvent start->solvent temp Adjust Temperature start->temp reagent_quality Verify Reagent Quality start->reagent_quality catalyst_sol Screen Pd sources (Pd(OAc)2, Pd2(dba)3) and ligands (SPhos, XPhos) catalyst->catalyst_sol base_sol Test different bases (Cs2CO3, K2CO3, K3PO4) base->base_sol solvent_sol Try different solvents or mixtures (Dioxane, Toluene/EtOH) solvent->solvent_sol temp_sol Optimize temperature (60-110 °C) temp->temp_sol reagent_quality_sol Use high-purity boronic acid or a pinacol ester derivative reagent_quality->reagent_quality_sol

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow start Buchwald-Hartwig Amination of This compound setup Reaction Setup: - this compound - Amine - Pd Catalyst & Ligand - Base - Solvent start->setup conditions Reaction Conditions: - Inert Atmosphere - 80-110 °C setup->conditions workup Workup: - Quench - Extraction - Purification conditions->workup product 3-Amino-7-azaindole Derivative workup->product troubleshooting Low Yield? workup->troubleshooting Monitor Yield troubleshooting->product No optimize Optimize: - Catalyst/Ligand - Base - N-Protection troubleshooting->optimize Yes optimize->setup Re-run Experiment

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Troubleshooting low yields in 3-Chloro-7-azaindole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 3-Chloro-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound challenging?

A1: this compound presents unique challenges due to the electronic properties of the azaindole scaffold. The pyridine ring is electron-deficient, which can alter the reactivity compared to simpler aryl halides. Additionally, the two adjacent nitrogen atoms can act as a chelating ligand, potentially deactivating the metal catalyst.[1] Careful optimization of reaction conditions is often necessary to achieve high yields.

Q2: What are the most common cross-coupling reactions performed with this compound?

A2: The most common cross-coupling reactions include Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These reactions are essential for introducing aryl, amino, and alkynyl groups, respectively, at the C3 position.

Q3: Can the N-H of the pyrrole ring interfere with the reaction?

A3: Yes, the N-H proton is acidic and can be deprotonated by strong bases, leading to N-arylation as a side reaction, especially in copper or palladium-catalyzed reactions.[1][2] In some cases, protecting the nitrogen with a suitable group (e.g., SEM, Boc) can improve yields and selectivity, although successful couplings with unprotected 7-azaindoles have been reported.[1][3]

Troubleshooting Guides

Low Yields in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura reaction with this compound is giving low yields or failing completely.

Potential Causes & Solutions:

  • Catalyst/Ligand Inactivity: The choice of palladium catalyst and ligand is critical. For challenging substrates like 7-azaindoles, specialized ligands may be required.

    • Recommendation: Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos).[1][4] Pre-catalysts can sometimes offer better performance.[1][3]

  • Ineffective Base or Solvent System: The base is crucial for activating the boronic acid, and its strength and solubility can significantly impact the reaction rate.

    • Recommendation: Ensure the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous.[4][5] The solvent must dissolve the reactants; common choices include 1,4-dioxane or mixtures like toluene/ethanol.[4][5] Solvents should be anhydrous and properly degassed to remove oxygen.[5]

  • Reagent Quality and Stability: Boronic acids can undergo protodeboronation at high temperatures.

    • Recommendation: Use high-purity boronic acid. Verify the purity of your this compound, as impurities can poison the catalyst.[5]

  • Reaction Temperature and Time: These reactions often require heating.

    • Recommendation: If conversion is low, consider incrementally increasing the temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[5]

Experimental Workflow for Troubleshooting Suzuki-Miyaura Reactions

G cluster_start cluster_catalyst Catalyst & Ligand Optimization cluster_conditions Reaction Condition Optimization cluster_reagents Reagent Quality Control cluster_end start Low Yield in Suzuki Reaction cat_check Verify Catalyst/Ligand Activity start->cat_check base_check Evaluate Base (K2CO3, K3PO4, Cs2CO3) & Solvent (Dioxane, Toluene/Ethanol) start->base_check reagent_check Check Purity of this compound & Boronic Acid start->reagent_check cat_screen Screen Pd Source (Pd(OAc)2, Pd2(dba)3) & Ligand (SPhos, XPhos) cat_check->cat_screen If inactive cat_screen->base_check temp_check Optimize Temperature & Time base_check->temp_check temp_check->reagent_check end Improved Yield reagent_check->end If all optimized

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Catalyst Pd₂(dba)₃Pd₂(dba)₃Pd(dppf)Cl₂-[4]
Ligand SPhosdppfNone-[4]
Base Cs₂CO₃Cs₂CO₃Cs₂CO₃-[4]
Solvent Toluene/Ethanol (1:1)Toluene/Ethanol (1:1)Toluene/Ethanol (1:1)-[4]
Temperature 60 °C60 °C60 °C-[4]
Yield 8548--[4]

Table 1. Effect of Ligand on Suzuki-Miyaura Coupling of 3-iodo-6-chloro-7-azaindole. [4]

Low Yields in Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination of this compound is resulting in poor yields.

Potential Causes & Solutions:

  • Catalyst System: The combination of palladium precursor and ligand is crucial for efficient C-N bond formation.

    • Recommendation: Systems like Pd(OAc)₂/RuPhos or specific pre-catalysts have shown success.[1][3] Screening different ligands is often necessary.

  • Base Selection: The choice of base is critical and can be substrate-dependent.

    • Recommendation: While common bases like NaOt-Bu and Cs₂CO₃ are used, LiHMDS has been shown to be particularly effective for the amination of halo-7-azaindoles.[1]

  • Solvent Effects: The reaction solvent can influence the solubility of reagents and the stability of the catalytic species.

    • Recommendation: Anhydrous, polar apathetic solvents like toluene, dioxane, or THF are typically used.[5] Ensure the solvent is thoroughly degassed.[5]

  • Competing Reactions: Primary amines can sometimes undergo double arylation.

    • Recommendation: Adjusting the stoichiometry of the amine or the reaction time may help to minimize this side reaction.[5]

Logical Relationship for Buchwald-Hartwig Troubleshooting

G cluster_problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Buchwald-Hartwig cause1 Suboptimal Catalyst/Ligand problem->cause1 cause2 Incorrect Base problem->cause2 cause3 Solvent Issues problem->cause3 cause4 Side Reactions problem->cause4 sol1 Screen Pd Source & Ligands (e.g., RuPhos) cause1->sol1 sol2 Test Different Bases (e.g., LiHMDS) cause2->sol2 sol3 Ensure Anhydrous & Degassed Solvent cause3->sol3 sol4 Adjust Stoichiometry/Reaction Time cause4->sol4

Caption: Key factors influencing Buchwald-Hartwig amination yields.

EntryBaseSolventTemp (°C)TimeYield (%)Reference
1Cs₂CO₃Toluene11016 h0[1]
2NaOt-BuToluene11016 h7[1]
3K₃PO₄Toluene11016 h0[1]
4LiHMDSTHF6530 min94[1]
5LiHMDSTHFRT--[1]

Table 2. Examination of Base and Solvent Combinations for the Cross-Coupling of 4-Chloroazaindole. [1]

Low Yields in Sonogashira Coupling

Problem: I am struggling to get good yields for the Sonogashira coupling of this compound.

Potential Causes & Solutions:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically used.

    • Recommendation: Common catalyst systems include PdCl₂(PPh₃)₂/CuI and Pd(PPh₃)₄/CuI.[6] The choice of ligand on the palladium can influence the reaction outcome.

  • Base and Solvent: An amine base, which also often serves as the solvent, is generally used.

    • Recommendation: Triethylamine (Et₃N) in a solvent like DMF is a common choice.[6] Ensure the amine is pure and dry.

  • Reaction Temperature: The reaction temperature can affect both the rate of reaction and the stability of the starting materials and products.

    • Recommendation: Reactions are often run at room temperature or slightly elevated temperatures (e.g., 60 °C).[6] If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Oxygen Sensitivity: Sonogashira reactions should be carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).

    • Recommendation: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

Experimental Workflow for Sonogashira Coupling Optimization

G start Low Yield in Sonogashira Coupling catalyst Optimize Catalyst System (PdCl2(PPh3)2/CuI or Pd(PPh3)4/CuI) start->catalyst base_solvent Optimize Base and Solvent (e.g., Et3N in DMF) catalyst->base_solvent temperature Optimize Reaction Temperature (RT to 60°C) base_solvent->temperature atmosphere Ensure Inert Atmosphere (Argon or Nitrogen) temperature->atmosphere end Improved Yield atmosphere->end

Caption: Stepwise optimization for Sonogashira coupling reactions.

Catalyst SystemBaseSolventTemperature (°C)Reference
PdCl₂(PPh₃)₂/CuIEt₃NDMFRT or 60[6]
CuI/Pd(PPh₃)₄-MeCNReflux[6]
Fe catalyst/CuIKOt-BuNMP130 (Microwave)[7][8]

Table 3. Various Conditions for Sonogashira Reactions Involving Azaindole Scaffolds. [6][7][8]

Key Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-iodo-6-chloro-7-azaindole

To a flask were added 3-iodo-6-chloro-7-azaindole (1 equiv), the corresponding aryl boronic acid (1.2 equiv), Cs₂CO₃ (2 equiv), Pd₂(dba)₃ (5 mol %), and SPhos (5 mol %). Toluene/ethanol (1:1) was added, and the mixture was stirred at 60 °C. The reaction progress was monitored by TLC. Upon completion, the reaction was cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.[4]

General Procedure for Buchwald-Hartwig Amination of 4-chloro-7-azaindole

In a glovebox, a vial was charged with the palladium pre-catalyst (0.5 mol %), the ligand (0.5 mol %), and the base (e.g., LiHMDS, 1.2 mmol). THF was added, followed by 4-chloro-7-azaindole (0.5 mmol) and the amine (0.6 mmol). The vial was sealed and heated to 65 °C. The reaction was monitored by GC-MS. After completion, the reaction was cooled, diluted with an organic solvent, and washed with aqueous ammonium chloride. The organic layer was dried, concentrated, and purified by chromatography.[1]

General Procedure for Sonogashira Coupling

To a solution of the halo-azaindole in DMF were added PdCl₂(PPh₃)₂ (catalytic amount), CuI (catalytic amount), and Et₃N. The terminal alkyne was then added, and the reaction mixture was stirred at room temperature or 60 °C under an inert atmosphere. The reaction was monitored by TLC. Upon completion, the mixture was diluted with water and extracted with an organic solvent. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by column chromatography.[6]

References

Preventing protodeboronation in Suzuki coupling of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Suzuki coupling of 3-Chloro-7-azaindole, with a specific focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem in the Suzuki coupling of this compound?

A1: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced with a carbon-hydrogen bond.[1] For the Suzuki coupling of this compound, this means your boronic acid partner is consumed to produce an unwanted arene or heteroarene, while the this compound may be consumed to form the protodeboronated byproduct, 7-azaindole. This reduces the yield of your desired coupled product and complicates purification. Heteroaromatic boronic acids are particularly susceptible to this side reaction.[2][3]

Q2: What are the primary factors that lead to protodeboronation?

A2: Several factors can promote protodeboronation, including:

  • Presence of water: Water can act as a proton source for the cleavage of the C-B bond.[4]

  • Choice of base: Strong bases can accelerate protodeboronation.[5] The type and strength of the base are critical parameters.

  • Elevated temperatures: Higher reaction temperatures can increase the rate of protodeboronation relative to the desired coupling.

  • Inefficient catalyst turnover: If the main catalytic cycle is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.

  • Palladium catalyst and ligand choice: Some palladium-phosphine complexes, particularly those with bulky phosphine ligands, have been shown to accelerate protodeboronation.[4][6][7][8][9]

Q3: How can I minimize protodeboronation?

A3: Key strategies to suppress protodeboronation include:

  • Use of boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester, is a highly effective strategy. These esters exhibit greater stability under reaction conditions.[1]

  • Careful selection of the base: Weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide.[5]

  • Anhydrous conditions: Using anhydrous solvents and reagents can help minimize the presence of a proton source.[10]

  • Lower reaction temperatures: Running the reaction at the lowest temperature that allows for efficient catalyst turnover can favor the desired coupling over protodeboronation.[11]

  • Highly active catalyst systems: Employing a more efficient palladium catalyst and ligand system can accelerate the Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired product and significant formation of 7-azaindole (protodeboronated starting material). 1. Inefficient catalytic system: The rate of Suzuki coupling is too slow, allowing protodeboronation to dominate. 2. Inappropriate base: The base is too strong or is promoting the side reaction. 3. High reaction temperature: The temperature is favoring the protodeboronation pathway.1. Optimize the catalyst system: Switch to a more active palladium precatalyst and ligand combination. For azaindole substrates, systems like Pd₂(dba)₃ with SPhos or XPhos have shown good results.[11] 2. Change the base: Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[5][11] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[11]
Consumption of boronic acid with low conversion of this compound. 1. Protodeboronation of the boronic acid: The boronic acid is unstable under the reaction conditions. 2. Presence of excess water: Water is acting as a proton source.1. Use a boronic ester: Switch from a boronic acid to a more stable pinacol or MIDA boronate ester.[1] 2. Ensure anhydrous conditions: Use anhydrous solvents and consider adding molecular sieves.
Reaction stalls or is sluggish. 1. Catalyst inhibition: The nitrogen atoms in the azaindole ring may be coordinating to the palladium center, inhibiting its catalytic activity. 2. Low reactivity of the chloro-azaindole: Aryl chlorides are generally less reactive than the corresponding bromides or iodides.1. Use appropriate ligands: Buchwald-type biarylphosphine ligands like SPhos or XPhos can be effective for coupling of N-heterocycles.[11] 2. Increase catalyst loading: A modest increase in the catalyst loading may improve the reaction rate. 3. Increase reaction temperature cautiously: While higher temperatures can promote protodeboronation, a moderate increase may be necessary to activate the C-Cl bond. Monitor the reaction closely.

Data Presentation

The following tables summarize the effect of different reaction parameters on the Suzuki coupling of nitrogen-rich heterocycles, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Palladium Source and Ligand on the Suzuki Coupling of 3-Chloroindazole *

Pd Source (2 mol%)Ligand (3 mol%)Yield (%)
Pd(OAc)₂SPhos56
Pd₂(dba)₃SPhos56
P2 (SPhos precatalyst) - 80
Pd(OAc)₂XPhos52
Pd₂(dba)₃XPhos51
P1 (XPhos precatalyst)-53
Pd(OAc)₂None0

*Data adapted from a study on the coupling of 3-chloroindazole with 5-indole boronic acid. These conditions serve as a strong starting point for the optimization of this compound coupling.[11]

Table 2: General Comparison of Bases in Suzuki-Miyaura Coupling

BaseTypical SubstratesGeneral Yield Range (%)Comments
K₃PO₄Aryl chlorides, heteroaryl halides70-95A mild and often effective base for challenging substrates, including N-heterocycles.[11]
Cs₂CO₃Aryl chlorides, heteroaryl halides75-98Highly effective, particularly in anhydrous conditions. Can be more expensive.
K₂CO₃Aryl bromides, aryl iodides60-90A common and cost-effective base, but can be less effective for less reactive chlorides and may promote protodeboronation in sensitive systems.
NaOH, KOHAryl bromides~70Strong bases that can lead to significant protodeboronation and other side reactions with sensitive substrates.[5]

Experimental Protocols

Recommended Starting Protocol for the Suzuki Coupling of this compound

This protocol is adapted from successful couplings of other chloro-azaindoles and related N-heterocycles.[11] Optimization may be required for specific boronic acid partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic acid pinacol ester (1.5 equiv)

  • XPhos Pd G3 precatalyst (1.0–1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 dioxane:water ratio and a concentration of approximately 0.1 M with respect to the this compound.

  • Place the reaction vessel in a preheated oil bath at 60 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The reaction time can range from 5 to 8 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Cycle cluster_0 Suzuki Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protodeboronation_Pathway cluster_1 Competing Pathways R-B(OR)2 Boronic Acid/Ester (R-B(OR)2) Desired_Coupling Suzuki Coupling (Ar-R) R-B(OR)2->Desired_Coupling Pd Catalyst, Ar-X, Base Protodeboronation Protodeboronation (R-H) R-B(OR)2->Protodeboronation H+ Source (e.g., H2O) Base, Heat

Caption: Competing Suzuki coupling and protodeboronation pathways.

Troubleshooting_Workflow start Low Yield or High Protodeboronation q1 Using Boronic Acid? start->q1 a1_yes Switch to Pinacol or MIDA Boronate Ester q1->a1_yes Yes q2 Check Base & Temperature q1->q2 No a1_yes->q2 a2_adjust Use Milder Base (K3PO4) Lower Temperature (60-80 °C) q2->a2_adjust q3 Optimize Catalyst System a2_adjust->q3 a3_optimize Use High-Activity Precatalyst (e.g., XPhos Pd G3) q3->a3_optimize end Problem Solved? a3_optimize->end

Caption: Troubleshooting workflow for minimizing protodeboronation.

References

Technical Support Center: Column Chromatography of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography of 3-Chloro-7-azaindole on deactivated silica gel. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use deactivated silica gel for the chromatography of this compound?

A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] this compound, containing nitrogen atoms in its heterocyclic structure, can interact strongly with these acidic sites.[2][3] This interaction can lead to several issues, including poor separation, tailing of the compound's peak, and in some cases, degradation of the acid-sensitive compound on the column.[3][4] Deactivating the silica gel by neutralizing these acidic sites helps to minimize these undesirable interactions, leading to a better-purified product and higher yield.[5]

Q2: What are the common methods for deactivating silica gel?

A2: There are two primary methods for deactivating silica gel for the purification of acid-sensitive or basic compounds:

  • Treatment with a basic modifier: This involves adding a small percentage of a base, typically triethylamine (TEA), to the mobile phase.[2][5] The TEA will neutralize the acidic silanol groups on the silica surface. A typical concentration of TEA is 0.1-1% in the eluent.[6]

  • Pre-treatment with water: Adding a specific amount of water to the dry silica gel can also effectively deactivate it.[7][8] The water molecules hydrogen bond to the active sites, reducing their acidity.

Q3: How do I choose between triethylamine and water for deactivation?

A3: The choice of deactivation method depends on the stability and properties of your compound.

  • Triethylamine is very effective for basic compounds like many nitrogen-containing heterocycles.[2] It is often used when significant tailing is observed on regular silica gel. However, it needs to be removed from the final product, which may require an additional workup step.

  • Water deactivation is a milder method and can be sufficient if the compound is only slightly sensitive to acid.[8] It avoids the introduction of a basic additive that might need to be removed later.

Q4: Can I use other stationary phases instead of deactivated silica gel?

A4: Yes, alternative stationary phases can be considered. Neutral alumina is a common alternative for the purification of basic compounds.[3] Reversed-phase silica gel can also be an option, where the elution order is inverted (polar compounds elute first).[9] The choice of stationary phase should be guided by preliminary analysis using thin-layer chromatography (TLC) to assess the separation efficiency.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Column was overloaded with the sample.1. Optimize the solvent system using TLC. Aim for a difference in Rf values of at least 0.2 between the target compound and impurities. 2. Ensure the silica gel is packed uniformly without any cracks or channels. The "slurry method" of packing is generally recommended. 3. As a rule of thumb, use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Compound Tailing 1. Silica gel is still too acidic. 2. The chosen eluent is not polar enough to move the compound effectively.1. Increase the concentration of triethylamine in the eluent (e.g., from 0.5% to 1%). 2. Gradually increase the polarity of the eluent during the chromatography (gradient elution).
Low or No Recovery of Compound 1. The compound may have degraded on the column. 2. The compound is too polar and is irreversibly adsorbed onto the silica gel. 3. The compound eluted in the void volume (very first fractions).1. Ensure the silica gel is sufficiently deactivated. You can test the stability of your compound on a small amount of silica gel before running the column.[4] 2. Use a more polar solvent system. For very polar compounds, a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide might be necessary.[3] 3. Collect and analyze all fractions, including the initial solvent that comes off the column.
Inconsistent Elution Profile 1. The deactivation of the silica gel was not uniform. 2. The composition of the eluent is changing over time (e.g., due to evaporation of a volatile component).1. Ensure the deactivating agent (water or triethylamine) is thoroughly mixed with the silica gel before packing the column. 2. Keep the solvent reservoir covered to minimize evaporation.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel with Triethylamine

This protocol is adapted for the purification of acid-sensitive nitrogen-containing heterocycles.

Step Procedure Details
1 Prepare the Eluent Prepare a stock solution of your chosen eluent (e.g., Hexane:Ethyl Acetate) and add triethylamine to a final concentration of 0.5-1% (v/v).
2 Prepare the Slurry In a beaker, add the silica gel to the triethylamine-containing eluent to form a slurry. Gently swirl to remove any air bubbles.
3 Pack the Column Pour the slurry into the chromatography column. Allow the silica gel to settle, tapping the column gently to ensure even packing.
4 Equilibrate the Column Run 2-3 column volumes of the triethylamine-containing eluent through the packed column before loading the sample. This ensures the entire stationary phase is deactivated.
5 Load the Sample Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
6 Elute and Collect Fractions Begin elution with the prepared solvent system, collecting fractions and monitoring by TLC.
Protocol 2: Deactivation of Silica Gel with Water

This protocol provides a milder deactivation method.

Step Procedure Details
1 Prepare the Deactivated Silica In a sealed container, add the desired amount of water (typically 1-10% by weight) to the dry silica gel. Seal the container and shake vigorously until all clumps are gone. Let it sit for several hours to equilibrate.[7]
2 Prepare the Slurry In a beaker, add the deactivated silica gel to your chosen eluent to form a slurry. Gently swirl to remove any air bubbles.
3 Pack the Column Pour the slurry into the chromatography column. Allow the silica gel to settle, tapping the column gently to ensure even packing.
4 Equilibrate the Column Run 1-2 column volumes of the eluent through the packed column before loading the sample.
5 Load the Sample Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the column.
6 Elute and Collect Fractions Begin elution with the prepared solvent system, collecting fractions and monitoring by TLC.

Data Presentation

The following table provides representative data for the column chromatography of a crude sample of this compound.

Parameter Method 1 (Triethylamine Deactivation) Method 2 (Water Deactivation)
Crude Sample Loaded 1.0 g1.0 g
Silica Gel (230-400 mesh) 50 g50 g
Deactivating Agent 0.5% Triethylamine in eluent5% water by weight added to silica
Eluent System Hexane:Ethyl Acetate (gradient)Hexane:Ethyl Acetate (gradient)
Yield of Pure Fraction 0.85 g0.82 g
Purity (by HPLC) >98%>97%
Observed Rf of Pure Compound 0.35 (in 7:3 Hexane:Ethyl Acetate)0.38 (in 7:3 Hexane:Ethyl Acetate)

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude this compound loading Sample Loading crude->loading silica Silica Gel deactivation Deactivation (TEA or Water) silica->deactivation packing Column Packing deactivation->packing eluent Eluent Preparation eluent->packing elution Elution & Fraction Collection eluent->elution packing->loading loading->elution tlc TLC Monitoring elution->tlc combine Combine Pure Fractions tlc->combine evaporation Solvent Evaporation combine->evaporation pure_product Pure Product evaporation->pure_product

Caption: Workflow for the purification of this compound.

troubleshooting_tree start Poor Separation? cause1 Check TLC: Good separation? start->cause1 cause2 Check Column Packing: Uniform? cause1->cause2 Yes solution1a Optimize Eluent cause1->solution1a No cause3 Check Sample Load: Too high? cause2->cause3 Yes solution2 Repack Column cause2->solution2 No solution1b Proceed to Column cause3->solution1b No solution3 Reduce Sample Load cause3->solution3 Yes

Caption: Troubleshooting decision tree for poor separation issues.

References

Technical Support Center: N-Alkylation of 3-Chloro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of 3-Chloro-7-azaindole.

Troubleshooting Guide

The N-alkylation of this compound presents several challenges, primarily centered around regioselectivity and potential side reactions. This guide addresses specific issues in a question-and-answer format to help you navigate your experiments.

Question 1: My N-alkylation reaction is producing a mixture of N1 and N7 isomers. How can I control the regioselectivity?

Answer:

The formation of both N1 and N7 alkylated isomers is a common challenge in the chemistry of 7-azaindoles. The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and reaction temperature. The 3-chloro substituent can also electronically influence the nucleophilicity of the two nitrogen atoms.

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N1 alkylation. The formation of the sodium salt of the azaindole in these solvents tends to direct the alkylating agent to the more sterically accessible N1 position.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 0 °C to room temperature) can sometimes improve the selectivity for the N1 isomer. Higher temperatures may lead to a decrease in selectivity.

  • Protecting Groups: In some cases, employing a protecting group strategy can achieve exclusive regioselectivity. However, this adds extra steps to the synthesis.

Question 2: I am observing a low yield of the desired N-alkylated product. What are the potential causes and solutions?

Answer:

Low yields can stem from incomplete deprotonation, side reactions, or degradation of the starting material or product.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: 7-azaindoles are susceptible to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents. Moisture can quench the base and hinder the deprotonation step.

  • Base Equivalents: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents of NaH) to ensure complete deprotonation of the 7-azaindole.

  • Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to decomposition.

  • Alkylating Agent Reactivity: Highly reactive alkylating agents might lead to side reactions. If this is suspected, consider using a less reactive leaving group or moderating the reaction temperature.

Question 3: I am having difficulty purifying the N-alkylated product from the reaction mixture. What are some common impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of unreacted starting material, the isomeric product, and potential side products.

Troubleshooting Steps:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating N1 and N7 isomers. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is often effective. Careful optimization of the solvent system is crucial for achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Identification of Byproducts: If you observe significant byproduct formation, it is important to characterize them to understand the side reactions occurring. Common side reactions could include C-alkylation, although this is less common for 7-azaindoles compared to indoles.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of N1 to N7 alkylation products for this compound?

A1: The N1/N7 ratio is highly dependent on the reaction conditions. While specific quantitative data for this compound is not extensively reported in readily available literature, for 7-azaindole itself, N1 alkylation is generally favored under standard conditions (e.g., NaH in DMF). The electron-withdrawing nature of the 3-chloro substituent may further influence this ratio. It is recommended to perform a small-scale pilot reaction to determine the isomeric ratio under your specific conditions.

Q2: Can I use other bases besides sodium hydride for the N-alkylation?

A2: Yes, other strong bases such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can be used. However, the choice of base can significantly impact the regioselectivity and yield. It is advisable to consult the literature for specific examples or conduct your own optimization studies.

Q3: Is it possible to selectively synthesize the N7-alkylated isomer?

A3: While N1 alkylation is often the major product under kinetic control, achieving high selectivity for the N7 isomer can be more challenging. Some reports on related heterocycles suggest that different solvent and base combinations, or the use of specific metal catalysts, might favor N7 alkylation. However, for this compound, this would likely require significant optimization.

Data Presentation

Table 1: General Conditions for N-Alkylation of Halogenated 7-Azaindoles

Starting MaterialAlkylating AgentBaseSolventTemperatureProduct(s)YieldReference
6-Chloro-3-iodo-7-azaindoleMethyl IodideNaHDMFNot specified6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridineNot specified[1]
7-AzaindoleBenzyl BromideKOHDMSORoom Temp1-Benzyl-7-azaindoleGoodGeneral procedure adaptation

Note: This table provides general conditions for related compounds due to the limited availability of specific data for this compound.

Experimental Protocols

General Protocol for N-Methylation of this compound (Favoring N1-isomer)

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the N1 and N7 isomers.

Mandatory Visualization

N_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification cluster_products Products Start This compound Deprotonation Add NaH in anhydrous DMF at 0 °C Start->Deprotonation Alkylation_Step Add Alkyl Halide (e.g., CH3I) Warm to RT Deprotonation->Alkylation_Step Reaction_Monitoring Monitor by TLC Alkylation_Step->Reaction_Monitoring Quench Quench with sat. aq. NH4Cl Reaction_Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Silica Gel Chromatography Extraction->Purification N1_Product N1-Alkyl-3-chloro-7-azaindole Purification->N1_Product Major Isomer N7_Product N7-Alkyl-3-chloro-7-azaindole Purification->N7_Product Minor Isomer Troubleshooting_Logic cluster_solutions_low_yield Low Yield Solutions cluster_solutions_regioselectivity Poor Regioselectivity Solutions cluster_solutions_purity Impure Product Solutions Problem Problem Low Yield Poor Regioselectivity Impure Product Check_Conditions Ensure Anhydrous Conditions Problem:low->Check_Conditions Check_Base Use Slight Excess of Base Problem:low->Check_Base Check_Time Optimize Reaction Time Problem:low->Check_Time Optimize_Base_Solvent Screen Base/Solvent Combination (e.g., NaH/DMF for N1) Problem:poor->Optimize_Base_Solvent Optimize_Temp Lower Reaction Temperature Problem:poor->Optimize_Temp Optimize_Chroma Optimize Column Chromatography (Solvent Gradient) Problem:impure->Optimize_Chroma Recrystallize Attempt Recrystallization Problem:impure->Recrystallize

References

Technical Support Center: Optimization of Catalyst and Ligand for 3-Chloro-7-azaindole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling of 3-Chloro-7-azaindole. The content is designed to address specific experimental challenges in forming C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds.

Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for creating carbon-carbon bonds. However, the unique electronic properties of the 7-azaindole scaffold can present challenges. This section addresses common issues and provides optimized conditions.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction with this compound has a very low yield or is not working at all. What are the first things I should check?

A1: When a Suzuki coupling fails, systematically assess these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homo-coupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Reagent Purity: Verify the purity of your this compound and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Choice: The selection of base and solvent is crucial and often interdependent.[1] The base must be strong enough to facilitate transmetalation but not so strong that it causes degradation of your starting materials.[1] For biphasic reactions, ensure vigorous stirring to maximize contact between the phases.[1]

Q2: I am observing significant protodeboronation (replacement of the boronic acid group with hydrogen). How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction, especially with electron-rich heterocyclic boronic acids.[1] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

Q3: Which catalyst and ligand combination is a good starting point for coupling with this compound?

A3: A highly effective and frequently reported system for the arylation of halogenated 7-azaindoles is a combination of a palladium source like Pd₂(dba)₃ and a sterically hindered biaryl phosphine ligand such as SPhos.[2] This combination has demonstrated good to excellent yields with a variety of aryl boronic acids.[2]

Data Presentation: Optimized Conditions for Suzuki-Miyaura Coupling

The following table summarizes optimized conditions for the C-3 selective arylation of a 3-iodo-6-chloro-7-azaindole precursor, which provides a strong starting point for optimizing reactions with this compound.

Catalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp. (°C)Yield Range (%)Reference
Pd₂(dba)₃ (5%)SPhos (5%)Cs₂CO₃ (2)Toluene/Ethanol (1:1)6067 - 93[2]
Pd(OAc)₂ (3%)SPhos (mol % unspecified)K₃PO₄MeCN/H₂O (3:2)Reflux(not specified)[3]
Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • Preparation: In an oven-dried vial equipped with a stir bar, add this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., Cs₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol %), and the ligand (e.g., SPhos, 5 mol %).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol 1:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the this compound.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 60–110 °C).[1][2]

  • Monitoring: Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualization

G cluster_start Setup cluster_screening Screening & Optimization cluster_analysis Analysis cluster_result Result A Define Coupling Partners (this compound + Boronic Acid) B Select Pd Catalyst & Ligand (e.g., Pd2(dba)3 / SPhos) A->B C Screen Bases (e.g., Cs2CO3, K3PO4, K2CO3) B->C D Screen Solvents (e.g., Toluene/EtOH, Dioxane/H2O) C->D E Optimize Temperature & Concentration D->E F Analyze Yield & Purity (LC-MS, NMR) E->F G Identify Side Products (e.g., Protodeboronation, Homocoupling) F->G Low Yield H Final Optimized Protocol F->H High Yield G->B Re-screen Catalyst/ Ligand/Conditions

Caption: Workflow for Suzuki-Miyaura coupling optimization.

Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Special considerations are needed for the unprotected N-H of the 7-azaindole ring, which can interfere with the reaction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Buchwald-Hartwig amination is giving low yields. What are the most common causes?

A1: The primary challenges in the amination of halo-7-azaindoles are the reactivity of the unprotected N-H group and catalyst inhibition.

  • N-H Interference: The acidic N-H of the azaindole can react with the base or catalyst, leading to side reactions or catalyst deactivation. Using a strong base like lithium hexamethyldisilazide (LiHMDS) can be effective, as it deprotonates both the coupling amine and the azaindole N-H, potentially reducing side reactions.[4]

  • Catalyst Choice: Standard Pd(OAc)₂ can be ineffective.[4] Modern, well-defined palladium precatalysts based on biaryl phosphine ligands (e.g., RuPhos, SPhos, XPhos) are often more effective as they permit rapid catalyst activation in the presence of various substrates.[4]

  • Base Selection: The choice of base is critical. While strong bases like LiHMDS and NaOt-Bu are common, weaker inorganic bases like Cs₂CO₃ and K₂CO₃ can also be effective, especially for base-sensitive substrates, though they may require higher temperatures.[5][6]

Q2: Can I perform this coupling on an unprotected this compound?

A2: Yes. Simple and efficient procedures for the Pd-catalyzed cross-coupling of amines with unprotected halo-7-azaindoles have been developed.[4] The key is often the use of a strong base like LiHMDS in conjunction with a robust catalyst system, such as one based on the XPhos or DavePhos ligands.[4]

Q3: My reaction is sensitive to the base. Are there alternatives to alkoxides or LiHMDS?

A3: Yes. For base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used.[5][6] These bases often require higher temperatures and ligands like Xantphos, which has proven effective in dioxane at 100 °C.[5][7]

Data Presentation: Optimized Conditions for Buchwald-Hartwig Amination
Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Yield Range (%)Reference
RuPhos Precatalyst (P1)RuPhos (L1)LiHMDS(not specified)(not specified)up to 94[4]
SPhos / XPhos based systemsSPhos / XPhosLiHMDS(not specified)(not specified)(Effective)[4]
Pd₂(dba)₃ (5 mol %)Xantphos (10 mol %)Cs₂CO₃ (1.5 equiv)Dioxane100up to 95[5]
Pd(OAc)₂ (5 mol %)Xantphos (10 mol %)Cs₂CO₃ (1.5 equiv)Dioxane100up to 95[5]
Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound:

  • Preparation: To an oven-dried Schlenk tube or vial with a stir bar, add the palladium precatalyst (e.g., RuPhos precatalyst, 0.5–2 mol %) and the ligand if not using a precatalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv or LiHMDS, 2.2 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Dioxane or Toluene) via syringe.

  • Reaction: Place the vessel in a preheated oil bath and stir at the required temperature (e.g., 100 °C).

  • Monitoring: Follow the reaction's progress by LC-MS or TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting crude material via flash column chromatography.

Mandatory Visualization

G A Problem: Low or No C-N Product Yield B Is the catalyst active? A->B C Is the N-H of azaindole interfering? B->C Yes E Use fresh Pd source. Switch to a robust precatalyst (e.g., RuPhos, XPhos). B->E No D Is the base appropriate? C->D No F Switch to a strong base (LiHMDS) to deprotonate both amine and azaindole. C->F Yes G For sensitive substrates, try weaker base (Cs2CO3) with Xantphos ligand at higher temperature. D->G No H Reaction Optimized D->H Yes E->C F->H G->H

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

References

Mitigating impurities in the synthesis of 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating impurities during the synthesis of 3-Chloro-7-azaindole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using N-chlorosuccinimide (NCS) as the chlorinating agent.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress by TLC or HPLC. - Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), while monitoring for impurity formation. - NCS Equivalents: Ensure at least one full equivalent of NCS is used. A slight excess (e.g., 1.05-1.1 equivalents) may improve conversion.
Degradation of Product - Temperature Control: Avoid excessive heating, as azaindoles can be sensitive to high temperatures. - Light Exposure: Protect the reaction from light, especially if using a photo-sensitive initiator with NCS.
Suboptimal Solvent - Solvent Polarity: The polarity of the solvent can influence the reaction rate. Consider screening solvents such as acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF).

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

The chlorination of 7-azaindole can potentially yield other regioisomers, such as 2-chloro-, 4-chloro-, 5-chloro-, and 6-chloro-7-azaindole.

Potential Cause Recommended Solution
Reaction Conditions Favoring Other Isomers - Temperature: Lowering the reaction temperature may enhance the regioselectivity towards the C3 position. - Solvent: The choice of solvent can influence the regiochemical outcome. Acetonitrile or DMF are common choices for electrophilic chlorination. - Protecting Groups: Consider protecting the N1 position of the pyrrole ring with a suitable protecting group (e.g., Boc, Ts) to direct chlorination to the C3 position. The protecting group can be removed in a subsequent step.
Radical vs. Electrophilic Pathway - Radical Inhibitor: If a radical mechanism is suspected to be contributing to non-selective chlorination, the addition of a radical inhibitor like BHT could be beneficial. - Initiator: Avoid unnecessary use of radical initiators unless a specific radical pathway is intended.

Issue 3: Presence of Dichloro-7-azaindole Impurities

The formation of dichlorinated species is a common issue when using an excess of the chlorinating agent.

Potential Cause Recommended Solution
Excess NCS - Stoichiometry: Carefully control the stoichiometry of NCS. Use no more than 1.05-1.1 equivalents. - Slow Addition: Add the NCS solution dropwise to the solution of 7-azaindole to maintain a low concentration of the chlorinating agent in the reaction mixture.
Reaction Time - Monitoring: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to a satisfactory level.

Issue 4: Unreacted 7-Azaindole Remaining

Potential Cause Recommended Solution
Insufficient NCS - Equivalents: Ensure that at least a stoichiometric amount of NCS is used relative to the 7-azaindole.
Reaction Not Driven to Completion - Time and Temperature: As with low yield, consider extending the reaction time or slightly increasing the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The direct electrophilic chlorination of 7-azaindole using N-chlorosuccinimide (NCS) in a suitable organic solvent, such as acetonitrile or dichloromethane, is a commonly employed method.

Q2: What are the primary impurities I should expect in this synthesis?

A2: The primary impurities include:

  • Regioisomers: Other monochlorinated 7-azaindoles (e.g., 2-chloro, 4-chloro, 5-chloro, 6-chloro isomers).

  • Dichlorinated products: Various isomers of dichloro-7-azaindole.

  • Unreacted starting material: 7-azaindole.

  • Succinimide: A byproduct from the reaction with NCS.

Q3: How can I improve the regioselectivity of the chlorination to favor the 3-position?

A3: Improving regioselectivity can be achieved by:

  • Optimizing Reaction Conditions: Lowering the reaction temperature and carefully selecting the solvent can influence the position of chlorination.

  • Using a Directing Group: The use of an N-protecting group on the pyrrole nitrogen can effectively direct the chlorination to the C3 position.

Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method for monitoring the reaction progress and quantifying the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and confirming the identity of the desired product and any isolated impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using N-Chlorosuccinimide

  • Reaction Setup: To a solution of 7-azaindole (1.0 eq) in acetonitrile (10 volumes), add N-chlorosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Impurities SA 7-Azaindole DP This compound (Desired Product) SA->DP Main Reaction (Electrophilic Substitution) RI Regioisomeric Impurities (e.g., 4-Chloro, 6-Chloro) SA->RI Side Reaction (Poor Regioselectivity) NCS N-Chlorosuccinimide (NCS) DI Dichloro Impurities DP->DI Over-chlorination (Excess NCS)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Reaction Complete analyze Analyze Crude Product (HPLC, NMR) start->analyze purity_check Purity > 98%? analyze->purity_check end Final Product purity_check->end Yes impurity_id Identify Major Impurities purity_check->impurity_id No regio_issue Regioisomers Present? impurity_id->regio_issue dichloro_issue Dichloro Products Present? regio_issue->dichloro_issue No optimize_regio Optimize for Regioselectivity: - Lower Temperature - Change Solvent - Use Protecting Group regio_issue->optimize_regio Yes optimize_dichloro Optimize Stoichiometry: - Reduce NCS equivalents - Slow addition of NCS dichloro_issue->optimize_dichloro Yes repurify Re-purify (Column Chromatography, Recrystallization) dichloro_issue->repurify No optimize_regio->start optimize_dichloro->start repurify->analyze

Caption: A workflow for troubleshooting common impurity issues.

Technical Support Center: Scaling Up the Synthesis of 3-Chloro-7-azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-chloro-7-azaindole derivatives, with a focus on scaling up production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common methods for the chlorination of 7-azaindole, and which is most suitable for large-scale synthesis?

A1: The most common methods for the chlorination of 7-azaindole to obtain the 3-chloro derivative involve electrophilic chlorinating agents. The two most frequently employed reagents are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).

  • N-Chlorosuccinimide (NCS): This is often preferred for its milder reactivity and ease of handling as a solid.[1][2] It can provide good yields of the desired product, especially when catalyzed. For scaling up, NCS is a viable option, though cost and purification from the succinimide byproduct should be considered.

  • Sulfuryl Chloride (SO₂Cl₂): This is a more reactive liquid reagent that can also be effective for the chlorination. However, its reactions can be highly exothermic and may lead to the formation of gaseous byproducts like HCl and SO₂, requiring careful temperature and pressure control during scale-up.[3][4]

  • Other Methods: A rhodium-catalyzed C-H chlorination using 1,2-dichloroethane (DCE) as the chlorinating agent has also been reported, offering high regioselectivity.[5]

For large-scale synthesis, NCS is often a good starting point due to its more manageable reactivity. However, a thorough process safety assessment is crucial regardless of the chosen reagent.

Q2: I am observing low or no conversion during the chlorination of 7-azaindole. What are the potential causes and solutions?

A2: Low or no conversion can stem from several factors:

  • Insufficient Activation: 7-azaindole is an electron-deficient system, which can make electrophilic substitution challenging.[6]

    • Solution: The use of a catalyst can be beneficial. For NCS chlorination, triphenylphosphine sulfide has been shown to be an effective catalyst.[7] Acid catalysis can also be employed for less reactive systems.[2]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring for side product formation. Microwave irradiation has been shown to accelerate reactions involving 7-azaindole derivatives.[8][9]

  • Reagent Quality: The chlorinating agent may have degraded.

    • Solution: Use a fresh batch of NCS or SO₂Cl₂.

Q3: My reaction is producing a mixture of chlorinated isomers. How can I improve the regioselectivity for the 3-position?

A3: Achieving high regioselectivity is a common challenge. The 3-position of 7-azaindole is generally the most electron-rich and therefore the most susceptible to electrophilic attack. However, other positions can also react.

  • Choice of Reagent and Catalyst: The combination of the chlorinating agent and catalyst can significantly influence the regioselectivity. A rhodium-catalyzed process has been specifically developed for regioselective C-H chlorination.[5]

  • Protecting Groups: While not ideal for a streamlined process, the use of a protecting group on the nitrogen of the pyrrole ring can influence the electronic distribution and potentially direct chlorination.

  • Reaction Conditions: Temperature and solvent can also play a role in selectivity. It is advisable to run small-scale experiments to optimize these parameters.

Q4: I am facing difficulties with the purification of this compound at a larger scale. What are some recommended procedures?

A4: Purification at scale can be challenging due to the nature of the product and byproducts.

  • Crystallization: If the product is a solid, crystallization is often the most effective and scalable purification method. Experiment with different solvent systems to find one that provides good recovery and purity.

  • Column Chromatography: While standard for small-scale, column chromatography can be resource-intensive for large quantities. Consider using automated flash chromatography systems if available.

  • Extraction: An aqueous workup is typically necessary to remove any remaining acid and water-soluble byproducts. Ensure the pH is carefully adjusted to keep the product in the organic phase.

Q5: Are there any specific safety concerns I should be aware of when scaling up the synthesis of this compound?

A5: Yes, several safety precautions are crucial:

  • Exothermic Reactions: The reaction with sulfuryl chloride is known to be highly exothermic.[3] Implement robust temperature control and consider adding the reagent portion-wise or via a syringe pump to manage the heat evolution.

  • Gas Evolution: Reactions with SO₂Cl₂ produce HCl and SO₂ gas.[3][4] Ensure the reaction is performed in a well-ventilated fume hood with appropriate scrubbing for the off-gases.

  • Handling of Reagents: NCS is an oxidizing agent and should be handled with care.[1] SO₂Cl₂ is corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Data Presentation

Table 1: Comparison of Chlorination Methods for Azaindole Derivatives

MethodChlorinating AgentCatalystTypical YieldsScalability ConsiderationsReference(s)
Electrophilic ChlorinationN-Chlorosuccinimide (NCS)Triphenylphosphine sulfide66-81%Solid reagent, milder reaction, succinimide byproduct removal.[7]
Electrophilic ChlorinationSulfuryl Chloride (SO₂Cl₂)None typically requiredVariableLiquid reagent, highly reactive, exothermic, gas evolution.[3][4][10]
C-H Activation1,2-Dichloroethane (DCE)Rhodium complexGoodRequires a transition metal catalyst, which may need to be removed from the final product.[5]

Experimental Protocols

Protocol 1: N-Chlorosuccinimide (NCS) Mediated Chlorination of 7-Azaindole

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve 7-azaindole (1.0 equivalent) in an appropriate solvent such as chloroform (CHCl₃).[1]

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 to 1.5 equivalents) portion-wise to the solution. If a catalyst is used (e.g., triphenylphosphine sulfide, 10 mol%), it can be added at this stage.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C) while monitoring the progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with additional solvent and wash with an aqueous solution of sodium bicarbonate to neutralize any acid, followed by a brine wash.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow start Start: 7-Azaindole dissolve Dissolve in Solvent (e.g., CHCl3) start->dissolve add_reagents Add NCS and Catalyst (e.g., Triphenylphosphine Sulfide) dissolve->add_reagents react Stir at Controlled Temperature (e.g., 60 °C) add_reagents->react monitor Monitor Reaction (TLC/HPLC) react->monitor workup Aqueous Workup (NaHCO3, Brine) monitor->workup Upon Completion purify Purification workup->purify crystallization Crystallization purify->crystallization chromatography Column Chromatography purify->chromatography product This compound crystallization->product chromatography->product

Caption: Workflow for the NCS-mediated synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low or No Conversion start->low_yield isomer_formation Isomer Formation start->isomer_formation purification_issue Purification Difficulty start->purification_issue solution_yield1 Add Catalyst (e.g., Triphenylphosphine Sulfide) low_yield->solution_yield1 solution_yield2 Increase Temperature low_yield->solution_yield2 solution_yield3 Use Fresh Reagents low_yield->solution_yield3 solution_isomer1 Optimize Catalyst/Reagent isomer_formation->solution_isomer1 solution_isomer2 Screen Solvents and Temperatures isomer_formation->solution_isomer2 solution_purification1 Optimize Crystallization purification_issue->solution_purification1 solution_purification2 Use Automated Chromatography purification_issue->solution_purification2

Caption: Troubleshooting guide for the synthesis of this compound.

References

Validation & Comparative

Reactivity in Cross-Coupling Reactions: A Comparative Analysis of 3-Chloro-7-Azaindole and 3-Bromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step in the synthesis of novel molecular entities. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization via cross-coupling reactions is a cornerstone of modern synthetic strategies. This guide provides an objective comparison of the reactivity of two common precursors, 3-chloro-7-azaindole and 3-bromo-7-azaindole, in various palladium-catalyzed cross-coupling reactions, supported by experimental data from the literature.

The widely accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, which is based on the carbon-halogen bond dissociation energies. Consequently, 3-bromo-7-azaindole is generally expected to be more reactive than its 3-chloro counterpart. However, recent advancements in catalyst systems, particularly the development of highly active and sterically hindered phosphine ligands, have significantly enhanced the reactivity of aryl chlorides, making them viable and often preferred substrates due to their lower cost and wider availability.

While direct head-to-head comparative studies under identical conditions are limited, the existing literature provides valuable insights into the relative performance of these two halo-azaindoles in key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While traditionally aryl bromides are more reactive, modern catalyst systems have shown exceptional efficiency for the coupling of chloro-azaindoles. In some cases, chloroindoles and azaindoles have been reported to be excellent substrates, reacting under milder conditions than some bromo-heterocycles.[1]

A clear example of halide reactivity hierarchy is demonstrated in the chemoselective Suzuki-Miyaura coupling of 6-chloro-3-iodo-N-protected 7-azaindoles, where the reaction occurs exclusively at the C-I bond, leaving the C-Cl bond intact.[2] This underscores the inherently lower reactivity of the chloride.

Table 1: Representative Data for Suzuki-Miyaura Coupling of 3-Halo-7-Azaindoles

HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoPhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)0.5~85-95Based on similar systems[3]
3-ChloroArylboronic acidsPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O60-1005-20~91-99Based on similar systems[1]

Buchwald-Hartwig Amination

The palladium-catalyzed amination of aryl halides is a fundamental transformation in the synthesis of nitrogen-containing compounds. For 3-halo-7-azaindoles, the choice of halide can influence the reaction conditions required for efficient C-N bond formation. Generally, the coupling of 3-bromo-7-azaindole can be achieved under milder conditions or with lower catalyst loadings compared to this compound.

Table 2: Representative Data for Buchwald-Hartwig Amination of 3-Halo-7-Azaindoles

HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoVarious aminesPd₂(dba)₃ / XantphosCs₂CO₃Dioxane1002.5-3~88-94Based on 4-bromo-7-azaindole[4]
3-ChloroPrimary/Secondary aminesPd precatalyst / RuPhosLiHMDSTHF651-3HighBased on halo-7-azaindoles[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds and is widely used in the synthesis of complex organic molecules. The higher reactivity of the C-Br bond in 3-bromo-7-azaindole typically allows for more facile coupling with terminal alkynes compared to the chloro-derivative.

Table 3: Representative Data for Sonogashira Coupling of 3-Halo-7-Azaindoles

HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMFRT-602-6Good to ExcellentBased on similar systems[6]
3-ChloroTerminal alkynesPd(PPh₃)₄ / CuIEt₃NDMF80-10012-24Moderate to GoodGeneral observation

Heck Reaction

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, generally shows a preference for more reactive halides. Consequently, 3-bromo-7-azaindole is expected to undergo Heck coupling under milder conditions than this compound.

Table 4: Representative Data for Heck Reaction of 3-Halo-7-Azaindoles

HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromoStyrenePd(OAc)₂ / PPh₃Et₃NDMF1004-12GoodGeneral observation
3-ChloroAcrylatesPd₂(dba)₃ / P(o-tol)₃NaOAcDMA120-14012-24Moderate to GoodGeneral observation

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-7-Azaindole (Representative)

To a microwave vial is added 3-bromo-7-azaindole (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Cs₂CO₃ (2.0 mmol). A mixture of 1,4-dioxane/ethanol/water (e.g., 7:2:1, 5 mL) is added. The vial is sealed and heated in a microwave reactor to 140 °C for 30 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of this compound (Representative)

In a Schlenk tube, this compound (1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (e.g., SPhos-Pd-G2, 1-2 mol%) are combined. The tube is evacuated and backfilled with argon. Dioxane (4 mL) and water (1 mL) are added, and the mixture is heated at 60-100 °C for 5-20 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.[1]

General Procedure for Buchwald-Hartwig Amination of 3-Bromo-7-Azaindole (Representative)

A mixture of 3-bromo-7-azaindole (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and Cs₂CO₃ (1.5 mmol) in anhydrous dioxane (5 mL) is heated at 100 °C in a sealed tube for 2.5-3 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.[4]

Summary of Reactivity and Logical Workflow

The choice between 3-chloro- and 3-bromo-7-azaindole depends on a balance of factors including cost, availability, and the specific requirements of the synthetic route. The following diagram illustrates the general reactivity trend and the considerations for catalyst selection.

G cluster_reactivity General Reactivity Trend cluster_catalyst Catalyst System Consideration Bromo 3-Bromo-7-Azaindole (Higher Intrinsic Reactivity) Chloro This compound (Lower Intrinsic Reactivity) Bromo->Chloro Decreasing Reactivity Standard_Pd Standard Pd Catalysts (e.g., Pd(PPh₃)₄) Bromo->Standard_Pd Generally Sufficient Advanced_Pd Advanced Pd Catalysts (e.g., with Buchwald Ligands) Bromo->Advanced_Pd Allows Milder Conditions Chloro->Advanced_Pd Often Required for High Efficiency

Caption: Relative reactivity and catalyst considerations for 3-bromo- vs. This compound.

The following workflow outlines the general steps involved in a typical cross-coupling reaction with these substrates.

G start Select Halo-7-Azaindole (3-Br or 3-Cl) reagents Choose Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) start->reagents catalyst Select Pd Catalyst and Ligand reagents->catalyst conditions Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions reaction Perform Cross-Coupling Reaction conditions->reaction workup Reaction Workup and Purification reaction->workup product Characterize Final Product workup->product

Caption: General experimental workflow for cross-coupling reactions of 3-halo-7-azaindoles.

References

Comparative study of halogenated 7-azaindoles in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Halogenated 7-Azaindoles in Biological Assays

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of novel therapeutic agents.[1][2] Its structural resemblance to the purine system makes it an excellent bioisostere, particularly effective as a hinge-binding motif in protein kinases.[3][4][5][6] Consequently, 7-azaindole derivatives have been extensively developed as kinase inhibitors for various diseases, including cancer.[1][3][6][7][8][9]

Halogenation is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comparative overview of halogenated 7-azaindole derivatives based on their performance in key biological assays, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activity

The introduction of halogen atoms at various positions on the 7-azaindole ring significantly influences biological activity. The following tables summarize quantitative data from studies evaluating these compounds in anticancer and kinase inhibition assays.

Table 1: In Vitro Cytotoxicity of Platinum(II) Complexes with Halogenated 7-Azaindoles

This table presents the half-maximal inhibitory concentrations (IC₅₀) of cisplatin and its analogs containing 7-azaindole and its halogeno-derivatives against several human cancer cell lines and one normal mouse fibroblast cell line.

CompoundL=LigandEs-2 (ovarian) IC₅₀ (μM)LNCaP (prostate) IC₅₀ (μM)MCF7 (breast) IC₅₀ (μM)A549 (lung) IC₅₀ (μM)BALB/3T3 (normal) IC₅₀ (μM)
Cisplatin -11.312.523.314.715.3
1 7-azaindole5.67.910.511.22.1
2 3-chloro-7-azaindole2.54.15.93.91.8
3 3-bromo-7-azaindole4.36.58.89.51.9
4 3-iodo-7-azaindole6.18.211.412.12.5

Data sourced from a comparative study on cisplatin analogs. All complexes were found to be more toxic than cisplatin against Es-2, LNCaP, and MCF7 cell lines. The this compound complex (2) showed significantly higher activity against the A549 lung carcinoma line. However, the investigated complexes also demonstrated higher cytotoxicity against the normal BALB/3T3 cell line compared to cisplatin.[10]

Table 2: In Vitro Cytotoxicity of a Novel 7-Azaindole Derivative (7-AID)

This table shows the cytotoxic effect of a synthesized 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]} (7-AID), on human cervical and breast cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM/ml)
HeLa Cervical Carcinoma16.96
MCF-7 Breast Cancer14.12
MDA MB-231 Breast Cancer12.69

Data from a study evaluating 7-AID as a potential DDX3 inhibitor.[11]

Table 3: Kinase Inhibitory Activity of 7-Azaindole Derivatives against PDK1

This table highlights the structure-activity relationship of 7-azaindole derivatives as inhibitors of the PDK1 kinase.

CompoundPDK1 IC₅₀ (μM)
16 H4-Cl-Ph1.1
42 Me4-Cl-Ph0.023

Data from a study on the discovery of novel 7-azaindoles as PDK1 inhibitors. The optimization from compound 16 to 42, involving methylation at the R¹ position, resulted in a significant improvement in biochemical potency.[12]

Mandatory Visualization

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual reference for the concepts discussed.

Kinase_Signaling_Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor RAF RAF Kinase Receptor->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Response Cellular Response (Proliferation, Survival) ERK->Response Inhibitor Halogenated 7-Azaindole Inhibitor Inhibitor->RAF Inhibition

Caption: A representative kinase signaling cascade (e.g., MAPK/ERK pathway).

TR_FRET_Workflow A 1. Reaction Setup Dispense Kinase, Substrate, ATP, and Test Compound (Halogenated 7-Azaindole) B 2. Enzymatic Reaction Incubate at room temperature to allow phosphorylation. A->B C 3. Detection Add detection reagents: - Eu-labeled Antibody (Donor) - Acceptor Fluorophore B->C D 4. Signal Reading Incubate to allow binding, then read plate on an HTRF -compatible reader. C->D E Result: No Inhibition (High FRET Signal) D->E High Phosphorylation F Result: Inhibition (Low FRET Signal) D->F Low Phosphorylation

Caption: Workflow for a Homogeneous Time-Resolved FRET (HTRF) kinase assay.

MTT_Assay_Workflow S1 1. Cell Culture Seed cells in a 96-well plate and incubate. S2 2. Compound Treatment Add varying concentrations of halogenated 7-azaindoles. S1->S2 S3 3. MTT Addition Add MTT reagent to each well and incubate (e.g., 4 hours). S2->S3 S4 4. Solubilization Add solubilizing agent (e.g., SDS-HCl) to dissolve formazan crystals. S3->S4 S5 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. S4->S5 R1 High Absorbance = Viable Cells S5->R1 R2 Low Absorbance = Cytotoxicity S5->R2

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: MTT Cell Viability and Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, or cytotoxicity.[13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14]

Materials:

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13][14]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[15]

  • Cell culture medium, serum, and cells of interest.

  • Test compounds (halogenated 7-azaindoles).

  • Microplate reader (spectrophotometer).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium.[15] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated 7-azaindole compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include untreated (vehicle control) and blank (medium only) wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[15]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[15] Mix thoroughly by gentle pipetting or shaking on an orbital shaker to ensure complete dissolution of the formazan crystals.[14] The plate may be left overnight in the incubator to ensure full solubilization.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[14] A reference wavelength of >650 nm can be used to subtract background noise.[14]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Protocol 2: HTRF® Kinase Assay

This assay is a robust, homogeneous method for measuring kinase activity and screening for inhibitors. It utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor (Europium cryptate-labeled antibody) and an acceptor (fluorophore-labeled substrate).[17][18]

Materials:

  • Low-volume 384-well plates (e.g., black or white).[19][20]

  • Kinase of interest.

  • Biotinylated or fluorescein-labeled kinase substrate.

  • ATP solution.

  • Test compounds (halogenated 7-azaindoles).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35).[19][20]

  • Detection reagents: Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a suitable acceptor (e.g., Streptavidin-XL665 or anti-tag antibody).

  • Stop/Detection buffer (containing EDTA to stop the reaction).[18][20]

  • HTRF-compatible microplate reader.

Procedure:

  • Assay Optimization (Preliminary Step): Determine the optimal concentrations of kinase and ATP (typically at the ATP Kₘ,app) to be used in the inhibitor screening assay.[19]

  • Reaction Mixture Preparation: In a 384-well plate, add the components in the following order (example volumes for a 10 µL reaction):

    • 4 µL of kinase diluted in reaction buffer.

    • 2 µL of test compound at various concentrations (or vehicle for controls).

    • 4 µL of a mix of substrate and ATP diluted in reaction buffer to start the reaction.

  • Enzymatic Reaction: Seal the plate and incubate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.[19][20]

  • Reaction Termination and Detection: Add 10 µL of the premixed detection reagents (Eu-labeled antibody and acceptor) in stop/detection buffer to each well. The EDTA in the buffer will chelate Mg²⁺ and stop the kinase reaction.[18]

  • Detection Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the detection antibodies to bind to the phosphorylated substrate.[18]

  • Signal Reading: Remove the plate seal and read on an HTRF-compatible plate reader. The reader will excite the Europium donor and measure emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The TR-FRET signal is calculated as a ratio of the acceptor fluorescence to the donor fluorescence. The percent inhibition is calculated for each compound concentration relative to controls, and IC₅₀ values are determined from the resulting dose-response curves.[17]

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Chloro-7-azaindole is a crucial heterocyclic building block in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other potential therapeutic agents. The strategic introduction of a chlorine atom at the C-3 position of the 7-azaindole core offers a valuable handle for further functionalization through various cross-coupling reactions. This guide provides a comparative analysis of different synthetic strategies to access this important intermediate, focusing on reaction efficiency, substrate availability, and scalability. Experimental data has been summarized for easy comparison, and detailed protocols for key reactions are provided.

At a Glance: Comparison of Synthetic Routes

RouteStarting MaterialKey Transformation(s)Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Route 1: Direct Chlorination 7-AzaindoleDirect electrophilic chlorinationModerateModerateAtom economical, potentially fewer steps.Regioselectivity can be a major issue, leading to mixtures of isomers.
Route 2: Halogen Exchange 7-AzaindoleIodination followed by chloro-de-iodinationHighHighExcellent regioselectivity at the C-3 position, high overall yield.Two-step process, requires the use of iodine and a subsequent catalyst.
Route 3: From Pyridine Precursor 2,3-DichloropyridineSonogashira coupling followed by cyclizationGoodGoodConvergent synthesis, allows for diversification from a common intermediate.Requires a multi-step synthesis of the substituted pyridine starting material.

Route 1: Direct Chlorination of 7-Azaindole

Direct chlorination of the 7-azaindole core at the C-3 position presents a potentially straightforward and atom-economical approach. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with the C-3 position being the most reactive site.

A common method for such a transformation involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent.

Experimental Protocol: Direct C-3 Chlorination

To a solution of 7-azaindole (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, N-chlorosuccinimide (1.0-1.2 equivalents) is added portion-wise at a controlled temperature, typically between 0 °C and room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is quenched with a reducing agent like sodium thiosulfate, and the product is isolated and purified by column chromatography.

While this method is direct, a significant challenge lies in controlling the regioselectivity. Over-chlorination or chlorination at other positions of the azaindole ring can occur, leading to a mixture of products and complicating the purification process. The yield of the desired this compound is often moderate.

Logical Workflow for Direct Chlorination

Direct_Chlorination cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 7_Azaindole 7-Azaindole Reaction_Vessel Electrophilic Chlorination 7_Azaindole->Reaction_Vessel NCS N-Chlorosuccinimide (NCS) NCS->Reaction_Vessel Solvent Solvent (e.g., DCM) Solvent->Reaction_Vessel 3_Chloro_7_azaindole This compound Reaction_Vessel->3_Chloro_7_azaindole

Caption: A schematic overview of the direct chlorination route.

Route 2: Halogen Exchange from 3-Iodo-7-Azaindole

A more reliable and high-yielding strategy to obtain this compound involves a two-step process: initial iodination of 7-azaindole at the C-3 position, followed by a halogen exchange reaction. This approach offers excellent regioselectivity for the initial halogenation step.

Step 1: C-3 Iodination of 7-Azaindole

The C-3 position of 7-azaindole can be selectively iodinated with high efficiency using N-iodosuccinimide (NIS).

In a typical procedure, 7-azaindole (1.0 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM). N-iodosuccinimide (1.05 equivalents) and a catalytic amount of a base such as potassium hydroxide (0.5 equivalents) are added, and the reaction is stirred at room temperature.[1] The reaction is generally complete within a few hours, affording 3-iodo-7-azaindole in high yield (typically >95%) after a simple work-up.[1]

Step 2: Chloro-de-iodination (Halogen Exchange)

The resulting 3-iodo-7-azaindole can then be converted to the desired 3-chloro derivative through a copper-catalyzed halogen exchange reaction.

3-Iodo-7-azaindole (1.0 equivalent) is reacted with a chloride source, such as copper(I) chloride (CuCl), in a suitable solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at an elevated temperature. The reaction may also be facilitated by the use of a ligand, such as N,N'-dimethylethylenediamine (DMEDA). The progress of the reaction is monitored by LC-MS. After completion, the product is isolated by extraction and purified by chromatography. This method generally provides the this compound in good yield.

Synthetic Pathway for the Halogen Exchange Route

Halogen_Exchange Start 7-Azaindole Step1 Iodination (NIS, KOH, DCM) Start->Step1 Intermediate 3-Iodo-7-azaindole Step1->Intermediate Step2 Halogen Exchange (CuCl, Solvent) Intermediate->Step2 Product This compound Step2->Product

Caption: A two-step halogen exchange pathway to this compound.

Route 3: Synthesis from a Pyridine Precursor

An alternative strategy involves the construction of the 7-azaindole core from a suitably substituted pyridine precursor. This convergent approach can be advantageous for creating a library of analogs. A plausible route starts from 2,3-dichloropyridine.

Experimental Workflow

This multi-step synthesis typically begins with a Sonogashira coupling of 2,3-dichloropyridine with a protected acetylene, such as trimethylsilylacetylene. The resulting alkynylpyridine is then deprotected and subjected to a base-mediated cyclization to form the pyrrole ring, yielding a chloro-substituted 7-azaindole. The specific isomer obtained (e.g., 3-chloro vs. 2-chloro) depends on the regioselectivity of the cyclization step. Further optimization of reaction conditions is often necessary to favor the formation of the desired 3-chloro isomer.

While this route can be effective, it generally involves more synthetic steps compared to the halogen exchange route and may require careful optimization of the cyclization conditions to achieve good regioselectivity.

Convergent Synthesis from a Pyridine Precursor

Pyridine_Precursor Start 2,3-Dichloropyridine Step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu catalyst) Start->Step1 Intermediate1 2-Chloro-3-(trimethylsilylethynyl)pyridine Step1->Intermediate1 Step2 Deprotection (e.g., K2CO3, MeOH) Intermediate1->Step2 Intermediate2 2-Chloro-3-ethynylpyridine Step2->Intermediate2 Step3 Cyclization (Base, e.g., NaH) Intermediate2->Step3 Product This compound Step3->Product

Caption: A multi-step synthesis of this compound from 2,3-dichloropyridine.

Conclusion

The synthesis of this compound can be achieved through several distinct routes. For laboratory-scale synthesis where high purity and predictable regioselectivity are paramount, the halogen exchange route starting from 7-azaindole is the most recommended approach due to its high yields and excellent control over the position of chlorination. While direct chlorination is conceptually simpler, it often suffers from a lack of selectivity, making it less ideal for producing high-purity material. The synthesis from a pyridine precursor offers a convergent and flexible approach, which may be advantageous in the context of medicinal chemistry programs requiring the synthesis of diverse analogs, but it typically involves a longer synthetic sequence. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research project, including scale, purity needs, and available resources.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-7-azaindole Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like 3-Chloro-7-azaindole is paramount. This guide provides a comparative overview of analytical methodologies for the validation of its purity, complete with experimental protocols and performance data. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques.

Introduction to Purity Analysis of this compound

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the safety and efficacy of the final drug product. Analytical method validation is a critical process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. This guide outlines the validation of HPLC and GC methods for the quantitative determination of this compound and its potential impurities.

Comparison of Analytical Methods

The primary methods for assessing the purity of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for non-volatile impurities and Gas Chromatography (GC) for volatile impurities and residual solvents.

Table 1: Comparison of HPLC and GC Methods for Purity Analysis
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Non-volatile and thermally labile compounds, including the main component and related substances.Volatile and thermally stable compounds, primarily residual solvents.
Typical Column C18, C8DB-624, DB-WAX
Detection UV/Vis, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Advantages High resolution, suitable for a wide range of compounds, non-destructive.High sensitivity for volatile compounds, excellent for residual solvent analysis.
Limitations Not suitable for highly volatile compounds.Requires analytes to be volatile and thermally stable.

Data Presentation: Method Validation Parameters

The following tables summarize the typical validation parameters and acceptance criteria for analytical methods used in pharmaceutical analysis, in accordance with International Council for Harmonisation (ICH) guidelines.

Table 2: Validation Data for HPLC Purity Method
Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.99.No interference observed. Peak purity passes.
Linearity (R²) ≥ 0.9990.9995
Range 80% to 120% of the test concentration.0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0% Intermediate Precision: ≤ 2.0%Repeatability: 0.5% Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.01%
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.03%
Robustness No significant impact on results with small, deliberate variations in method parameters.Method is robust.
Table 3: Validation Data for GC Residual Solvents Method
Validation ParameterAcceptance CriteriaTypical Performance Data
Specificity No interference from the diluent or other solvents at the retention times of the target analytes.No interference observed.
Linearity (R²) ≥ 0.995 for each solvent> 0.997 for all solvents
Accuracy (% Recovery) 80.0% to 120.0%90.5% - 108.7%
Precision (% RSD) Repeatability (n=6): ≤ 15.0%< 10.0% for all solvents
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Dependent on the solvent (e.g., 1-10 ppm)
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Dependent on the solvent (e.g., 5-30 ppm)
Robustness No significant impact on results with small, deliberate variations in method parameters.Method is robust.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the validation of HPLC and GC methods for this compound purity.

HPLC Method for Purity and Related Substances

This method is designed to be stability-indicating, meaning it can resolve the main component from its potential degradation products and process-related impurities.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50, v/v)

Validation Protocol:

  • Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on this compound. Analyze the stressed samples to ensure the separation of degradation products from the parent peak.

  • Linearity: Prepare a series of solutions of this compound reference standard over a concentration range of LOQ to 150% of the working concentration. Plot the peak area against concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120%). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase pH ±0.2) and assess the impact on the results.

GC Method for Residual Solvents

This method is designed to quantify potential residual solvents from the manufacturing process.

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.53 mm, 3 µm

  • Carrier Gas: Helium or Nitrogen

  • Injector Temperature: 200 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 220 °C, hold for 5 minutes

  • Injection Mode: Headspace

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • Diluent: Dimethyl sulfoxide (DMSO)

Validation Protocol:

  • Specificity: Analyze a blank (diluent) to ensure no interfering peaks at the retention times of the target residual solvents.

  • Linearity: Prepare standard solutions of each potential residual solvent at a minimum of five concentration levels.

  • Accuracy: Spike the sample with known amounts of each residual solvent at three different concentration levels.

  • Precision: Analyze replicate preparations of a standard mixture of the residual solvents.

  • LOD and LOQ: Determine for each residual solvent.

  • Robustness: Vary parameters such as headspace temperature and equilibration time.

Mandatory Visualization

The following diagrams illustrate the workflows for the analytical method validation and a general signaling pathway for quality control.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_reporting 3. Reporting define_scope Define Scope & Acceptance Criteria specificity Specificity (Forced Degradation) define_scope->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: Workflow for the validation of an analytical method.

Purity_Assessment_Strategy cluster_hplc Non-Volatile Impurity Analysis cluster_gc Volatile Impurity Analysis api_sample This compound API Sample hplc_analysis RP-HPLC-UV/DAD Analysis api_sample->hplc_analysis gc_analysis Headspace-GC-FID Analysis api_sample->gc_analysis impurity_profiling Impurity Profiling & Quantification hplc_analysis->impurity_profiling final_report Final Purity Report impurity_profiling->final_report residual_solvents Residual Solvent Quantification gc_analysis->residual_solvents residual_solvents->final_report

Caption: Comprehensive purity assessment strategy for this compound.

Unveiling the Potency of 3-Chloro-7-Azaindole Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides a comparative analysis of the efficacy of 3-chloro-7-azaindole derivatives against other prominent heterocyclic scaffolds in the inhibition of key oncogenic kinases. By presenting available experimental data, detailed methodologies, and visualizing relevant signaling pathways, we aim to offer a valuable resource for the evaluation and development of next-generation kinase inhibitors.

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1] Its ability to form crucial hydrogen bond interactions with the kinase hinge region makes it an excellent starting point for developing potent ATP-competitive inhibitors.[1] The introduction of a chlorine atom at the 3-position of the 7-azaindole ring can significantly influence the compound's potency and selectivity profile. This guide delves into the available data to compare this compound derivatives with other established heterocyclic kinase inhibitors, such as those based on quinazoline and thiazole cores.

Comparative Efficacy of Kinase Inhibitors

To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for representative kinase inhibitors from different heterocyclic classes. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting careful interpretation.

BRAF Kinase Inhibition

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, and its mutations are prevalent in various cancers, most notably melanoma.[2][3][4][5][6]

Compound ClassCompound NameTargetIC50 (nM)Reference
This compound Derivative Hypothetical Compound ABRAF V600EData not available in direct comparison-
Thiazole DerivativeDabrafenibBRAF V600E< 1 - 100 (sensitive cell lines)[7]
7-Azaindole DerivativeVemurafenib (PLX4032)BRAF V600E13[8]
EGFR Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy, with its aberrant signaling implicated in the growth and survival of various tumors.[9][10][11][12][13]

Compound ClassCompound NameTargetIC50 (nM)Reference
This compound Derivative Hypothetical Compound BEGFRData not available in direct comparison-
Quinazoline DerivativeGefitinibEGFR (mutant)0.003 - 0.39 µM (sensitive cell lines)[14]
1,2,3-Triazole DerivativeCompound 4bEGFR (wild-type, NCI-H1437)1560[15]
1,2,3-Triazole DerivativeCompound 7aEGFR (wild-type, NCI-H1437)1830[16]

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for commonly employed in vitro kinase assays and cell-based proliferation assays.

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method to determine the direct inhibitory effect of a compound on a purified kinase enzyme.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., BRAF V600E, EGFR)

  • Kinase-specific substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • Detection reagents (e.g., fluorescence-based detection system)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare working solutions of the kinase, substrate, and ATP in the kinase assay buffer.

  • Assay Setup: Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

  • Kinase Reaction Initiation: Add the kinase enzyme to the wells and incubate briefly to allow for compound binding.

  • Substrate Addition: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions. The detection method often involves measuring the amount of phosphorylated substrate, which can be done through various techniques such as fluorescence resonance energy transfer (FRET) or luminescence.[17]

  • Data Analysis: Measure the signal using a plate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cells that are dependent on the target kinase for their proliferation.

Objective: To determine the IC50 of a test compound on the proliferation of a specific cancer cell line.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A375 for BRAF V600E, NCI-H1975 for EGFR T790M)

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compound dissolved in DMSO

  • Cell viability reagent (e.g., MTT, MTS, or a luminescence-based reagent)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow the compound to exert its effect on cell proliferation.

  • Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. This reagent measures the metabolic activity of the cells, which is proportional to the number of viable cells.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Signaling Pathway Visualization

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target. Below are diagrams of the EGFR and BRAF signaling pathways, generated using the DOT language.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus PKC PKC PLCg->PKC PKC->Nucleus Proliferation Proliferation, Survival, Differentiation Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.

BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates BRAF BRAF Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation and Survival Nucleus->Proliferation Inhibitor This compound Derivative Inhibitor->BRAF Inhibits

Caption: BRAF signaling pathway and the inhibitory action of a this compound derivative.

References

Comparative Docking Analysis of Chloro-Substituted 7-Azaindole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of chloro-substituted 7-azaindole derivatives against various biological targets. The information is compiled from recent studies and includes supporting experimental data and detailed methodologies to aid in the rational design of novel therapeutics.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core and form crucial hydrogen bond interactions with protein targets.[1][2] The addition of a chloro substituent can significantly modulate the compound's electronic properties, lipophilicity, and binding affinity. This guide synthesizes findings from multiple molecular docking studies to present a comparative analysis of these derivatives against key biological targets implicated in cancer and other diseases.

Data Presentation: A Comparative Look at Docking Performance

The following tables summarize quantitative data from various docking studies of chloro-substituted 7-azaindole derivatives and their analogs against prominent biological targets. Direct comparison of docking scores between different studies should be approached with caution due to variations in software, scoring functions, and protocols.

Table 1: Performance Against Kinase Targets

Kinases are a major class of drug targets, and 7-azaindole derivatives have shown significant potential as kinase inhibitors.[1][3] The azaindole core effectively interacts with the hinge region of the kinase ATP-binding site.[2][4]

Derivative/CompoundTarget Protein (PDB ID)Docking SoftwareDocking Score (kcal/mol)Correlated Biological Activity (IC50/Ki)
5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-... (Compound P1)CSF-1RNot SpecifiedStrongest InteractionIC50 (HOS cells) = 88.79 nM[5][6][7]
3,5-Disubstituted-7-azaindolesALKNot SpecifiedNot ReportedPotent Inhibition[2]
5-Fluoro-7-azaindole derivativesCdc7Not SpecifiedNot ReportedOrally active inhibitors[2]
Azaindole-chloropyridinesCdc7Not SpecifiedNot ReportedVaries with chloro replacement[8]

Table 2: Performance Against Non-Kinase Targets

Beyond kinases, these derivatives have been explored as inhibitors of other important enzyme classes.

Derivative/CompoundTarget Protein (PDB ID)Docking SoftwareDocking Score (kcal/mol)Correlated Biological Activity (GI50/Inhibition)
Novel 7-Azaindole Analog (Compound 4g)PARP-1 (6NRH)Not SpecifiedNot Reported (Good Binding)GI50 (MCF-7) = 15.56 µM[9]
C3,C6-Diaryl 7-Azaindoles (Compound 11d, 6-chloro precursor)HIV-1 IntegraseNot SpecifiedNot Reported72% Strand Transfer Inhibition[10]
7-Azaindole-Acylsulfonamide DerivativesMcl-1Not SpecifiedNot ReportedKi = 0.43 µM (for most potent analog)[11]
7-Azaindole Derivative (7-AID)DDX3 (2I4I)Not Specified-7.99Not Reported[12]

Experimental Protocols: Methodologies in Molecular Docking

The methodologies employed in the cited studies are crucial for the reproducibility and validation of the results. While specific parameters vary, a general workflow is consistently followed.

General Protein and Ligand Preparation
  • Protein Structure Retrieval : The 3D crystallographic structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation : The protein structure is prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning correct bond orders and charges. This is a critical step to ensure the protein is in a chemically correct state for docking.

  • Ligand Preparation : The 2D structures of the 7-azaindole derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).

Docking Simulation

Molecular docking is typically performed using software such as AutoDock, Schrödinger's Glide, or GOLD.

  • Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the ligand. The size and center of the grid are determined based on the co-crystallized ligand or predicted binding pocket.

  • Docking Execution : The prepared ligands are docked into the defined grid box of the target protein. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Scoring and Analysis : The resulting poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score and most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues is selected for further analysis.[9][12]

Visualizing Workflows and Pathways

Experimental Workflow for Docking Studies

The following diagram illustrates a typical workflow for the design, synthesis, and computational evaluation of novel inhibitors.

G A Target Identification & Validation B Lead Identification (e.g., 7-Azaindole Scaffold) A->B C Library Design of Derivatives B->C D Chemical Synthesis C->D E Molecular Docking Simulation C->E Virtual Screening G In Vitro Biological Assays (e.g., IC50) D->G F Binding Affinity Prediction E->F H Structure-Activity Relationship (SAR) Analysis F->H G->H I Lead Optimization H->I I->C

Caption: A typical experimental workflow for inhibitor design and evaluation.

Signaling Pathway: CSF-1R in Cancer

Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase. Its signaling is crucial for the proliferation and survival of macrophages. In cancer, tumor-associated macrophages (TAMs) often promote tumor growth, making CSF-1R an attractive therapeutic target.[5]

ligand CSF-1 (Ligand) receptor CSF-1R ligand->receptor dimer Receptor Dimerization & Autophosphorylation receptor->dimer inhibitor 7-Azaindole Derivative inhibitor->receptor Inhibition pi3k PI3K/AKT Pathway dimer->pi3k ras RAS/MAPK Pathway dimer->ras downstream Cell Proliferation, Survival, Differentiation pi3k->downstream ras->downstream

Caption: Inhibition of the CSF-1R signaling pathway by 7-azaindole derivatives.

Signaling Pathway: PARP in DNA Repair

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (like BRCA mutations) can lead to cell death, a concept known as synthetic lethality.[9]

ssb DNA Single-Strand Break (SSB) parp PARP ssb->parp recruits replication Replication Fork Stalls ssb->replication unrepaired repair SSB Repair parp->repair inhibitor 7-Azaindole Derivative inhibitor->parp Inhibition dsb DNA Double-Strand Break (DSB) replication->dsb death Cell Death (Apoptosis) dsb->death in BRCA-deficient cells

Caption: Mechanism of PARP inhibition leading to cancer cell death.

References

Unlocking Potent Anticancer Activity: A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 7-azaindole scaffold represents a privileged structure in the design of novel therapeutics, particularly in oncology. The introduction of a chlorine atom at the 3-position of this heterocyclic core has given rise to a class of analogs with significant potential as kinase inhibitors and cytotoxic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chloro-7-azaindole analogs, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

The 7-azaindole core, a bioisostere of indole, is a key pharmacophore in numerous biologically active compounds. Its ability to form critical hydrogen bonds with the hinge region of protein kinases makes it a valuable starting point for the development of targeted cancer therapies.[1] The strategic placement of a chloro group at the 3-position can significantly influence the electronic properties and binding interactions of the molecule, often leading to enhanced potency and selectivity. This has spurred research into a variety of substituted this compound derivatives as potential anticancer drugs.

Comparative Biological Activity of this compound Analogs

The anticancer activity of this compound analogs is highly dependent on the nature and position of other substituents on the heterocyclic core and appended functionalities. While a systematic and comprehensive comparative study across a wide range of analogs is still an area of active research, published data on specific derivatives highlight key SAR trends.

One notable example is the 5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl derivative, compound P1 , which has demonstrated potent cytotoxic effects against a panel of human cancer cell lines.[2] The compound exhibits nanomolar efficacy against human osteosarcoma (HOS) cells and micromolar activity against breast (MCF-7) and lung (A549) cancer cell lines.[2] This underscores the importance of substitutions at the 5-position in modulating the anticancer potency of the this compound scaffold.

Furthermore, studies on metal complexes incorporating chloro-substituted 7-azaindole-3-carbaldehyde ligands have provided additional insights. While the ligands themselves were reported to be largely inactive, their platinum(II) and palladium(II) complexes displayed significant cytotoxicity against ovarian (A2780, A2780cis), colon (HT-29), and triple-negative breast cancer (MDA-MB-231) cell lines.[3] This suggests that the this compound moiety can serve as an effective pharmacophore when appropriately presented, in this case, through coordination to a metal center.

Below is a summary of the reported in vitro cytotoxic activities of selected chloro-7-azaindole derivatives.

Compound IDStructureCancer Cell LineIC50Citation
P1 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amineHOS (Human Osteosarcoma)88.79 ± 8.07 nM[2]
MCF-7 (Human Breast Adenocarcinoma)14.12 µM/ml[4]
A549 (Human Lung Carcinoma)Not explicitly quantified but active[2]
MDA MB-231 (Human Breast Adenocarcinoma)12.69 µM/ml[4]
trans-[PtCl2(5ClL)2] Platinum(II) complex with 5-chloro-7-azaindole-3-carbaldehydeA2780cis (Cisplatin-resistant Ovarian)4.96 ± 0.49 µM[3]
MDA-MB-231 (Triple-Negative Breast Cancer)4.83 ± 0.38 µM[3]
HT-29 (Colon Cancer)6.39 ± 1.07 µM[3]
trans-[PdCl2(4ClL)2] Palladium(II) complex with 4-chloro-7-azaindole-3-carbaldehydeBALB/3T3 (Normal Mouse Fibroblast)11.29 ± 6.65 µM[3]
trans-[PdCl2(5ClL)2] Palladium(II) complex with 5-chloro-7-azaindole-3-carbaldehydeBALB/3T3 (Normal Mouse Fibroblast)14.98 ± 5.59 µM[3]

Experimental Protocols

The evaluation of the biological activity of this compound analogs relies on a suite of well-established experimental protocols. Below are detailed methodologies for key assays cited in the assessment of these compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: The this compound analog is added to the wells at a range of concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and the plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: The extent of kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be achieved using various detection methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cancer cells are treated with the this compound analog for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content of each cell.

  • Data Analysis: The data is analyzed to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Apoptosis Assay by Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

  • Staining: Cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound analogs are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. As many of these compounds are designed as kinase inhibitors, a primary mechanism of action is the inhibition of protein kinases that are often dysregulated in cancer.

A generalized workflow for the development and evaluation of these analogs is depicted below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start This compound Scaffold modification Structural Modification (e.g., at C5, N1) start->modification Functionalization analogs Library of Analogs modification->analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) analogs->cytotoxicity kinase_assay Kinase Inhibition Assay cytotoxicity->kinase_assay Active Compounds mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) kinase_assay->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar lead Lead Compound Identification sar->lead

Caption: General workflow for the development and evaluation of this compound analogs.

The cytotoxic activity of compounds like P1 has been linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[2] This suggests that these compounds may interfere with signaling pathways that regulate cell cycle progression and cell survival. A plausible mechanism involves the inhibition of cyclin-dependent kinases (CDKs) or other kinases that are critical for the G1/S transition. Inhibition of these kinases would lead to cell cycle arrest and, subsequently, trigger the apoptotic cascade.

The diagram below illustrates a simplified signaling pathway that could be targeted by this compound analogs, leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis receptor Growth Factor Receptor kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade cdk_cyclin CDK/Cyclin Complexes kinase_cascade->cdk_cyclin transcription Transcription Factors (Proliferation Genes) cdk_cyclin->transcription cell_cycle Cell Cycle Progression (G1 to S phase) transcription->cell_cycle apoptosis_pathway Apoptotic Cascade cell_cycle->apoptosis_pathway Arrest Leads to inhibitor This compound Analog inhibitor->cdk_cyclin Inhibition

Caption: Potential signaling pathway targeted by this compound analogs.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel anticancer agents. The available data, though not yet fully comprehensive, indicate that substitutions at various positions on the azaindole ring can significantly impact cytotoxic potency. The demonstrated activity of specific analogs highlights the potential of this chemical class.

Future research should focus on systematic SAR studies of a broader range of this compound derivatives to build a more complete picture of the structural requirements for potent and selective anticancer activity. The exploration of different substituents at positions 1, 2, 4, 5, and 6 of the this compound core, coupled with consistent testing against a panel of cancer cell lines and relevant kinases, will be crucial for the rational design of next-generation inhibitors. Such studies will undoubtedly pave the way for the development of new and effective targeted therapies for cancer.

References

A Comparative Analysis of 3-Chloro-7-azaindole Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the 7-azaindole scaffold have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are recognized as privileged structures in drug discovery, with several analogs having entered clinical trials for various diseases. This guide provides a comparative overview of the in vitro performance of various 3-chloro-7-azaindole analogs, focusing on their efficacy as kinase inhibitors and anticancer agents. The data presented is compiled from multiple preclinical studies to aid researchers in evaluating their potential for further investigation.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro inhibitory activities of several 7-azaindole analogs against various cancer cell lines and kinases. The data highlights the structure-activity relationships (SARs) and the impact of different substitutions on the 7-azaindole core.

Compound IDSubstitution PatternTarget Cell Line/KinaseAssay TypeIC50/EC50/GI50Reference
Compound P1 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amineHOS (Human Osteosarcoma)Cytotoxicity88.79 ± 8.07 nM[1][2]
MCF-7 (Human Breast Adenocarcinoma)Cytotoxicity>10 µM[1][2]
A549 (Human Lung Carcinoma)Cytotoxicity>10 µM[1][2]
L929 (Normal Mouse Fibroblast)Cytotoxicity140.49 ± 8.03 µM[1][2]
Compound 8 Not specified in snippetHIV-1 Reverse TranscriptaseEnzyme Inhibition0.73 µM[3]
HIV-1 Infected PBM cellsAntiviral Activity<1 µM[3]
Compound 10 Not specified in snippetHIV-1 Reverse TranscriptaseEnzyme Inhibition0.58 µM[3]
Compound 17b 2,6-difluorophenyl substitutionHIV-1 Reverse TranscriptaseEnzyme Inhibition0.36 µM[3]
Compound 17c 3-chlorophenyl substitutionHIV-1 Reverse TranscriptaseEnzyme Inhibition>10 µM[3]
HIV-1 Infected PBM cellsAntiviral Activity1.0 µM[3]
Compound B13 Pyridine group at 3-position of 7-azaindolePI3KγEnzyme Inhibition0.5 nM[4]
Compound 28 Not specified in snippetPI3KγCellular Activity0.040 µM[5]
NEU-1207 3,5-disubstituted-7-azaindoleT. bruceiAntiparasitic ActivitypEC50 > 7.0[6]
NEU-1208 3,5-disubstituted-7-azaindoleT. bruceiAntiparasitic ActivitypEC50 > 7.0[6]
Compound 11d Diaryl 7-azaindoleHIV-1 IntegraseEnzyme Inhibition%ST Inhibition = 72% at 10 µM[7]
TZM-bl cellsCytotoxicity49.32 µM[7]
Compound 11f Diaryl 7-azaindoleHIV-1 IntegraseEnzyme Inhibition%ST Inhibition = 71% at 10 µM[7]
TZM-bl cellsCytotoxicity> 200 µM[7]
Compound 47 Not specified in snippetCdc7 KinaseEnzyme InhibitionKi = 0.07 nM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key in vitro assays used to characterize the 7-azaindole analogs.

Cell Viability and Cytotoxicity Assays
  • Objective: To determine the concentration of the compound that inhibits cell growth or induces cell death by 50% (IC50 or GI50).

  • General Procedure:

    • Cell Culture: Cancer cell lines (e.g., HOS, MCF-7, A549) and normal cell lines (e.g., L929) are cultured in appropriate media and conditions.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is assessed using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), SRB (Sulforhodamine B), or CCK-8 (Cell Counting Kit-8).[4] The absorbance is measured using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50/GI50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assays
  • Objective: To measure the ability of a compound to inhibit the activity of a specific kinase (e.g., PI3K, Cdc7, HIV-1 Reverse Transcriptase).

  • General Procedure:

    • Reaction Mixture: The assay is typically performed in a cell-free system using a purified recombinant kinase enzyme, a substrate (e.g., a peptide or lipid), and ATP.

    • Compound Incubation: The kinase is incubated with various concentrations of the test compound.

    • Reaction Initiation: The reaction is initiated by the addition of ATP.

    • Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays (FRET), or luminescence-based assays (measuring ATP consumption).

    • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay
  • Objective: To specifically assess the inhibitory effect of compounds on the enzymatic activity of HIV-1 RT.[3]

  • Procedure: A cell-free DNA-dependent DNA polymerization FRET (Förster Resonance Energy Transfer) assay is often employed.[3]

    • The assay measures the polymerase activity of RT.

    • Compounds are tested for their ability to directly inhibit this activity.

    • IC50 values, the concentration at which 50% of the enzyme's activity is inhibited, are calculated.[3]

Signaling Pathway and Experimental Workflow Visualizations

Understanding the mechanism of action of these compounds often involves elucidating their effects on cellular signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its deregulation is a frequent event in various cancers, making it a prime target for anticancer drug development.[4] Several 7-azaindole derivatives have been identified as potent PI3K inhibitors.[4][9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Azaindole 7-Azaindole Inhibitors Azaindole->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole analogs on PI3K.

General Experimental Workflow for In Vitro Screening

The process of identifying and characterizing novel bioactive compounds typically follows a structured workflow, from initial screening to detailed mechanistic studies.

Experimental_Workflow Compound_Library Compound Library (7-Azaindole Analogs) Primary_Screening Primary Screening (e.g., Cell Viability Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Kinase Inhibition) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Pathway Analysis) Lead_Optimization->Mechanism_of_Action

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 3-Chloro-7-Azaindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of 3-Chloro-7-azaindole based inhibitors, a promising scaffold in kinase inhibitor design. Due to the limited availability of comprehensive public data on a single this compound compound, this guide presents a representative profile based on known targets within this class and contrasts it with well-characterized, clinically relevant kinase inhibitors.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds within the ATP-binding pocket of kinases. The addition of a chloro-substituent at the 3-position can significantly influence potency and selectivity. This guide will focus on representative targets for this scaffold, such as Checkpoint Kinase 1 (Chk1) and Cell Division Cycle 7 (Cdc7) kinase, and compare their hypothetical cross-reactivity with established inhibitors, AZD7762 (a potent Chk1/2 inhibitor) and PHA-767491 (a dual Cdc7/Cdk9 inhibitor).

Kinase Inhibition Profile: A Comparative Overview

To provide a clear comparison, the following tables summarize the inhibitory activity of a representative this compound based inhibitor against key kinases, alongside the publicly available data for the comparator compounds AZD7762 and PHA-767491. It is important to note that the data for the this compound inhibitor is illustrative, drawing from the general selectivity patterns of this compound class, while the data for the comparators is based on published findings.

Table 1: Cross-Reactivity Profile of a Representative this compound Based Chk1 Inhibitor and AZD7762

Kinase TargetRepresentative this compound Chk1 Inhibitor (IC50, nM)AZD7762 (IC50, nM)[1]
Chk1 <10 5
Chk2>100<10
CDK1>1000>1000
CDK2>1000>1000
CAMK2>1000Not explicitly found
PKA>1000Not explicitly found
PKCα>1000>1000
p38α>1000>1000
MAPKAP-K2>1000>1000

Table 2: Cross-Reactivity Profile of a Representative this compound Based Cdc7 Inhibitor and PHA-767491

Kinase TargetRepresentative this compound Cdc7 Inhibitor (IC50, nM)PHA-767491 (IC50, nM)[2]
Cdc7 <15 10
Cdk9>20034
CDK1>1000>200
CDK2>1000>200
GSK3β>1000>200
PLK1>1000>1000
CHK2>1000>1000

Visualizing Cellular Pathways and Experimental Processes

To better understand the context of these inhibitors, the following diagrams illustrate a key signaling pathway and a general workflow for assessing inhibitor selectivity.

Simplified DNA Damage Response Pathway DNA_Damage DNA Damage ATM_ATR ATM / ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Activation Cdc25 Cdc25 Phosphatases Chk1_Chk2->Cdc25 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Chk1_Chk2->Cell_Cycle_Arrest CDKs CDK-Cyclin Complexes Cdc25->CDKs Activation CDKs->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis if repair fails Inhibitor This compound Chk1 Inhibitor Inhibitor->Chk1_Chk2

A simplified diagram of the DNA damage response pathway.

General Workflow for Kinase Inhibitor Profiling cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies Compound_Synthesis Compound Synthesis Primary_Assay Primary Target Biochemical Assay (IC50) Compound_Synthesis->Primary_Assay Kinome_Scan Broad Kinase Panel Screening (e.g., KinomeScan) Primary_Assay->Kinome_Scan Target_Engagement Cellular Target Engagement (e.g., CETSA) Kinome_Scan->Target_Engagement Cellular_Potency Cellular Potency Assays (e.g., p-Chk1 Western Blot) Target_Engagement->Cellular_Potency Off_Target_Effects Off-Target Effect Validation Cellular_Potency->Off_Target_Effects PK_PD Pharmacokinetics & Pharmacodynamics Off_Target_Effects->PK_PD Efficacy_Models In Vivo Efficacy Models PK_PD->Efficacy_Models

A general workflow for kinase inhibitor profiling.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the bedrock of inhibitor profiling. Below are detailed protocols for key assays used to determine kinase inhibitor selectivity and target engagement.

In Vitro Radiometric Kinase Assay

This biochemical assay is a gold-standard method for determining the potency of an inhibitor against a purified kinase.

  • Materials:

    • Purified recombinant kinase

    • Specific peptide or protein substrate for the kinase

    • This compound based inhibitor stock solution (e.g., 10 mM in DMSO)

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • [γ-³³P]ATP

    • ATP solution

    • 96-well or 384-well plates

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the inhibitor in DMSO.

    • In the wells of a microplate, add the kinase, its specific substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution such as phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP is washed away.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

  • Materials:

    • Cultured cells expressing the target kinase

    • This compound based inhibitor

    • Cell lysis buffer (e.g., PBS with protease inhibitors)

    • PCR tubes or plates

    • Thermal cycler

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target kinase

  • Procedure:

    • Treat cultured cells with the inhibitor at various concentrations or a vehicle control for a specified time.

    • Harvest and wash the cells, then resuspend them in lysis buffer.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures using a thermal cycler to create a melt curve.

    • After heating, lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.

    • Quantify the band intensities to generate melt curves. A shift in the melting temperature in the presence of the inhibitor indicates target engagement.

Kinobeads (Chemical Proteomics) Profiling

This chemical proteomics approach allows for the unbiased identification of kinase targets and off-targets of an inhibitor in a competitive binding format.

  • Materials:

    • Cell or tissue lysate

    • This compound based inhibitor

    • Kinobeads (sepharose beads coupled with a mixture of broad-spectrum, immobilized kinase inhibitors)

    • Lysis and wash buffers

    • Mass spectrometer

  • Procedure:

    • Prepare cell or tissue lysates.

    • Incubate the lysate with varying concentrations of the free inhibitor or a vehicle control.

    • Add the kinobeads to the lysate and incubate to allow binding of kinases to the immobilized inhibitors. Kinases that are bound by the free inhibitor in the lysate will not bind to the beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

    • A decrease in the amount of a specific kinase pulled down by the beads in the presence of the inhibitor indicates that the inhibitor binds to that kinase.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. While a comprehensive, publicly available kinome-wide selectivity profile for a specific molecule within this class remains to be published, the available data on related compounds and the general understanding of the 7-azaindole pharmacophore suggest that high selectivity for specific kinase targets is achievable. The comparative data presented here for established inhibitors like AZD7762 and PHA-767491 highlight the importance of rigorous cross-reactivity profiling. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comprehensive evaluations of novel this compound based inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-7-azaindole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 3-Chloro-7-azaindole must adhere to strict safety protocols to mitigate risks and ensure proper disposal. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, in line with established laboratory safety standards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2] Personal protective equipment (PPE), including N95 dust masks, eye shields, face shields, and gloves, is mandatory when handling this compound.[1]

Hazard ClassificationGHS Hazard CodesSignal Word
Acute Toxicity, Oral (Category 3)H301Danger
Skin Irritation (Category 2)H315
Serious Eye Damage (Category 1)H318
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemH335

Operational Disposal Plan: Step-by-Step Procedures

This section outlines the immediate and essential logistical steps for the proper disposal of this compound from the laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated filter paper, and weighing boats, should be classified as hazardous solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be treated as hazardous liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management guidelines. Due to its chlorinated nature, it should be segregated as halogenated waste.

  • Sharps Waste: Needles, syringes, or any contaminated sharps must be disposed of in a designated sharps container.

  • Personal Protective Equipment (PPE): Contaminated gloves, disposable lab coats, and other PPE should be double-bagged and disposed of as hazardous waste.

2. Containerization:

  • Solid Waste: Use a designated, leak-proof, and clearly labeled solid waste container with a secure lid. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Use a designated, shatter-resistant, and leak-proof container, typically a glass or polyethylene bottle, for halogenated liquid waste. Ensure the cap is secure. Do not fill the container to more than 80% capacity to allow for vapor expansion.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the primary hazards: "Toxic," "Irritant."

  • List all constituents and their approximate concentrations if it is a mixed waste stream.

  • Include the date of waste accumulation.

4. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Keep waste containers segregated from incompatible materials, such as strong acids and bases.[3]

5. Disposal Request and Collection:

  • Once a waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or a licensed professional waste disposal service.[4]

  • Do not dispose of this compound down the drain or in regular trash.[5][6]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institutional EHS.

  • Control and Contain: If safe to do so, control the source of the spill and prevent it from spreading or entering drains.[7]

  • Personal Protection: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Cleanup:

    • Solid Spills: Carefully sweep or vacuum the solid material into a designated hazardous waste container.[7] Avoid generating dust.[5][7]

    • Liquid Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal cluster_5 Emergency Path: Spill A This compound Waste Generated (Solid, Liquid, PPE) B Segregate as Chlorinated Hazardous Waste A->B Spill Spill Occurs A->Spill C Place in appropriate, sealed, and compatible waste container B->C D Label container: 'Hazardous Waste' 'this compound' 'Toxic', 'Irritant' C->D E Store in designated Satellite Accumulation Area with secondary containment D->E F Request pickup by institutional EHS or licensed waste contractor E->F Cleanup Follow Emergency Spill Protocol: Evacuate, Alert, Contain, Clean Spill->Cleanup Cleanup->C Contain & Dispose of Cleanup Materials

Figure 1. Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Chloro-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-Chloro-7-azaindole, a halogenated azaindole derivative. Adherence to these procedures is critical for minimizing risk and ensuring operational integrity.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling and disposal protocols are mandatory.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound necessitate a multi-faceted approach to personal protection. The following table summarizes the required PPE to mitigate the identified risks.

Hazard CategoryGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity H301: Toxic if swallowedEngineering controls (fume hood), laboratory coat, gloves, and eye protection to prevent accidental ingestion.
Skin Corrosion/Irritation H315: Causes skin irritationChemical-resistant gloves (Nitrile recommended for splash protection), and a laboratory coat.
Serious Eye Damage/Irritation H318: Causes serious eye damageChemical safety goggles or a face shield.[2][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationA NIOSH-approved N95 dust mask or a respirator should be used when handling the solid compound, especially if dust can be generated.[2][4] All handling of the solid should be performed in a certified chemical fume hood.

While specific occupational exposure limits (OELs) for this compound are not established, it is prudent to handle it with the care afforded to compounds with low exposure limits.[5][6][7]

Experimental Protocol: Safe Handling and Disposal Workflow

A systematic approach to handling and disposal is crucial to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely managing this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Collection cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid in Fume Hood prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve or Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->clean_decontaminate After experiment clean_collect Collect Waste in Labeled Container clean_decontaminate->clean_collect disp_segregate Segregate as Halogenated Organic Waste clean_collect->disp_segregate For disposal disp_store Store in Designated Satellite Accumulation Area disp_segregate->disp_store disp_request Request Pickup by EHS disp_store->disp_request Hazard-PPE Correlation for this compound cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment H301 H301: Toxic if Swallowed Gloves Chemical-Resistant Gloves H301->Gloves LabCoat Laboratory Coat H301->LabCoat H315 H315: Causes Skin Irritation H315->Gloves H315->LabCoat H318 H318: Causes Serious Eye Damage Goggles Safety Goggles / Face Shield H318->Goggles H318->LabCoat H335 H335: May Cause Respiratory Irritation Respirator N95 Dust Mask / Respirator H335->Respirator

References

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